Methyl 5-bromoquinoline-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPHCBOAHXYHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719255 | |
| Record name | Methyl 5-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355174-78-5 | |
| Record name | Methyl 5-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-bromoquinoline-2-carboxylate: A Technical Guide for Researchers
Abstract
Methyl 5-bromoquinoline-2-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern makes it a valuable intermediate for the development of novel pharmaceuticals, including kinase inhibitors and anti-proliferative agents, as well as functional organic materials. This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for this compound. We will delve into the causal mechanisms behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this key quinoline derivative.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a multi-substituted heterocyclic compound like this compound requires a strategic approach that maximizes yield, simplifies purification, and relies on readily available starting materials. A logical retrosynthetic analysis reveals two primary bond disconnections that define the overall strategy. The most reliable and modular approach involves a two-stage process:
-
Formation of the Quinoline Core: Construction of the 5-bromoquinoline-2-carboxylic acid scaffold.
-
Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.
This strategy is advantageous because it separates the complexities of the heterocyclic ring formation from the relatively straightforward esterification step, allowing for optimization at each stage.
Caption: Experimental workflow for the Friedländer synthesis.
Experimental Protocol: Synthesis of 5-Bromoquinoline-2-carboxylic Acid
This protocol is a representative procedure based on established Friedländer reaction conditions. Researchers should perform initial small-scale trials to optimize conditions for their specific reagents and equipment.
Materials:
-
2-Amino-4-bromobenzaldehyde
-
Pyruvic acid
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another suitable high-boiling solvent
-
Ethanol (for washing)
-
Hexanes (for washing)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromobenzaldehyde (1.0 eq).
-
Dissolve the starting material in a minimal amount of toluene.
-
Add pyruvic acid (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol and hexanes to remove residual impurities.
-
Dry the solid product under vacuum to yield 5-bromoquinoline-2-carboxylic acid.
Part II: Fischer Esterification to Yield the Final Product
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation. [1]It involves reacting the carboxylic acid with an excess of alcohol (methanol) under strong acid catalysis. [2]
Mechanistic Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination: The intermediate eliminates a molecule of water (a good leaving group) to form a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used as the solvent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a highly successful procedure for the synthesis of the analogous methyl 6-bromoquinoline-2-carboxylate, demonstrating its applicability and robustness. [3] Materials:
-
5-Bromoquinoline-2-carboxylic acid
-
Methanol (anhydrous)
-
Methanesulfonic acid (MsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Suspend 5-bromoquinoline-2-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Carefully add methanesulfonic acid (approx. 0.25 eq) to the suspension. [3]3. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material. [3]4. After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. [3]6. Cool the resulting suspension further in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts. [3]9. Dry the solid in a vacuum oven at 50 °C to yield the final product, this compound, typically as a solid. [3]
Caption: Experimental workflow for the Fischer esterification step.
Quantitative Data and Characterization
The following table summarizes representative reaction parameters based on analogous syntheses. Yields are highly dependent on the purity of starting materials and reaction scale.
| Parameter | Value/Reagent | Rationale / Reference |
| Starting Material | 5-Bromoquinoline-2-carboxylic acid | Product from Friedländer step. |
| Reagent | Methanol | Serves as both reagent and solvent to drive equilibrium. [2] |
| Catalyst | Methanesulfonic Acid | Strong acid catalyst, less oxidizing than H₂SO₄. [3] |
| Catalyst Loading | ~0.25 equivalents | Effective catalytic amount for esterification. [3] |
| Temperature | Reflux (~65 °C) | Standard temperature for Fischer esterification in methanol. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion. [3] |
| Typical Yield | >85% | Based on analogous 6-bromo isomer synthesis. [3] |
The final product should be characterized using standard analytical techniques to confirm its identity and purity. Expected data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular weight (C₁₁H₈BrNO₂: 266.09 g/mol ). [3][4][5]
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process involving a Friedländer annulation to construct the quinoline core, followed by a Fischer esterification. This strategic approach provides a robust and scalable method for producing this valuable chemical intermediate. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for the successful synthesis and future application of this compound in their drug discovery and materials science endeavors.
References
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Introduction: The Strategic Value of the 5-Bromoquinoline Scaffold
An In-depth Technical Guide to Methyl 5-bromoquinoline-2-carboxylate (CAS 1355174-78-5) for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, reactivity, and strategic application as a versatile building block in modern pharmaceutical and materials science research.
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the fields of antimalarial and anticancer drug discovery.[1][2] Quinoline-2-carboxylates, in particular, are a subclass known to be present in various biologically active molecules and also serve as valuable ligands in metal-catalyzed reactions.[3][4]
The strategic placement of a bromine atom at the C5-position, as in this compound, imparts significant synthetic versatility. This halogen acts as a "synthetic handle," enabling a wide range of palladium-catalyzed cross-coupling reactions.[5][6] This allows for the systematic and modular construction of diverse molecular architectures, making this compound an exceptionally valuable starting material for generating compound libraries for drug discovery programs and developing novel functional materials.[2][7]
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1355174-78-5 | [8][9] |
| Molecular Formula | C₁₁H₈BrNO₂ | [9][10] |
| Molecular Weight | 266.09 g/mol | [9] |
| Appearance | Solid | [8] |
| Typical Purity | ≥97% | [9] |
| Storage | Store at room temperature in a cool, dry place. | [8][9] |
| InChI Key | CWPHCBOAHXYHJF-UHFFFAOYSA-N | [8][10] |
Spectroscopic Signature
While comprehensive peer-reviewed spectral data for this specific isomer is not widely published, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like the 6-bromo isomer.[11][12]
-
¹H NMR (Expected): The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of δ 7.5-8.5 ppm, with coupling constants characteristic of the substitution pattern. A sharp singlet corresponding to the three methyl ester protons (–OCH₃) would appear further upfield, likely around δ 3.9-4.1 ppm.
-
¹³C NMR (Expected): The carbon spectrum will feature a signal for the ester carbonyl carbon in the δ 165 ppm region. Aromatic carbons will resonate between δ 120-150 ppm, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effects. The methyl ester carbon will appear around δ 53 ppm.
-
Mass Spectrometry (Predicted): High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values have been calculated for various adducts, which can aid in identification in complex matrices.[10]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 265.98113 |
| [M+Na]⁺ | 287.96307 |
| [M-H]⁻ | 263.96657 |
| Table data sourced from PubChemLite.[10] |
-
Infrared (IR) Spectroscopy (Expected): Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹, C=N and C=C stretching vibrations from the quinoline ring in the 1500-1600 cm⁻¹ region, and C-O stretching bands around 1100-1300 cm⁻¹.[13]
Representative Synthesis and Purification
While multiple synthetic routes to the quinoline core exist, a common and reliable strategy involves the esterification of the corresponding carboxylic acid.[3][4] The parent acid, 5-bromoquinoline-2-carboxylic acid, can be prepared through established quinoline synthesis methodologies followed by regioselective bromination. A plausible overall workflow is outlined below.
Caption: Proposed two-part synthetic workflow for this compound.
Protocol: Esterification of 5-Bromoquinoline-2-carboxylic Acid
This protocol is adapted from established procedures for analogous quinoline carboxylates.[12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromoquinoline-2-carboxylic acid (1.0 eq).
-
Solvent and Catalyst: Add methanol (approx. 5-10 mL per gram of acid) to suspend the starting material. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid (e.g., 0.2-0.3 eq).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Trustworthiness: This step is critical. The precipitation of the product upon neutralization provides a visual confirmation of reaction success and simplifies isolation.
-
-
Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration. If the product remains in solution, concentrate the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl ester.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a versatile platform for molecular diversification. The C5-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.[6][14]
Caption: Diversification potential of the core scaffold via cross-coupling reactions.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
This reaction is paramount for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[5]
-
Protocol:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a ligand like XPhos (4-10 mol%).
-
Reagents: Add a base, typically an aqueous solution of K₂CO₃ (2-3 eq) or anhydrous K₃PO₄ (2-3 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.
-
Reaction: Heat the sealed tube in an oil bath at 90-110 °C until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Expertise: The choice of ligand is crucial. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) are often superior for coupling with sterically hindered or electron-rich boronic acids, preventing catalyst decomposition and promoting the reductive elimination step.[5]
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
This reaction introduces an alkyne moiety, a versatile functional group that can participate in subsequent transformations (e.g., click chemistry, reductions) or act as a rigid linker in drug design.
-
Protocol:
-
Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.
-
Reactant Addition: Add the terminal alkyne (1.2-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with an organic solvent, concentrate the filtrate, and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl amines, a critical pharmacophore in many drugs.[14]
-
Protocol:
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-120 °C until the reaction is complete.
-
Workup: Cool the mixture, dilute with an organic solvent, and quench carefully with water. Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
-
-
Trustworthiness: The exclusion of air and moisture is absolutely critical for this reaction. Using a precatalyst and performing the setup in a glovebox ensures catalyst activity and leads to more reproducible results.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified with GHS07 pictogram, indicating it is a warning-level hazard.[8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions: [8][15]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
References
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An In-depth Technical Guide to Methyl 5-bromoquinoline-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 5-bromoquinoline-2-carboxylate is a halogenated heterocyclic compound that serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its rigid quinoline scaffold, combined with the reactive handles of a bromine atom and a methyl ester, makes it a versatile precursor for the construction of more complex molecular architectures. Quinoline derivatives are known to form the core of numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No: 1355174-78-5), designed for researchers and professionals in drug development and chemical sciences.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its handling, storage, and application in experimental work. The key physicochemical characteristics of this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 1355174-78-5 | [3] |
| Molecular Formula | C₁₁H₈BrNO₂ | [3][4] |
| Molecular Weight | 266.1 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Store at room temperature | [3] |
| InChI Key | CWPHCBOAHXYHJF-UHFFFAOYSA-N | [3][4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound. While a specific, dedicated analysis for this exact isomer is not publicly cataloged, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as Methyl 6-bromoquinoline-2-carboxylate.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl ester protons. The aromatic region (typically 7.5-8.5 ppm) would display a series of doublets and multiplets, with coupling constants revealing the connectivity of the protons. The methyl group (-OCH₃) would appear as a singlet further upfield, likely around 4.0 ppm.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal (around 165 ppm). The aromatic carbons would appear in the 120-150 ppm range, and the methyl carbon would be significantly upfield (around 53 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands indicative of its functional groups. A prominent peak around 1720-1740 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the ester. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 266 and 268 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively) in an approximate 1:1 ratio, which is a characteristic isotopic pattern for a monobrominated compound.[5]
Synthesis and Purification
The most direct and common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-bromoquinoline-2-carboxylic acid. This acid-catalyzed reaction is a reliable and well-established method for preparing esters from carboxylic acids and alcohols.
Experimental Protocol: Fischer Esterification
Causality: The reaction requires an acid catalyst (like methanesulfonic or sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. This mechanism ensures the reaction proceeds at a reasonable rate under reflux conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromoquinoline-2-carboxylic acid (1.0 eq) in an excess of methanol (serving as both reactant and solvent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as methanesulfonic acid (e.g., 0.2 eq), to the mixture while stirring.[5]
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization and Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[5]
-
Product Isolation: The resulting suspension is cooled further and stirred to promote precipitation. The solid product is collected by vacuum filtration.
-
Purification: Wash the filter cake with water to remove any remaining salts, followed by a small amount of cold methanol. The product can be further purified by recrystallization or column chromatography to yield high-purity this compound.
-
Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 50°C) to remove residual solvents.[5]
Synthesis Workflow Diagram
Caption: Fischer esterification of 5-bromoquinoline-2-carboxylic acid.
Chemical Reactivity and Derivatization
The chemical utility of this compound stems from its three primary functional regions: the ester group, the bromine substituent, and the quinoline core.
-
Ester Group Reactivity: The methyl ester is susceptible to nucleophilic acyl substitution.[6][7] It can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be converted into amides by reacting with primary or secondary amines, or into other esters via transesterification. This versatility allows for the introduction of diverse functional groups at the 2-position of the quinoline ring.[7]
-
Bromo Group Reactivity: The bromine atom at the 5-position is a key site for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[8][9] This enables the straightforward introduction of aryl, vinyl, or alkynyl substituents, providing a powerful tool for building molecular complexity and creating libraries of novel compounds for screening.
-
Quinoline Ring Reactivity: The quinoline ring itself is an electron-deficient aromatic system. While the existing substituents deactivate the ring towards electrophilic aromatic substitution, reactions can still occur under forcing conditions. The precise location of further substitution would be influenced by the directing effects of the bromo and carboxylate groups.
Potential Reaction Pathways
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Discovery
This compound is not typically an end-product but rather a crucial intermediate in multi-step synthetic sequences. Its value lies in its utility for generating novel chemical entities with potential therapeutic applications.
-
Scaffold for Medicinal Chemistry: The quinoline core is a "privileged scaffold" in drug discovery, appearing in drugs for a wide range of diseases.[2] Derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][10] This compound provides a direct route to novel 2,5-disubstituted quinolines for biological evaluation.
-
Intermediate for Complex Synthesis: As demonstrated in the reactivity section, the bromo and ester functionalities allow for sequential and orthogonal chemical modifications. This enables the construction of complex molecules for various research purposes, including the development of targeted enzyme inhibitors or receptor ligands.[11]
-
Materials Science: Quinoline derivatives are also explored in materials science for their potential electronic and optical properties.[2][8] This intermediate can be used to synthesize novel conjugated materials for applications in electronics and photonics.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
Conclusion
This compound is a high-value chemical intermediate whose properties are defined by the interplay of its quinoline core, bromo substituent, and methyl ester group. Its predictable reactivity and well-established synthesis make it an indispensable tool for chemists. The ability to leverage this molecule in sophisticated synthetic strategies, particularly in transition-metal-catalyzed cross-coupling and nucleophilic acyl substitution reactions, solidifies its importance in the generation of novel compounds for drug discovery, medicinal chemistry, and materials science.
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An In-depth Technical Guide to the Molecular Structure of Methyl 5-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromoquinoline-2-carboxylate is a halogenated derivative of the quinoline class of heterocyclic compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 2-position of the quinoline ring system endows this compound with unique physicochemical properties and renders it a versatile synthetic intermediate in the development of novel therapeutic agents and functional materials.[1][2]
This technical guide provides a comprehensive overview of the molecular structure of this compound, including its structural formula, key physicochemical properties, and its significant role as a building block in synthetic chemistry.
Molecular Structure and Properties
The fundamental structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring. A bromine atom is substituted at the C5 position of the benzene ring, and a methyl ester group is attached to the C2 position of the pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | [3][4] |
| Molecular Weight | 266.1 g/mol | [4] |
| CAS Number | 1355174-78-5 | [4][5] |
| Appearance | Solid (predicted) | [5] |
| Storage | Room Temperature | [4][5] |
Structural Representation
The two-dimensional structure and key identifiers of this compound are provided below:
-
SMILES: COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br[3]
-
InChI: InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3[3][4]
Caption: 2D Chemical Structure of this compound.
Spectroscopic Characterization (Predicted and Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine and methyl carboxylate substituents. For comparison, the ¹H NMR spectrum of the isomeric methyl 6-bromoquinoline-2-carboxylate in DMSO-d₆ shows aromatic protons in the range of δ 7.97-8.52 ppm and a singlet for the methyl protons at δ 3.93 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms, as well as the carbonyl carbon of the ester, would exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹.[7]
-
C-O Stretch (Ester): Bands corresponding to the C-O stretching vibrations of the ester group are expected between 1000 and 1300 cm⁻¹.[7]
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the quinoline ring system.
-
C-Br Stretch: A weaker absorption in the lower frequency region (typically 500-700 cm⁻¹) would correspond to the C-Br bond.
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.[8] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO) from the ester functionality.[9]
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically inferred from established synthetic methodologies for related quinoline derivatives.
A plausible synthetic route involves the esterification of 5-bromoquinoline-2-carboxylic acid. This precursor can be synthesized through various methods known for the construction of the quinoline ring, followed by bromination.
Representative Synthesis Protocol (Esterification of a Bromoquinoline-2-carboxylic Acid)
The following is a generalized protocol based on the synthesis of the isomeric methyl 6-bromoquinoline-2-carboxylate, which is expected to be adaptable for the 5-bromo isomer.[6]
Step 1: Reaction Setup
-
In a round-bottom flask, suspend 5-bromoquinoline-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid.
Step 2: Reaction
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
Step 3: Workup and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as an aqueous solution of sodium bicarbonate.
-
The resulting solid product can be collected by filtration and washed with water.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to the quinoline core. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Role as a Synthetic Intermediate
The 5-bromoquinoline moiety is a key component in the synthesis of a range of biologically active molecules.[2][10] Derivatives of 5-bromoquinoline have shown potential as anticancer and antimalarial agents.[1][2]
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This allows for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or alkyl groups, leading to the generation of diverse molecular libraries for drug discovery.
-
Other Cross-Coupling Reactions: The bromo-substituent can also participate in other transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.
-
Functional Group Interconversion of the Ester: The methyl ester at the 2-position can be hydrolyzed to the carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This allows for further functionalization and modulation of the molecule's properties.
Caption: Synthetic pathways utilizing this compound.
Conclusion
This compound is a strategically important molecule in the realm of synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a bromo-substituted quinoline core and a reactive methyl ester, makes it a highly versatile intermediate. While detailed experimental data on its crystal structure and spectroscopic properties are not widely published, its characteristics can be reliably predicted based on related compounds. The true value of this compound lies in its potential as a starting material for the synthesis of complex molecules with promising biological activities, particularly in the development of new anticancer and antimalarial drugs. Further research into the synthesis, characterization, and application of this compound is warranted to fully exploit its potential in drug discovery and materials science.
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A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromoquinoline-2-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-bromoquinoline-2-carboxylate, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this and similar quinoline derivatives.
Introduction: The Significance of Structural Verification
This compound (C₁₁H₈BrNO₂) is a heterocyclic compound with significant potential in the synthesis of novel therapeutic agents and functional materials.[1][2] The precise placement of the bromine atom at the C5 position and the methyl carboxylate at C2 is critical to its reactivity and subsequent application. Therefore, unambiguous structural verification through a combination of modern spectroscopic techniques is not merely a procedural step but a cornerstone of reliable scientific advancement. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule, providing a predictive framework and practical protocols for its analysis.
Molecular Structure and Isomeric Considerations
The core of our investigation is the molecule depicted below. It is crucial to distinguish this compound from its isomers, such as Methyl 6-bromoquinoline-2-carboxylate, as their spectroscopic properties will differ in subtle yet definitive ways.[3]
Caption: Workflow for NMR-based structural elucidation.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Expected Mass Spectrum
For this compound, high-resolution mass spectrometry (HRMS) is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion | Rationale |
| 264.9733 | [M]⁺ (⁷⁹Br) | Molecular ion with the ⁷⁹Br isotope. [1] |
| 266.9712 | [M]⁺ (⁸¹Br) | Molecular ion with the ⁸¹Br isotope. |
| 233.9654 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 206.9603 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 127.0395 | [C₉H₆N]⁺ | Loss of Br and the ester group. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Acquisition Parameters (ESI+):
-
Ionization Mode: Positive ion mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare the isotopic pattern with the theoretical pattern for a molecule containing one bromine atom. Analyze the fragmentation pattern to support the proposed structure.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromoquinoline-2-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromoquinoline-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. Our approach is rooted in foundational principles and validated by empirical data, ensuring a robust and reliable resource for structural elucidation.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of this compound dictates a unique electronic environment for each proton, leading to a predictable yet complex ¹H NMR spectrum. The quinoline core is a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[1] In our target molecule, the electron-withdrawing bromine atom at the C5 position and the methyl carboxylate group at the C2 position significantly influence the chemical shifts of the aromatic protons.
-
The Quinoline Ring Protons: The spectrum is expected to show signals for five aromatic protons.[1] The protons on the pyridine ring (H3 and H4) and the benzene ring (H6, H7, and H8) will exhibit distinct chemical shifts and coupling patterns. Generally, protons on aromatic rings resonate in the δ 6–8 ppm range.[2]
-
The Methyl Ester Protons: The three equivalent protons of the methyl group (-OCH₃) will appear as a sharp singlet, typically in the δ 3-4 ppm region, due to the deshielding effect of the adjacent ester carbonyl group.
Anticipated Chemical Shifts and Multiplicities:
-
H3 and H4: These protons form an AX or AB spin system. The powerful electron-withdrawing effect of the adjacent nitrogen and the C2-ester group will shift H3 and H4 downfield. They will appear as doublets, coupling with each other.
-
H6, H7, and H8: These protons on the carbocyclic ring constitute a three-spin system. The bromine at C5 will deshield H6. H8 is often distinctively deshielded in quinoline systems.[1] We anticipate a doublet for H6 (coupled to H7), a triplet or doublet of doublets for H7 (coupled to H6 and H8), and a doublet for H8 (coupled to H7).
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation.[3] The following protocol outlines a standardized procedure for obtaining the spectrum of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a pulse-field gradient probe.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. For optimal resolution, solutions of <0.25 M are recommended.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative measurements. |
| Number of Scans | 16 | Sufficient for good signal-to-noise with the specified sample concentration. |
| Relaxation Delay | 2.0 s | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time | 4.0 s | Provides good digital resolution. |
| Spectral Width | 16 ppm | A standard range that encompasses most organic proton signals. |
| Temperature | 298 K | Room temperature operation. |
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.
-
Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ peak at 7.26 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
Spectral Interpretation: Assigning the Resonances
A representative ¹H NMR spectrum of this compound would be analyzed as follows. The chemical shifts (δ) are reported in parts per million (ppm), multiplicities are abbreviated (s = singlet, d = doublet, t = triplet, dd = doublet of doublets), and coupling constants (J) are given in Hertz (Hz).
Table of ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.52 | d | ~8.5 | 1H | H4 |
| ~8.14 | d | ~8.5 | 1H | H3 |
| ~8.08 | d | ~7.5 | 1H | H8 |
| ~7.97 | dd | ~8.5, 7.5 | 1H | H6 |
| ~7.60 | t | ~8.0 | 1H | H7 |
| ~3.93 | s | - | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[4]
Analysis of Spectral Features:
-
The Methyl Singlet: The sharp singlet at approximately 3.93 ppm integrates to three protons and is unambiguously assigned to the methyl ester group.
-
The Pyridine Ring Protons (H3 and H4): The two doublets at ~8.52 ppm and ~8.14 ppm, each integrating to one proton, are characteristic of the H3 and H4 protons. Their significant downfield shift is due to the anisotropic effect of the quinoline ring system and the electron-withdrawing nature of the nitrogen atom and the carboxylate group. The coupling constant of ~8.5 Hz is typical for ortho-coupling in such a system.
-
The Benzene Ring Protons (H6, H7, and H8): The remaining three protons of the carbocyclic ring appear between ~7.60 and ~8.08 ppm.
-
The signal at ~8.08 ppm, a doublet with a coupling constant of ~7.5 Hz, is assigned to H8. This proton is coupled to H7.
-
The resonance at ~7.97 ppm, a doublet of doublets, is assigned to H6. It is coupled to both H7 (ortho-coupling, J ≈ 8.5 Hz) and H8 (meta-coupling, which is often smaller and may not be well-resolved).
-
The triplet at ~7.60 ppm is assigned to H7. It appears as a triplet due to coupling with both H6 and H8 with similar coupling constants.
-
Visualizing Coupling Interactions:
The following diagram illustrates the key spin-spin coupling relationships within the this compound molecule.
Caption: Key ³J (three-bond) coupling interactions in the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, combining theoretical prediction with careful experimental work and detailed analysis, allows for the unambiguous assignment of all proton resonances. This guide provides a framework for researchers to confidently interpret the ¹H NMR spectrum of this and related substituted quinoline compounds, which are prevalent in medicinal chemistry and materials science.[5] The principles outlined herein underscore the power of NMR spectroscopy as a primary tool for molecular structure elucidation.
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An In-Depth Technical Guide to the ¹³C NMR of Methyl 5-bromoquinoline-2-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 5-bromoquinoline-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document leverages foundational NMR principles and established substituent effect data to present a robust predicted spectrum. We offer a detailed interpretation of the predicted chemical shifts, grounded in the electronic influence of the bromine and methyl carboxylate substituents on the quinoline scaffold. Furthermore, this guide furnishes field-proven, step-by-step protocols for sample preparation and data acquisition, discusses the role of advanced 2D NMR techniques for unambiguous structural verification, and explores the application of ¹³C NMR in quality control. This document is intended for researchers, scientists, and drug development professionals seeking to master the structural elucidation of complex quinoline derivatives.
The Quinoline Core: A Privileged Scaffold in Modern Research
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design. Molecules incorporating the quinoline core exhibit a vast range of pharmacological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial, and anticancer properties.[2]
This compound serves as a key synthetic intermediate, providing a versatile platform for the introduction of further functional groups through cross-coupling reactions at the bromine-bearing C5 position or through modification of the ester at C2. Accurate and unambiguous structural characterization is paramount for ensuring the integrity of these synthetic pathways, and ¹³C NMR spectroscopy stands as a primary, indispensable tool for this purpose.
Foundational Principles of ¹³C NMR for Aromatic Heterocycles
¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. Unlike ¹H NMR, the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a larger number of scans and typically result in a spectrum where carbon-carbon couplings are not observed. The key parameter in ¹³C NMR is the chemical shift (δ) , which is highly sensitive to the local electronic environment of each carbon atom.
For aromatic systems like quinoline, the chemical shifts of the ring carbons are influenced by several factors:
-
Hybridization: sp² hybridized carbons of the aromatic ring resonate in a characteristic downfield region (typically 110-160 ppm).
-
Electronegativity: The nitrogen atom in the quinoline ring is more electronegative than carbon, leading to a general deshielding (downfield shift) of adjacent carbons (e.g., C2 and C8a).
-
Substituent Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) profoundly alter the electron density distribution around the ring, causing predictable upfield (shielding) or downfield (deshielding) shifts. This phenomenon, known as the substituent chemical shift (SCS) effect, is the basis for spectral interpretation and prediction.[3][4]
Structural Analysis of this compound
Predicted ¹³C NMR Chemical Shifts
In the absence of a published experimental spectrum, a reliable prediction can be formulated by starting with the known chemical shifts of the parent quinoline molecule and applying the anticipated SCS effects of the bromine and methyl carboxylate substituents. The structure with standard IUPAC numbering is shown below.

The following table summarizes the ¹³C NMR chemical shifts for quinoline and the predicted values for this compound in CDCl₃.
| Carbon Atom | Quinoline δ (ppm)[5] | Predicted δ (ppm) for this compound | Rationale for Shift Change |
| C2 | 150.2 | ~147.5 | Shielded by ester group's resonance, but deshielded by its inductive effect. The net effect is often a slight upfield shift compared to the parent C2-H. |
| C3 | 121.1 | ~123.0 | Deshielded by the adjacent electron-withdrawing ester group. |
| C4 | 136.1 | ~137.5 | Deshielded due to the para-like relationship with the C2-ester and proximity to the electronegative nitrogen. |
| C4a | 128.2 | ~129.5 | Deshielded by the inductive effect of the bromine at C5. |
| C5 | 129.4 | ~118.0 | Strong shielding due to the "heavy atom effect" of the directly attached bromine (ipso-carbon). |
| C6 | 126.5 | ~128.5 | Deshielded by the inductive effect of the ortho bromine atom. |
| C7 | 129.4 | ~132.0 | Deshielded by the inductive effect of the meta bromine atom. |
| C8 | 127.7 | ~130.0 | Deshielded by the inductive effect of the bromine substituent. |
| C8a | 148.4 | ~149.0 | Minor deshielding effect from the substituents. |
| -C=O | - | ~165.0 | Characteristic chemical shift for an ester carbonyl carbon. |
| -OCH₃ | - | ~53.0 | Characteristic chemical shift for a methyl ester carbon. |
Rationale for Chemical Shift Assignments
-
Carbonyl and Methyl Carbons: The ester carbonyl carbon (-C=O) is expected to be the most downfield signal, typically around 165.0 ppm, due to its sp² hybridization and bonding to two electronegative oxygen atoms. The methyl ester carbon (-OCH₃) will appear in the aliphatic region, around 53.0 ppm.
-
C5 (Bromo-substituted Carbon): The carbon directly attached to the bromine (C5) is expected to be significantly shielded (shifted upfield) to ~118.0 ppm. This is a well-documented ipso-substituent effect caused by the heavy bromine atom.[4]
-
Pyridine Ring Carbons (C2, C3, C4): The methyl carboxylate group at C2 is electron-withdrawing. This will deshield the adjacent C3 and the para-positioned C4. The effect on C2 itself is complex, but it is expected to be in the far downfield region due to its proximity to the ring nitrogen.
-
Carbocyclic Ring Carbons (C6, C7, C8): The bromine at C5 exerts a strong electron-withdrawing inductive effect, which deshields the neighboring carbons. The effect is strongest on the ortho carbons (C6 and C4a) and diminishes with distance, affecting the meta (C7) and para (C8) positions to a lesser extent.
A Validated Protocol for ¹³C NMR Data Acquisition
Obtaining a high-quality, reproducible ¹³C NMR spectrum requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance of the isotope.[6]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for many quinoline derivatives.[7] Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing or warming may be used to aid dissolution. Ensure no solid particulates remain, as they can degrade spectral quality by disrupting the magnetic field homogeneity.[8]
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes.[9]
-
Referencing: The residual solvent peak of CDCl₃ (δ = 77.16 ppm) serves as an excellent internal reference standard for calibrating the chemical shift axis.[7] Tetramethylsilane (TMS) can also be added as an internal standard (δ = 0.00 ppm), but the solvent peak is often sufficient and avoids potential sample contamination.[10]
NMR Spectrometer Parameters
For a typical 400-600 MHz spectrometer, the following acquisition parameters are recommended for a standard proton-decoupled ¹³C spectrum.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 (or similar) | Standard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition rates. |
| Temperature (T) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width (SW) | ~220 ppm (0-220 ppm) | Encompasses the full range of expected chemical shifts for organic molecules. |
| Acquisition Time (AQ) | 1-2 seconds | The time for which the FID is recorded; balances resolution and signal-to-noise. |
| Relaxation Delay (D1) | 2 seconds | A crucial delay to allow carbon nuclei to relax back to equilibrium. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time. |
| Number of Scans (NS) | ≥ 1024 | A large number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low abundance of ¹³C.[7] |
Data Processing Workflow
-
Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The spectrum is calibrated by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking: The chemical shift of each distinct carbon resonance is identified and labeled.
The logical flow from sample preparation to final data interpretation is a critical, multi-step process.
Advanced Spectral Confirmation with 2D NMR
While the 1D ¹³C spectrum provides a count of unique carbons and their chemical shifts, unambiguous assignment, especially in complex aromatic systems, requires further evidence. Two-dimensional (2D) NMR experiments provide this confirmation by revealing through-bond correlations between nuclei.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is the most reliable method for identifying which proton signal corresponds to which carbon signal. Quaternary carbons, having no attached protons, will be absent from an HSQC spectrum.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two or three bonds, between carbons and protons. It is exceptionally powerful for piecing together the molecular skeleton by connecting different spin systems and is the primary tool for assigning quaternary carbons.[11][13]
The combination of these experiments allows for a logical deduction of the complete molecular structure.
Applications in Quality Control and Process Chemistry
For drug development professionals, ¹³C NMR is not just a tool for structural elucidation but also a critical component of quality control (QC) and process monitoring.[10][14]
-
Purity Assessment: The ¹³C NMR spectrum provides a unique fingerprint for this compound. The presence of unexpected peaks can indicate impurities, such as regioisomers (e.g., Methyl 7-bromoquinoline-2-carboxylate) or residual starting materials. Because each carbon gives a distinct signal, it is often easier to spot isomeric impurities in the ¹³C spectrum than in the more crowded ¹H spectrum.
-
Quantitative Analysis (qNMR): While ¹H NMR is more common for quantitative measurements, ¹³C qNMR can be performed under specific conditions (e.g., using inverse-gated decoupling and long relaxation delays) to determine the purity of an active pharmaceutical ingredient (API) or key intermediate without the need for an identical reference standard.[15]
-
Reaction Monitoring: By acquiring ¹³C NMR spectra of a reaction mixture over time, chemists can monitor the disappearance of starting material signals and the appearance of product signals, providing valuable kinetic and mechanistic information.
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the characterization of this compound and related heterocyclic compounds. Through a careful application of fundamental principles and substituent effects, a highly accurate prediction of the ¹³C chemical shifts can be achieved, enabling confident preliminary assignment. This guide has provided a robust, field-tested protocol for acquiring high-quality spectral data and has outlined the use of advanced 2D NMR methods for achieving complete and unambiguous structural verification. For scientists engaged in pharmaceutical research and development, mastering the interpretation and application of ¹³C NMR is essential for ensuring the chemical integrity, purity, and quality of novel molecular entities.
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Foreword: The Analytical Imperative for Substituted Quinolines
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-bromoquinoline-2-carboxylate
In the landscape of pharmaceutical research and drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This compound is a key heterocyclic building block, a versatile intermediate for synthesizing novel compounds with potential biological activity. Its precise structural characterization is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of synthetic pathways, the purity of drug candidates, and the validity of subsequent biological assays.
Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, from sample preparation and ionization to the intricate dance of fragmentation that unveils the molecule's identity.
Foundational Principles: Compound Properties and Analytical Strategy
Before any analysis, understanding the analyte is paramount. This compound (C₁₁H₈BrNO₂) has a monoisotopic mass of approximately 264.97 Da.[1] Its structure comprises three key features that dictate its mass spectrometric behavior:
-
A stable, aromatic quinoline ring system.
-
A methyl ester group at the 2-position, a common site for initial fragmentation.
-
A bromine atom at the 5-position, which provides a definitive isotopic signature.
The presence of bromine is a powerful diagnostic tool. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] Consequently, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 1:1.[3] This signature is a primary confirmation of the presence and number of bromine atoms in any detected ion.
Our analytical strategy will therefore focus on two complementary ionization techniques:
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy, inducing extensive and reproducible fragmentation. This is ideal for structural elucidation and library matching.[4][5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. It is highly compatible with liquid chromatography (LC) and is the method of choice for determining molecular weight and for tandem MS (MS/MS) experiments.[6][7]
Experimental Workflow Overview
The logical flow of analysis is crucial for reproducible and reliable results. The following diagram outlines the comprehensive workflow from sample preparation to data interpretation.
Caption: General experimental workflow for the LC-MS analysis of this compound.
Ionization & Fragmentation Analysis: Decoding the Mass Spectrum
The choice of ionization method fundamentally alters the resulting mass spectrum. Here, we dissect the expected outcomes from both hard (EI) and soft (ESI) ionization techniques.
Electron Ionization (EI) Fragmentation Pathway
EI is a high-energy process that generates a radical cation (M•⁺) and induces a cascade of fragmentation events.[8] The resulting pattern is a fingerprint of the molecule's structure. For this compound, the molecular ion will appear as an intense doublet at m/z 265/267 .
The primary fragmentation pathways are driven by the lability of the ester group and the stability of the aromatic ring.[9][10]
Caption: Predicted major fragmentation pathways under Electron Ionization (EI).
-
Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of 31 Da.[9] This forms a highly stable bromo-quinoline-carbonyl acylium ion at m/z 234/236 . This is often the base peak.
-
Loss of Carbon Monoxide (CO): The acylium ion (m/z 234/236) can subsequently lose a neutral CO molecule (28 Da) to yield the 5-bromoquinolinyl cation at m/z 206/208 .[10]
-
Loss of the Carbomethoxy Radical (•COOCH₃): A direct cleavage of the C-C bond between the quinoline ring and the ester group results in the loss of 59 Da, also forming the 5-bromoquinolinyl cation at m/z 206/208 .
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system itself involves the expulsion of HCN (27 Da).[11] This would occur from the 5-bromoquinolinyl cation (m/z 206/208) to produce a fragment at m/z 179/181 .
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 186 . While possible, this is generally less favored than fragmentation at the more labile ester substituent.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
ESI is the preferred method for LC-MS. In positive ion mode, it generates an even-electron protonated molecule, [M+H]⁺, which appears as the base peak at m/z 266/268 .[5] While the full-scan spectrum is simple, tandem mass spectrometry (MS/MS) is required to elicit structural information. In MS/MS, the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID).
Caption: Predicted fragmentation of the protonated molecule in ESI-MS/MS.
-
Neutral Loss of Methanol (CH₃OH): The most prominent fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da). This leads to the formation of the same stable acylium ion observed in EI at m/z 234/236 .
-
Subsequent Loss of Carbon Monoxide (CO): As with EI, this acylium ion can then lose CO (28 Da) to produce the 5-bromoquinolinyl cation at m/z 206/208 .
Summary of Predicted Key Ions
The following table summarizes the primary ions expected and their diagnostic value.
| Ion Description | Predicted m/z (⁷⁹Br/⁸¹Br) | Ionization Mode | Diagnostic Value |
| Molecular Ion (Radical Cation) | 265 / 267 | EI | Confirms Molecular Weight & Elemental Formula |
| Protonated Molecule | 266 / 268 | ESI | Confirms Molecular Weight for MS/MS |
| Loss of •OCH₃ or CH₃OH | 234 / 236 | EI / ESI-MS/MS | Confirms Methyl Ester Moiety |
| Loss of •COOCH₃ or (CH₃OH+CO) | 206 / 208 | EI / ESI-MS/MS | Confirms Ester & Quinoline Core |
| Loss of HCN from Quinoline Core | 179 / 181 | EI | Characteristic of Quinoline Ring Structure |
| Loss of •Br | 186 | EI | Less Common; Confirms Bromine Position |
Experimental Protocol: A Self-Validating Methodology
This protocol provides a robust starting point for LC-MS analysis. The key to a self-validating system is the inclusion of controls and systematic data evaluation.
Objective: To confirm the identity and purity of a synthesized batch of this compound.
Materials:
-
Sample of this compound
-
LC-MS grade Methanol and Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
0.22 µm PTFE syringe filters
-
Autosampler vials
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~1 mg of the sample and dissolving it in 10 mL of methanol to create a 100 µg/mL solution.
-
Prepare a working solution for injection by diluting the stock solution 1:100 in 50:50 Methanol:Water to a final concentration of 1 µg/mL.
-
Rationale: Methanol is an excellent solvent for this compound. Dilution into a water-containing mobile phase analogue ensures compatibility with the initial LC conditions.
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial. This prevents particulates from clogging the LC system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Formic acid is a common additive that aids in the protonation of the analyte in positive mode ESI, enhancing signal intensity.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 10% B
-
10.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range (Full Scan): m/z 100 - 400.
-
Rationale: This range comfortably covers the molecular weight of the analyte and its expected primary fragments.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS/MS Acquisition: Set up a targeted MS/MS experiment to trigger fragmentation on the detected precursor ions at m/z 266 and 268.
-
Collision Energy (CE): Ramp CE from 10-40 eV. This allows for the observation of both low-energy (parent) and high-energy (daughter) fragments.
-
-
Data Analysis & Validation:
-
Extract the ion chromatograms for m/z 266 and 268. They should co-elute perfectly and show a ~1:1 peak area ratio.
-
Examine the full mass spectrum at the apex of the chromatographic peak. Confirm the presence of the [M+H]⁺ isotopic doublet (266/268) and check for potential adducts (e.g., [M+Na]⁺ at 288/290).
-
Analyze the MS/MS spectrum. Verify the presence of the key fragment ions predicted in Section 2.2 (m/z 234/236 and 206/208), ensuring each fragment also displays the correct 1:1 isotopic pattern.
-
The presence of the correct precursor mass, the 1:1 isotopic doublet in both precursor and fragment ions, and the predicted neutral losses constitute a robust, multi-point confirmation of the compound's identity.
-
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ionization and fragmentation can be leveraged for unambiguous structure elucidation. The compound's bromine substituent provides a powerful, built-in validation point through its characteristic isotopic signature. By employing a logical workflow that combines soft ionization (ESI) for molecular weight determination with tandem MS for fragmentation analysis, researchers can confidently verify the identity and integrity of this important synthetic intermediate. This guide serves as a blueprint, empowering scientists in drug development to apply these principles with a deep understanding of the causality behind the data, ensuring the highest standards of scientific integrity.
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A Technical Guide to the Solubility of Methyl 5-bromoquinoline-2-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromoquinoline-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in publicly accessible literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We delve into the theoretical principles governing the solubility of this molecule, offering predictions based on its structural attributes and the physicochemical properties of a range of common organic solvents. Furthermore, this guide presents detailed, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data in their own laboratories. This work aims to bridge the current information gap and facilitate the effective use of this compound in various research and development applications.
Introduction: The Significance of Solubility in the Application of this compound
This compound is a halogenated quinoline derivative, a class of compounds renowned for their diverse pharmacological activities. Quinoline scaffolds are central to a number of established and developmental therapeutic agents. The solubility of a target compound is a critical physicochemical parameter that profoundly influences its utility, particularly in the realm of drug discovery and development.[1]
Poor solubility can present significant hurdles at various stages of the research and development pipeline, including:
-
Bioassay Interference: Insoluble compounds can lead to the inaccurate assessment of biological activity, potentially causing promising candidates to be overlooked.[2]
-
Formulation Challenges: The development of effective delivery systems for poorly soluble compounds is often complex and resource-intensive.
-
Pharmacokinetic Profile: Low solubility is frequently associated with poor absorption and bioavailability, limiting the therapeutic efficacy of a potential drug.[1][2]
Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its successful application in high-throughput screening, synthetic chemistry, and formulation development.
Predicting the Solubility of this compound: A Molecular Structure Perspective
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound offers several clues to its likely solubility profile.
Molecular Structure of this compound:
Key Structural Features and Their Influence on Solubility:
-
Quinoline Ring System: The bicyclic aromatic quinoline core is relatively nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
Nitrogen Heteroatom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.
-
Methyl Ester Group (-COOCH₃): This functional group introduces polarity and can act as a hydrogen bond acceptor at the carbonyl oxygen. This will enhance solubility in polar solvents.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.
Based on these features, we can predict the relative solubility of this compound in a range of common organic solvents.
Predicted Solubility Profile:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in strong dipole-dipole interactions with the polar functionalities of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and ester groups, in addition to dipole-dipole interactions. |
| Moderately Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents offer a balance of polar and nonpolar characteristics that can effectively solvate the molecule. |
| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact favorably with the quinoline nucleus via π-π stacking. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The primarily nonpolar nature of these solvents will not effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise and reliable solubility data, experimental determination is essential. The following sections provide detailed protocols for both thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[3]
Experimental Workflow for Thermodynamic Solubility:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a precise volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24 to 48 hours).
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand to let the excess solid settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered supernatant.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the results in units such as mg/mL or mol/L.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[4][5]
Experimental Workflow for Kinetic Solubility:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a multi-well plate, add aliquots of the DMSO stock solution to the desired organic solvent to create a range of concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
-
Analysis:
-
Measure the turbidity or light scattering in each well using a plate reader-based nephelometer or turbidimeter. An increase in signal indicates the formation of a precipitate.
-
The kinetic solubility is the concentration at which the compound begins to precipitate out of solution.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity Index | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |
| Hexane | 0.1 | < 0.1 | < 1 |
| Toluene | 2.4 | 1.5 | 10 |
| Tetrahydrofuran (THF) | 4.0 | 25 | > 100 |
| Ethyl Acetate | 4.4 | 30 | > 100 |
| Acetone | 5.1 | 50 | > 100 |
| Acetonitrile | 5.8 | 45 | > 100 |
| Ethanol | 4.3 | 60 | > 100 |
| Methanol | 5.1 | 75 | > 100 |
| Dimethyl sulfoxide (DMSO) | 7.2 | > 200 | > 200 |
Interpretation of Results:
The hypothetical data in Table 1 aligns with the predicted solubility profile. The compound exhibits low solubility in nonpolar solvents and progressively higher solubility in more polar solvents, with the highest solubility in the highly polar aprotic solvent, DMSO. This trend underscores the importance of the polar functional groups in the molecule for effective solvation.
Conclusion
References
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- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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- PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). methyl quinoline-2-carboxylate CAS#: 19575-07-6.
- BLD Pharm. (n.d.). Methyl 5-amino-8-bromoquinoline-2-carboxylate.
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- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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- Sigma-Aldrich. (n.d.). 4-Bromoquinoline-3-carboxylic acid ethyl ester.
- MedChemExpress. (n.d.). Quinoline-2-carboxylic acid.
- PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
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"starting materials for Methyl 5-bromoquinoline-2-carboxylate synthesis"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Synthesis of Methyl 5-bromoquinoline-2-carboxylate
This guide provides a detailed exploration of the synthetic pathways leading to this compound, a key heterocyclic building block in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Strategic Overview: Retrosynthetic Analysis
To logically devise a synthetic plan, we begin by conceptually deconstructing the target molecule. The primary disconnection points for the quinoline core suggest a strategy based on established named reactions for heterocyclic ring formation. The most direct approach involves forming the bond between the nitrogen and the benzene ring and the C3-C4 bond of the quinoline system. This retrosynthetic logic points directly to the components required for a Friedländer annulation.
Caption: Retrosynthetic analysis of this compound.
This analysis identifies two key starting materials: a substituted 2-aminobenzaldehyde, which forms the benzene portion and the nitrogen of the quinoline, and a methyl-ketoester, which provides the C2 and C3 atoms of the pyridine ring.
Primary Synthetic Pathway: The Friedländer Synthesis
The Friedländer synthesis is a robust and highly versatile method for constructing quinoline rings.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.[2][3] This method is particularly well-suited for our target molecule due to its directness and high atom economy.
Principle and Mechanistic Insight
The reaction proceeds through a two-stage mechanism. Initially, the amine of the 2-amino-5-bromobenzaldehyde undergoes condensation with the ketone of methyl pyruvate to form a Schiff base (imine). This is followed by an intramolecular aldol-type condensation, where the enolate of the pyruvate attacks the aromatic aldehyde's former carbonyl carbon, leading to cyclization. A final dehydration step yields the aromatic quinoline ring.[4] The use of an acid or base catalyst is crucial for promoting both the initial condensation and the subsequent cyclization/dehydration steps.[2]
Starting Material Procurement and Synthesis
Component A: 2-Amino-5-bromobenzaldehyde This is the cornerstone of the synthesis. While commercially available, its synthesis from more common precursors may be necessary. A standard route involves the bromination of 2-aminobenzaldehyde. Careful control of reaction conditions is necessary to ensure regioselective bromination at the 5-position, which is para to the activating amino group.
Component B: Methyl Pyruvate This reagent serves as the C2-C3 synthon. The ketone provides the reactive site for the initial condensation, and the ester group becomes the desired carboxylate at the 2-position of the final quinoline product. It is readily available commercially.
Experimental Protocol: Friedländer Annulation
This protocol outlines a typical acid-catalyzed Friedländer synthesis for the target compound.
Materials:
-
2-Amino-5-bromobenzaldehyde
-
Methyl Pyruvate
-
Ethanol (Absolute)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst[3]
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromobenzaldehyde (1.0 eq).
-
Solvent and Reagent Addition: Add absolute ethanol to dissolve the starting material. To this solution, add methyl pyruvate (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq). The slight excess of methyl pyruvate ensures the complete consumption of the more valuable aminobenzaldehyde.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the 2-amino-5-bromobenzaldehyde spot. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the PTSA catalyst), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford pure this compound.
Forward Synthesis Workflow Diagram
Sources
"reactivity of the bromine atom on the quinoline ring"
An In-Depth Technical Guide to the Reactivity of the Bromine Atom on the Quinoline Ring
Authored by: Gemini, Senior Application Scientist
Publication Date: January 10, 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous therapeutic agents and functional materials.[1][2] The strategic introduction and subsequent manipulation of a bromine atom on the quinoline ring are pivotal for molecular elaboration and the development of novel compounds. Bromoquinolines serve as highly versatile precursors, enabling a wide array of chemical transformations that are fundamental to drug discovery and organic synthesis.[1][3][4] This technical guide provides a comprehensive exploration of the reactivity associated with the bromine atom on the quinoline nucleus. We will delve into the foundational principles governing the regioselectivity of bromination, detail field-proven protocols for both the introduction of bromine and its subsequent functionalization via nucleophilic substitution, and explain the causal mechanisms behind these critical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis and application of bromoquinoline derivatives.
The Electronic Landscape of the Quinoline Ring: A Tale of Two Rings
The reactivity of the quinoline system is dictated by its heterocyclic aromatic structure, which consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a significant electron-withdrawing inductive effect (-I), deactivating the pyridine ring towards electrophilic attack. Conversely, the benzene ring (carbocyclic ring) remains relatively electron-rich, making it the preferred site for electrophilic substitution reactions.[5]
Under the acidic conditions typical for electrophilic bromination, the nitrogen atom is protonated, further deactivating the pyridine ring and strongly directing incoming electrophiles to the benzene portion of the molecule. This electronic dichotomy is the fundamental reason why direct electrophilic bromination and nucleophilic substitution occur on different rings of the quinoline scaffold.[5]
Introducing the Bromine Atom: Strategies for Electrophilic Bromination
The installation of a bromine atom onto the quinoline ring is primarily achieved through electrophilic aromatic substitution. The choice of methodology is critical as it dictates the position of the bromine atom (regioselectivity), which in turn influences its future reactivity.
Direct Bromination of Unsubstituted Quinoline
Direct bromination of quinoline under typical electrophilic conditions (e.g., Br₂ in concentrated H₂SO₄) results in substitution on the electron-rich benzene ring. The reaction yields a mixture of 5-bromoquinoline and 8-bromoquinoline, as these positions are most activated.[5][6] The pyridine ring is resistant to attack due to deactivation by the protonated nitrogen atom.
Caption: Electrophilic bromination of quinoline.
Overcoming Regiochemical Limitations: Advanced Strategies
Achieving substitution patterns other than the 5- and 8-positions requires more sophisticated strategies that circumvent the inherent electronic preferences of the quinoline ring.
High-Temperature, Gas-Phase Bromination
A powerful method to alter regioselectivity involves changing the reaction phase and conditions entirely. Gas-phase bromination of quinoline proceeds through a different mechanism, likely involving radical intermediates, which is less governed by the electronic effects seen in solution-phase electrophilic substitution.[2] This allows for the synthesis of otherwise inaccessible isomers.
-
At 450-500°C: The reaction favors the formation of 2-bromoquinoline.[7]
Causality Insight: The shift from an ionic electrophilic mechanism in solution to a high-energy radical mechanism in the gas phase is the key to accessing the C2 and C3 positions. This highlights a critical principle in synthetic design: altering reaction conditions can fundamentally change the reaction pathway and product outcome.
Synthesis from Pre-functionalized Precursors
A reliable approach to control regioselectivity is to build the desired bromoquinoline from a precursor that already contains a directing group or the bromine atom itself.
-
The Sandmeyer Reaction: For the synthesis of 3-bromoquinoline, the Sandmeyer reaction is a classic and effective method. It involves the conversion of 3-aminoquinoline to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[6]
Caption: General workflow for Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic, yet powerful, copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. It is particularly useful for coupling bromoquinolines with alcohols, phenols, and thiols, complementing the scope of palladium-catalyzed methods. [8]
| Bromoquinoline Position | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromo | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-(Phenylamino)quinoline | 95% | [8] |
| 6-Bromo | Morpholine | Pd(OAc)₂, BINAP, NaOtBu | 6-Morpholinoquinoline | 88% | [8] |
| 8-Bromo | Phenol | CuI, L-proline, K₂CO₃ | 8-Phenoxyquinoline | 75% | [8] |
| 2-Bromo | Benzylamine | Pd₂(dba)₃, RuPhos, K₃PO₄ | 2-(Benzylamino)quinoline | 92% | [8]|
Suzuki and Sonagashira Cross-Coupling Reactions
For the formation of carbon-carbon bonds, the Suzuki (using boronic acids) and Sonagashira (using terminal alkynes) reactions are indispensable. These palladium-catalyzed methods allow for the elaboration of the quinoline core, building complex molecular architectures. Notably, when multiple bromine atoms are present on the ring, their differing reactivities can be exploited for regioselective cross-coupling. For instance, in certain polybromoquinolines, the C6-bromine has been shown to be more reactive in Sonagashira couplings than bromines at other positions. [2][3][4]
Experimental Protocols: A Practical Guide
The following protocols are provided as validated, step-by-step methodologies for key transformations discussed in this guide.
Protocol 1: Regioselective Bromination of 8-Methoxyquinoline
[9] Objective: To synthesize 5-bromo-8-methoxyquinoline, demonstrating regioselective bromination directed by an electron-donating group.
Materials:
-
8-Methoxyquinoline (1.0 equiv)
-
Molecular Bromine (Br₂) (1.1 equiv)
-
Carbon tetrachloride (CCl₄)
-
5% aq. Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 equiv) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of Br₂ (1.1 equiv) in CCl₄.
-
Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline at room temperature (24°C).
-
Stir the reaction mixture until completion, monitoring by TLC (Thin Layer Chromatography). The reaction is typically complete after the consumption of bromine.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 5% aq. NaHCO₃ solution (3 x 20 mL) to quench any remaining bromine and HBr.
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-bromo-8-methoxyquinoline.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromoquinoline
[8] Objective: To synthesize an N-aryl quinoline derivative via C-N bond formation.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Amine nucleophile (e.g., Aniline, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-bromoquinoline (1.0 equiv), palladium precursor (2 mol%), phosphine ligand (4 mol%), and base (1.5 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine nucleophile (1.2 equiv) followed by the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired aminated quinoline.
Conclusion
The reactivity of the bromine atom on the quinoline ring is a subject of profound importance in modern organic and medicinal chemistry. The strategic placement of bromine through carefully selected bromination techniques—ranging from classical electrophilic substitution to advanced gas-phase reactions and precursor-directed syntheses—is the first critical step. Once installed, the bromine atom serves as a master key, unlocking a vast potential for molecular diversification. Through powerful transition metal-catalyzed reactions like the Buchwald-Hartwig, Ullmann, Suzuki, and Sonagashira couplings, the C-Br bond provides a reliable entry point for forging new C-N, C-O, C-S, and C-C bonds. Understanding the interplay between the quinoline ring's electronics, the influence of substituents, and the choice of reaction conditions is paramount for any scientist aiming to harness the full synthetic power of bromoquinolines in the pursuit of novel pharmaceuticals and functional materials.
References
- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
- Synfacts. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines. Georg Thieme Verlag.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- ChemicalBook. 8-Bromoquinoline synthesis.
- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- The Organic Chemistry Tutor. (2020). Reactions of Quinoline. YouTube.
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
- den Hertog, H. J., & de Bruyn, J. (1951). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions.
- BenchChem. (2025).
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- MaChemGuy. (2015). Nucleophilic Substitution Mechanism. YouTube.
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry.
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"electrophilic substitution on the Methyl 5-bromoquinoline-2-carboxylate ring"
An In-Depth Technical Guide to Electrophilic Substitution on the Methyl 5-bromoquinoline-2-carboxylate Ring
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the this compound scaffold. As a critical intermediate in medicinal chemistry and materials science, understanding the regiochemical outcomes of functionalizing this heterocyclic system is paramount. This document elucidates the interplay of substituent effects, inherent ring electronics, and reaction conditions. We will explore the theoretical underpinnings of reactivity and provide field-proven, step-by-step protocols for key transformations, designed for researchers, chemists, and drug development professionals.
Introduction: The Quinoline Core and Substituent Landscape
The quinoline ring is a fused aromatic heterocycle composed of a benzene ring and a pyridine ring. This fusion creates a unique electronic environment. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene (carbocyclic) ring is more electron-rich and is the preferred site for electrophilic substitution.[1][2] In an unsubstituted quinoline, electrophilic attack occurs preferentially at the C5 and C8 positions, a preference dictated by the superior stability of the resulting cationic intermediates (Wheland intermediates), which avoid disrupting the aromaticity of the pyridine ring.[2][3][4]
The subject of this guide, this compound, presents a more complex scenario with two key substituents whose electronic effects govern the regioselectivity of further substitutions:
-
Methyl 2-carboxylate (-COOCH₃): Located on the electron-deficient pyridine ring, this is a powerful deactivating group. It withdraws electron density through both inductive (-I) and resonance (-M) effects.[5][6] Its primary influence is a significant reduction in the overall nucleophilicity of the entire quinoline system, necessitating more forcing conditions for electrophilic substitution to occur.[7]
-
5-Bromo (-Br) group: Situated on the carbocyclic ring, the bromine atom is a classic example of a deactivating, yet ortho, para-directing substituent.[8][9] Its strong electron-withdrawing inductive effect (-I) deactivates the ring, while its lone pairs can be donated via the mesomeric effect (+M) to stabilize the cationic intermediates of ortho (C6) and para (C8) attack.[8]
The central challenge and focus of this guide is to predict and control the outcome of electrophilic reactions based on the combined influence of these competing factors.
Analysis of Regioselectivity: A Predictive Framework
To predict the most probable site of electrophilic attack, we must synthesize the directing effects of the substituents with the intrinsic reactivity of the quinoline nucleus.
Deconstruction of Directing Effects
-
Inherent Quinoline Reactivity: Favors C5 and C8.
-
5-Bromo Group Director: Favors C6 (ortho) and C8 (para).
-
2-Methyl Carboxylate Group: Strongly deactivates the entire molecule.
Positional Analysis
-
C5 Position: Blocked by the bromo substituent.
-
C8 Position: This position is strongly favored. It is the para position relative to the bromo-director and is also one of the most intrinsically reactive positions of the quinoline ring.
-
C6 Position: This position is moderately favored. It is the ortho position to the bromo-director. Steric hindrance from the peri-position (C5-Br) might slightly disfavor this site compared to C8.
-
C7 Position: This position is disfavored. It is meta to the bromo-director and is not an intrinsically activated position in the quinoline system.
This predictive analysis is visualized in the logical workflow diagram below.
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The Pharmacological Potential of Quinoline-2-Carboxylate Derivatives: An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its diverse analogues, quinoline-2-carboxylate derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the current research landscape surrounding these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and summarize key quantitative data to offer a comparative analysis of their potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to the discovery and advancement of novel therapeutics.
Introduction: The Quinoline-2-Carboxylate Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in drug discovery. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The introduction of a carboxylate group at the 2-position of the quinoline ring gives rise to quinoline-2-carboxylate derivatives, a modification that significantly influences their physicochemical properties and biological interactions. This carboxylate moiety can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The exploration of various ester and amide derivatives of this core structure has led to the identification of compounds with potent and selective biological effects, making them a focal point of contemporary medicinal chemistry research.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a range of cancer cell lines.[1]
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. One study on an aryl ester of quinoline-2-carboxylic acid demonstrated its ability to induce apoptosis in PC3 prostate cancer cells.[2] The compound was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the activation of caspases-7 and -9 and subsequent execution of cell death.[2]
Furthermore, this particular derivative was shown to cause cell cycle arrest in the S phase, preventing DNA replication and further proliferation of cancer cells.[2] Other quinoline derivatives have been reported to inhibit topoisomerases and protein kinases, enzymes crucial for cancer cell survival and proliferation.[3]
Below is a diagram illustrating the proposed apoptotic pathway induced by certain quinoline-2-carboxylate derivatives.
Proposed apoptotic pathway induced by quinoline-2-carboxylate derivatives.
Quantitative Anticancer Activity
The cytotoxic efficacy of quinoline-2-carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 µg/mL | |
| Quinoline-3-carboxylate derivatives | MCF-7 (Breast) | 0.33 | [4] |
| Quinoline-3-carboxylate derivatives | K562 (Leukemia) | 0.28 | [4] |
| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric) | 1.38 | [5][6] |
| Quinoline-chalcone derivative (12e) | HCT-116 (Colon) | 5.34 | [5][6] |
| Quinoline-chalcone derivative (12e) | MCF-7 (Breast) | 5.21 | [5][6] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [7] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314–4.65 µg/cm³ | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-2-carboxylate derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Quinoline-2-carboxylate derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The antimicrobial mechanism of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes. For instance, some quinolones are known to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair.
Quantitative Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [8] |
| Quinoline-2-one derivative (6c) | VRE | 0.75 | [8] |
| Quinoline-2-one derivative (6c) | MRSE | 2.50 | [8] |
| Quinoline derivatives (63b, f, h, i, l) | E. coli | 100 | [9] |
| Quinoline derivatives (93a-c) | S. aureus & E. coli | 2 | [9] |
| Fluoroquinolone derivative (5a) | MRSA | 2 | [10] |
| Rhodanine derivatives (24a, 24b) | MDR Gram-positive bacteria | 1 | [10] |
Experimental Protocol: Agar Well Diffusion Assay
This method is a widely used technique for the preliminary screening of antimicrobial activity.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate.
-
Compound Addition: Add a defined volume of the quinoline-2-carboxylate derivative solution at a known concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Quinoline-2-carboxylate derivatives have demonstrated anti-inflammatory properties, primarily through the modulation of key signaling pathways.[11]
Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Several quinoline derivatives have been shown to inhibit this pathway.[12][13][14] This inhibition can occur at various stages, such as preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, or by interfering with the nuclear translocation of NF-κB and its binding to DNA.[12] By inhibiting the NF-κB pathway, these compounds can reduce the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
The following diagram depicts the inhibition of the NF-κB signaling pathway by quinoline-2-carboxylate derivatives.
Inhibition of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Activity
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Quinoline derivatives | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 | [15] |
| Fluoroquinolones | LPS-induced NO production | RAW264.7 macrophages | 23.8 - 36 | [15] |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-2-carboxylate derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Antiviral Activity: Inhibiting Viral Replication
Several quinoline derivatives have demonstrated antiviral activity against a range of viruses, including coronaviruses and influenza virus.[16][17]
Mechanism of Action
The antiviral mechanisms of quinoline-2-carboxylate derivatives can be multifaceted. Some compounds have been shown to inhibit viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp).[18][19] Others may interfere with viral entry into host cells or inhibit other crucial viral enzymes like reverse transcriptase.[20] One study suggested that a quinoline carboxylic acid derivative inhibits virus replication by targeting the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[21]
Quantitative Antiviral Activity
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound Class | Virus | Cell Line | EC50 (µM) | Reference |
| Quinoline analogues | Coronaviruses | HEL | 0.12 - 12 | [16] |
| Quinoline compounds | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [17] |
| Quinoline compounds | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [17] |
| Quinoline derivative (I-13e) | SARS-CoV-2 RdRp inhibition | - | - | [18] |
| 2,8-bis(trifluoromethyl)quinoline derivative (141a) | Zika Virus | - | 0.8 | [22] |
| 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid | HIV-1 | PBMCs | 1.5 ± 0.5 | [20] |
| 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid | HIV-1(BA-L) | Macrophages | 4.98 ± 0.9 | [20] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.
Methodology:
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus-Compound Incubation: Incubate a known amount of virus with serial dilutions of the quinoline-2-carboxylate derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Agarose Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Stain the cells and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases pose a significant challenge to global health. Quinoline-2-carboxylate derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and enzyme-inhibiting properties.[23][24]
Mechanism of Action
The neuroprotective mechanisms of these derivatives are linked to their ability to combat oxidative stress and modulate the activity of key enzymes in the nervous system. Some 4-arylquinoline-2-carboxylates have demonstrated significant antioxidant activity by quenching reactive oxygen species (ROS) and protecting neuronal cells from H₂O₂-induced neurotoxicity.[23] Additionally, certain quinoline derivatives are predicted to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[24][25][26]
Quantitative Neuroprotective Activity
| Compound Class | Assay | Cell Line | EC50 (µM) | Reference |
| Quinolinic derivatives | Neuroprotection against oxidative insults | Glial and neuronal cells | < 5 | [27] |
Experimental Protocol: In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.
Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-2-carboxylate derivative.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) for oxidative stress or amyloid-beta (Aβ) peptides for an Alzheimer's disease model.
-
Cell Viability Assessment: After a defined incubation period, assess cell viability using a method like the MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the neurotoxin-treated control.
Conclusion and Future Directions
Quinoline-2-carboxylate derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects, underscores their significant potential. The ability to modulate key signaling pathways and inhibit crucial enzymes provides a solid foundation for their further investigation and optimization.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline-2-carboxylate core to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
In Vivo Efficacy and Safety Profiling: Translation of promising in vitro results into preclinical animal models to assess their therapeutic potential and safety profiles.
-
Development of Drug Delivery Systems: Formulation strategies to improve the bioavailability and targeted delivery of these compounds.
The continued exploration of quinoline-2-carboxylate derivatives holds great promise for addressing unmet medical needs and advancing the field of drug discovery.
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Methyl 5-bromoquinoline-2-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of Methyl 5-bromoquinoline-2-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C-5 position opens avenues for creating novel molecular entities with significant therapeutic potential.[1][2] This document integrates mechanistic insights with actionable, field-proven protocols to ensure robust and reproducible outcomes.
Scientific Foundation: The Suzuki-Miyaura Coupling with a Heteroaryl Substrate
The Suzuki-Miyaura reaction is a powerful and versatile method for forging carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3][4] When employing a heteroaryl halide such as this compound, specific considerations regarding the electronic nature of the substrate and its potential interaction with the catalyst are paramount for success.
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5] This cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline ring. This is often the rate-determining step of the reaction.[5][6] The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl.[4] For this compound, the C-Br bond is sufficiently reactive for efficient oxidative addition with appropriate catalyst systems.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl or vinyl group to the palladium center.[7]
-
Reductive Elimination: The newly coupled product, a 5-arylquinoline-2-carboxylate derivative, is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][8]
The quinoline nitrogen can potentially coordinate to the palladium center, which can sometimes inhibit catalysis. The choice of a suitable ligand is therefore critical to stabilize the palladium catalyst and promote the desired reaction pathway over undesired side reactions.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[10] Finding the optimal conditions for a specific heteroaryl substrate can be challenging, but a systematic approach based on established principles can accelerate the optimization process.[11][12]
Catalyst and Ligand Selection
The palladium source and its associated ligand are the heart of the catalytic system. For heteroaryl substrates like bromoquinolines, bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active catalyst.[9]
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand, often used in tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ferrocenyl Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is highly effective for a range of cross-coupling reactions, including those with heteroaryl halides, offering good yields and stability.[10][13]
-
Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos and DavePhos are exceptionally active and have demonstrated broad applicability for challenging couplings, including those involving heteroaryl chlorides and hindered substrates.[9]
-
The Role of the Base and Solvent
The base and solvent work in concert to facilitate the crucial transmetalation step and maintain the catalyst's activity.
-
Bases: The choice of base is critical.
-
Solvents: The reaction is typically performed in a mixture of an organic solvent and water.
-
Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used.[3][4]
-
Aqueous Phase: The presence of water is necessary for the base to activate the boronic acid. A typical ratio is 4:1 or 3:1 organic solvent to water.[1][10]
-
Degassing: It is imperative to degas the solvent mixture thoroughly (e.g., by bubbling with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
-
Comparative Data for Reaction Optimization
The following table summarizes various conditions reported for Suzuki coupling reactions on structurally similar bromo-heteroaryl systems, providing a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | Good to High | [10] |
| Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [1][2] |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | Good | [3] |
| Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | Moderate to Good | [3] |
| Pd-Complex (0.1) | Quinoline-based | Cs₂CO₃ (2) | Toluene (Microwave) | 150 | 0.4 | High | [15][16] |
Experimental Protocols
The following protocols are generalized procedures adapted from established literature and should be optimized for specific substrates and scales.[10][14] Always conduct reactions in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a robust starting point for coupling this compound with various arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[10]
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[10]
-
Degassed 1,4-dioxane and water (4:1 v/v, 10 mL)[10]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is crucial for reproducibility.[17]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 equiv). Add the degassed 1,4-dioxane/water solvent mixture via syringe.[10]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[10]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Caption: A typical experimental workflow for Suzuki cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure thorough degassing of solvents and proper inert atmosphere technique.[14][17] Use fresh, high-quality catalyst and reagents. |
| Insufficiently strong base. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1][9] | |
| Poor quality boronic acid. | Check the purity of the boronic acid; they can dehydrate to form unreactive boroxines. Consider using the corresponding boronate ester. | |
| Formation of Side Products | Homocoupling of boronic acid. | Lower the reaction temperature. Ensure slow, controlled addition of reagents if necessary. |
| Debromination of starting material. | Use a less electron-rich ligand or lower the reaction temperature. Ensure the base is not excessively strong for the substrate. | |
| Inconsistent Yields | Inconsistent inert atmosphere. | Standardize the degassing and inerting procedure. Automated Schlenk cycles can improve reproducibility.[17] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective strategy for the synthesis of novel 5-arylquinoline derivatives. Success hinges on a rational approach to reaction optimization, with careful consideration given to the interplay between the palladium catalyst, ligand, base, and solvent. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently utilize this important building block in the pursuit of new chemical entities for drug discovery and development.
References
- Thomas, S., & Gul, W. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- BenchChem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Gollapelli, R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.
- Unknown. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research.
- Christensen, K. E., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
- Schroeder Group. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois.
- Gollapelli, R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC - NIH.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Scott, J. S., & Tcyrulnikov, S. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Scott, J. S., & Tcyrulnikov, S. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Unknown. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- Ali, H. A., & Ali, N. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- NRO Spivey. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Al-Masri, A. A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Al-Masri, A. A., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- Leslie, J. M. (2021). Suzuki reaction example. YouTube.
- Unknown. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Novel Derivatives from Methyl 5-bromoquinoline-2-carboxylate: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core is a cornerstone in the architecture of numerous therapeutic agents, earning its designation as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the quinoline ring system is a pivotal approach in drug discovery, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.[6] Methyl 5-bromoquinoline-2-carboxylate serves as a versatile starting material for the synthesis of a diverse array of novel quinoline derivatives. The presence of the bromine atom at the C5 position and the methyl ester at the C2 position provides two distinct handles for chemical modification, enabling the exploration of a wide chemical space.
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from this compound. We will delve into key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing not just the steps, but the underlying scientific rationale for experimental choices.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound is primarily dictated by the C-Br bond at the 5-position. This site is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the modification of haloquinolines.[9][10][11]
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[12][13] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[12]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in-situ generated Pd(0) from Pd(OAc)₂ and a phosphine ligand are commonly used. The choice of ligand is critical; bulky, electron-rich phosphines like XPhos or SPhos can enhance catalytic activity, particularly for less reactive aryl chlorides.[12][14]
-
Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13][15] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling reaction is a powerful method for the synthesis of alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[8][16] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[16]
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate.[17][18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[17]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
Nucleophilic Aromatic Substitution (SNAr)
While the quinoline ring is generally electron-rich, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr).[1] In the case of this compound, the ester group provides some electron-withdrawing character, potentially allowing for SNAr reactions under certain conditions, especially if further activating groups are present.[1]
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient aromatic ring.[21] Examples include amines, alkoxides, and thiolates.[22][23]
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to solvate the nucleophile and facilitate the reaction.[6]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed tube, add this compound, morpholine, and potassium carbonate.
-
Add DMSO.
-
Seal the tube and heat the reaction mixture to 120-150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization of Synthetic Workflows
Diagram 1: General Synthetic Pathways
Caption: Synthetic routes from this compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Expected Outcomes and Characterization
Successful synthesis of the novel derivatives should be confirmed by a suite of analytical techniques.
| Derivative Type | Expected Yield Range | Key ¹H NMR Signals (ppm, indicative) | Key ¹³C NMR Signals (ppm, indicative) | Mass Spec (m/z) |
| 5-Phenyl | 70-95% | 7.3-7.6 (new phenyl protons) | 127-140 (new aromatic carbons) | [M+H]⁺ corresponding to C₁₈H₁₃NO₂ |
| 5-Ethynylphenyl | 65-90% | ~3.2 (alkynyl proton, if terminal) | 80-95 (alkynyl carbons) | [M+H]⁺ corresponding to C₁₉H₁₁NO₂ |
| 5-Morpholinyl | 50-80% | 3.8-4.0 & 3.1-3.3 (morpholine protons) | ~67 & ~50 (morpholine carbons) | [M+H]⁺ corresponding to C₁₅H₁₆N₂O₃ |
Characterization Notes:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the signal corresponding to the proton at the 5-position of the quinoline ring and the appearance of new signals corresponding to the introduced moiety are key indicators of a successful reaction.[24]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. For bromo-containing compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the mass spectrum.[24]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel quinoline derivatives. The protocols outlined in this document, based on robust palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, provide a solid foundation for the exploration of this chemical space. The resulting libraries of compounds can be screened for various biological activities, contributing to the development of new therapeutic agents.[1][3][25] Further derivatization of the methyl ester at the C2 position, for instance, through hydrolysis and subsequent amide coupling, can further expand the diversity of the synthesized molecules.[4][5]
References
- Çakmak, M. U., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Nikolaev, A., Nithiy, N., & Orellana, A. (2014). One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Organic Chemistry Portal.
- Ghorab, M. M., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
- ResearchGate. (n.d.). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives.
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences.
- JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org.
- ScienceDirect. (n.d.). Palladium in Quinoline Synthesis.
- Gonec, T., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC - NIH.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- Anand, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews.
- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
- MDPI. (2025). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.
- ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- PubChemLite. (n.d.). This compound (C11H8BrNO2).
- MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
- Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect.
- YouTube. (2025). Nucleophilic Substitution Reactions | Organic Chemistry.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Liu, C. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Methyl 5-bromoquinoline-2-carboxylate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Quinoline Moiety as a Privileged Structure in Drug Discovery
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, malaria, and various infections.[3][4][5] The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for diverse interactions with biological targets, making it a "privileged structure" in drug design. Methyl 5-bromoquinoline-2-carboxylate emerges as a particularly valuable building block due to its trifunctional nature. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. The methyl ester at the 2-position provides a site for amide bond formation, enabling the introduction of a wide array of substituents. This strategic placement of reactive sites allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Solid |
| CAS Number | 1355174-78-5 |
| Storage | Store at room temperature |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.3-8.5 (m, 2H), 8.0-8.2 (m, 2H), 7.6-7.8 (m, 1H), 4.05 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.5, 148.0, 146.5, 135.0, 132.0, 130.0, 129.5, 128.0, 125.0, 122.0, 53.0.
-
Mass Spectrometry (ESI-MS): m/z 265.98 [M+H]⁺.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the esterification of the corresponding carboxylic acid.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar quinoline-2-carboxylates.[6]
Materials:
-
5-Bromoquinoline-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Acid Catalysis: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise with stirring. Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This neutralization step is exothermic and produces gas.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Application in Cross-Coupling Reactions: Expanding Molecular Diversity
The bromine atom at the 5-position of the quinoline ring is a key functional group that enables the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools in this context.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[8]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is essential for introducing primary and secondary amines at the 5-position of the quinoline ring, a common strategy in the development of kinase inhibitors.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This general protocol can be adapted for various primary and secondary amines.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or sealed vial
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand. Seal the vessel and purge with an inert gas.
-
Reagent Addition: Under the inert atmosphere, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until completion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Amide Bond Formation: Modifying the Carboxylate Group
The methyl ester at the 2-position of the quinoline ring is a convenient starting point for the synthesis of a diverse library of amides. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[13]
Protocol: Amide Coupling via an Activated Carboxylic Acid
This two-step, one-pot protocol involves the initial hydrolysis of the methyl ester followed by amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric acid (HCl)
-
Coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Amine
-
Base (e.g., DIPEA or Et₃N)
-
Anhydrous DMF or DCM
Procedure:
-
Ester Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water. Add LiOH (1.5-2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification: Acidify the reaction mixture with 1M HCl to pH 3-4 to precipitate the 5-bromoquinoline-2-carboxylic acid. Filter the solid and dry under vacuum.
-
Amide Coupling: In a separate flask, dissolve the synthesized carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent like DMF.
-
Coupling Reagent Addition: Add the coupling reagent (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Dilute the reaction with water and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify by chromatography to obtain the final amide product.
Caption: Pathway for amide synthesis from the methyl ester.
Conclusion: A Gateway to Novel Therapeutics
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for the systematic and efficient synthesis of diverse libraries of quinoline derivatives. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide a robust framework for researchers to explore the vast chemical space around the quinoline scaffold. The resulting compounds hold significant promise for the discovery of novel therapeutics, particularly in the area of kinase inhibitors for cancer treatment.[4][11][12]
References
- Benchchem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 185-191.
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald-Hartwig Amin
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). PubMed.
- Ahmed, S. A., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research.
- Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. (2024).
- This compound | 1355174-78-5. (n.d.). Sigma-Aldrich.
- Amide coupling reaction in medicinal chemistry. (n.d.).
- METHYL 6-BROMOQUINOLINE-2-CARBOXYL
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Methyl 5-bromoquinoline-2-carboxyl
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jopir.in [jopir.in]
- 13. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Functionalization of the 5-Position of a Quinoline Ring
Introduction: The Strategic Importance of C5-Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and physicochemical properties. The strategic functionalization of the quinoline ring allows for the fine-tuning of these properties, making it a critical process in drug discovery and the development of novel materials. Among the various positions on the quinoline ring, the C5-position presents a unique challenge and opportunity. Its functionalization can significantly impact the molecule's steric and electronic profile, leading to profound effects on its biological targets or material characteristics.
Historically, the selective functionalization of the C5-position has been a synthetic hurdle due to the inherent reactivity patterns of the quinoline ring, which often favor substitution at other positions. However, recent advancements in synthetic organic chemistry, particularly in the realm of C-H bond activation, have provided a powerful toolkit for chemists to selectively modify this once elusive position.[1][2][3] This guide provides detailed protocols and insights into the modern methods for the functionalization of the 5-position of a quinoline ring, catering to researchers, scientists, and professionals in drug development.
I. Metal-Free C5-Halogenation of 8-Substituted Quinolines
The introduction of a halogen atom at the C5-position of a quinoline ring serves as a versatile handle for further synthetic transformations through cross-coupling reactions. This section details a robust and environmentally friendly metal-free protocol for the regioselective halogenation of 8-substituted quinolines.[4][5][6]
A. Overview and Mechanistic Insights
This protocol utilizes readily available and inexpensive N-halosuccinimides (NCS, NBS, NIS) as the halogen source in an aqueous medium. The reaction proceeds without the need for transition metal catalysts, external oxidants, or additives, making it a highly practical and sustainable method. The 8-substituent on the quinoline ring plays a crucial directing role in achieving high regioselectivity for the C5-position. The proposed mechanism involves an electrophilic aromatic substitution pathway where the protonated quinoline nitrogen activates the ring towards halogenation.
Quinoline [label="8-Substituted\nQuinoline"]; Protonated_Quinoline [label="Protonated\nQuinoline"]; NXS [label="N-Halosuccinimide\n(NCS, NBS, NIS)"]; Halogenonium [label="Halogenonium\nIntermediate"]; Product [label="C5-Halogenated\nQuinoline"]; H_plus [label="H+", shape=plaintext]; HX [label="HX", shape=plaintext];
Quinoline -> Protonated_Quinoline [label=" H+ (from water)"]; Protonated_Quinoline -> Halogenonium [label=" NXS"]; Halogenonium -> Product [label="-H+"]; NXS -> HX [style=dashed]; }
Caption: Proposed mechanism for metal-free C5-halogenation.B. Experimental Protocol
Materials:
-
8-Substituted quinoline (1.0 equiv)
-
N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) (1.2 equiv)
-
Water (H₂O)
-
Round-bottom flask equipped with a magnetic stir bar
-
Stir plate
Procedure:
-
To a round-bottom flask, add the 8-substituted quinoline (1.0 equiv).
-
Add water to the flask to create a suspension or solution.
-
Add the corresponding N-halosuccinimide (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate solution (for bromination and iodination) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
C. Substrate Scope and Yields
| Entry | 8-Substituent | Halogenating Agent | Product | Yield (%) |
| 1 | -NH₂ | NBS | 5-Bromo-8-aminoquinoline | 95 |
| 2 | -OH | NCS | 5-Chloro-8-hydroxyquinoline | 92 |
| 3 | -OCH₃ | NIS | 5-Iodo-8-methoxyquinoline | 88 |
| 4 | -CH₃ | NBS | 5-Bromo-8-methylquinoline | 90 |
| 5 | -NHAc | NCS | N-(5-Chloroquinolin-8-yl)acetamide | 85 |
II. Copper-Catalyzed C5-Amination of 8-Aminoquinoline Amides
The introduction of a nitrogen-containing functional group at the C5-position is of significant interest in the synthesis of biologically active molecules. This section describes a copper-catalyzed protocol for the direct amination of the C5-C-H bond of 8-aminoquinoline amides.
A. Overview and Mechanistic Insights
This method utilizes the 8-amido group as a directing group to achieve high regioselectivity for the C5-position. A copper catalyst, in conjunction with an aminating agent, facilitates the C-N bond formation. The reaction is believed to proceed through a copper-mediated C-H activation step, followed by reductive elimination to furnish the aminated product.
Substrate [label="8-Aminoquinoline\nAmide"]; Cu_Catalyst [label="Cu(II) Catalyst"]; Intermediate_1 [label="Chelated Copper\nComplex"]; Oxidant [label="Oxidant"]; Intermediate_2 [label="Cu(III) Intermediate"]; Aminating_Agent [label="Aminating Agent\n(e.g., Amine)"]; Intermediate_3 [label="C-N Bond Formation"]; Product [label="C5-Aminated\nQuinoline"];
Substrate -> Intermediate_1 [label=" Cu(II)"]; Intermediate_1 -> Intermediate_2 [label=" Oxidant"]; Intermediate_2 -> Intermediate_3 [label=" Aminating Agent"]; Intermediate_3 -> Product [label="Reductive\nElimination"]; Product -> Substrate [style=invis]; }
Caption: General workflow for copper-catalyzed C5-amination.B. Experimental Protocol
Materials:
-
8-Aminoquinoline amide (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Amine (2.0 equiv)
-
Oxidant (e.g., Ag₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,2-dichloroethane (DCE))
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial, add the 8-aminoquinoline amide (1.0 equiv), copper(II) acetate (10 mol%), and the oxidant (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent and the amine (2.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Substrate Scope and Yields
| Entry | Amide Group | Amine | Product | Yield (%) |
| 1 | -NHCOPh | Morpholine | 5-(Morpholin-4-yl)-N-phenylquinolin-8-amine | 78 |
| 2 | -NHCOtBu | Piperidine | N-pivaloyl-5-(piperidin-1-yl)quinolin-8-amine | 82 |
| 3 | -NHCOMe | Aniline | N-acetyl-5-(phenylamino)quinolin-8-amine | 65 |
| 4 | -NHCOPh | Benzylamine | 5-(Benzylamino)-N-phenylquinolin-8-amine | 75 |
| 5 | -NHSO₂Ph | Diethylamine | N-(5-(Diethylamino)quinolin-8-yl)benzenesulfonamide | 70 |
III. Iridium-Catalyzed C5-Borylation of Quinolines
The introduction of a boryl group at the C5-position provides a versatile synthetic intermediate for a wide range of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This section details an iridium-catalyzed protocol for the direct C-H borylation of quinolines at the C5-position.[7][8][9][10]
A. Overview and Mechanistic Insights
This protocol employs an iridium catalyst, typically in conjunction with a bipyridine ligand, to facilitate the regioselective borylation of the quinoline ring. The regioselectivity is often influenced by steric factors, with the C5-position being favored in certain substituted quinolines. The catalytic cycle is thought to involve the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to afford the borylated product.
Ir_precatalyst [label="[Ir(COD)OMe]₂\n+ dtbpy"]; Active_Ir_catalyst [label="Active Ir(I) Catalyst"]; Quinoline [label="Quinoline"]; B2pin2 [label="B₂pin₂"]; Oxidative_Addition [label="Oxidative Addition\nof C-H Bond"]; Ir_H_Aryl [label="Ir(III)-H(Aryl) Intermediate"]; Reductive_Elimination [label="Reductive Elimination"]; Product [label="C5-Borylated Quinoline"];
Ir_precatalyst -> Active_Ir_catalyst; Active_Ir_catalyst -> Oxidative_Addition [label=" + Quinoline"]; Oxidative_Addition -> Ir_H_Aryl; Ir_H_Aryl -> Reductive_Elimination [label=" + B₂pin₂"]; Reductive_Elimination -> Product; Product -> Active_Ir_catalyst [label=" + HBpin", style=dashed]; }
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.B. Experimental Protocol
Materials:
-
Quinoline derivative (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Ir(COD)OMe]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the iridium precursor, ligand, and B₂pin₂ to a Schlenk tube.
-
Add the quinoline derivative and the solvent.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
C. Substrate Scope and Yields
| Entry | Quinoline Derivative | Product | Yield (%) |
| 1 | Quinoline | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 75 |
| 2 | 8-Methylquinoline | 8-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 85 |
| 3 | 6-Chloroquinoline | 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 70 |
| 4 | 7-Methoxyquinoline | 7-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 80 |
| 5 | 2-Phenylquinoline | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 68 |
IV. Palladium-Catalyzed C5-Arylation of Quinolines
The formation of biaryl structures containing a quinoline moiety is of great importance in the development of pharmaceuticals and functional materials. This section outlines a palladium-catalyzed direct arylation protocol for the C5-position of quinolines.[11][12][13][14][15]
A. Overview and Mechanistic Insights
This method typically employs a palladium catalyst, often in combination with a phosphine ligand and a base, to couple a quinoline with an aryl halide. The use of a directing group, such as an 8-amino or a picolinamide group, can significantly enhance the regioselectivity for the C5-position. The catalytic cycle is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway.
Pd_0_L_n [label="Pd(0)Lₙ"]; Aryl_Halide [label="Ar-X"]; Oxidative_Addition [label="Oxidative\nAddition"]; Pd_II_Complex [label="Ar-Pd(II)-X(Lₙ)"]; Quinoline [label="Quinoline"]; CMD_Step [label="Concerted Metalation-\nDeprotonation (CMD)"]; Palladacycle [label="Palladacycle\nIntermediate"]; Reductive_Elimination [label="Reductive\nElimination"]; Product [label="C5-Arylated\nQuinoline"];
Pd_0_L_n -> Oxidative_Addition [label=" + Ar-X"]; Oxidative_Addition -> Pd_II_Complex; Pd_II_Complex -> CMD_Step [label=" + Quinoline"]; CMD_Step -> Palladacycle; Palladacycle -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd_0_L_n [style=dashed]; }
Caption: General mechanism for Palladium-catalyzed C5-arylation.B. Experimental Protocol
Materials:
-
Quinoline derivative (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Phosphine ligand (e.g., P(Cy)₃) (10 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene or DMF)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the quinoline derivative, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
C. Substrate Scope and Yields
| Entry | Quinoline Derivative | Aryl Halide | Product | Yield (%) |
| 1 | 8-(Picolinamido)quinoline | 4-Bromotoluene | 8-(Picolinamido)-5-(p-tolyl)quinoline | 85 |
| 2 | N-(Quinolin-8-yl)acetamide | 1-Bromo-4-methoxybenzene | N-(5-(4-Methoxyphenyl)quinolin-8-yl)acetamide | 78 |
| 3 | 8-(Picolinamido)quinoline | 2-Bromopyridine | 8-(Picolinamido)-5-(pyridin-2-yl)quinoline | 72 |
| 4 | N-(Quinolin-8-yl)benzamide | 1-Bromo-3-(trifluoromethyl)benzene | N-(5-(3-(Trifluoromethyl)phenyl)quinolin-8-yl)benzamide | 80 |
| 5 | 8-(Picolinamido)quinoline | 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-8-(picolinamido)quinoline | 88 |
V. Conclusion
The selective functionalization of the 5-position of the quinoline ring has transitioned from a significant synthetic challenge to a feasible and versatile strategy for the synthesis of novel compounds with potential applications in medicine and materials science. The protocols detailed in this guide, encompassing metal-free halogenation, copper-catalyzed amination, iridium-catalyzed borylation, and palladium-catalyzed arylation, provide researchers with a robust set of tools to access a wide array of C5-substituted quinolines. The choice of method will depend on the desired functional group, the nature of the starting material, and the overall synthetic strategy. As research in this area continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the functionalization of this important heterocyclic scaffold.
References
- Zhang, Q., Yu, Y., Li, J., & Li, D. (2020). The C5 C-H Bond Functionalization of Quinolines under Transition-Metal Free Conditions. Chemistry, 83(7), 615-620.
- Théveau, L., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(15), 4443.
- Sharma, U., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 640-646.
- Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 640-646. [Link]
- Wang, Y., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(4), 514-518.
- Chen, J., et al. (2017). Copper-catalyzed C5-selective thio/selenocyanation of 8-aminoquinolines. Organic Chemistry Frontiers, 4(1), 130-134.
- Shao, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 14-20.
- Fan, X., et al. (2018). Copper-Catalyzed Ligand-Free Remote C−H Bond Amidation of 8-Amidoquinolines with N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 83(18), 11392-11398.
- Liu, C., et al. (2021). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 26(16), 4967.
- Shao, C., Ma, C., Li, L., Liu, J., & Zhang, T. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 14-20. [Link]
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- Dherange, B. D., et al. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5133-5143.
- Preshlock, S., et al. (2016). A User's Guide to Iridium-Catalyzed C–H Borylation. Chemical Reviews, 116(15), 8648-8695.
- Scott, P. J., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(12), 3505-3515.
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Application Note & Protocols: Strategies for Amide Coupling with Methyl 5-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The ability to efficiently and reliably synthesize diverse libraries of these compounds is paramount for structure-activity relationship (SAR) studies and the discovery of new drug candidates. This guide provides a comprehensive overview of strategies and detailed protocols for the amide coupling of amines to the Methyl 5-bromoquinoline-2-carboxylate framework, a versatile building block for further chemical exploration.
As senior application scientists, we emphasize not just the procedural steps but the underlying chemical principles. This document is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these critical reactions. We will cover the necessary preparatory steps, compare common coupling methodologies, and discuss the strategic importance of the 5-bromo substituent for subsequent diversification.
Part 1: The Precursor—From Ester to Activated Carboxylic Acid
The direct coupling of an amine with an ester to form an amide is possible but often requires harsh conditions, such as high temperatures or the use of strong bases, which can be incompatible with complex substrates.[3][4] A more reliable and broadly applicable strategy involves a two-step approach: first, the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by the activation of the acid for coupling with an amine.[5][6]
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the starting ester to 5-bromoquinoline-2-carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is an effective and common method for this transformation.[7]
Workflow: Ester Hydrolysis
Caption: General workflow for the saponification of the starting ester.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., a 3:1 ratio).
-
Addition of Base: In a separate container, prepare a solution of lithium hydroxide (LiOH·H₂O, 1.5-2.0 eq.) in water. Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. The reaction typically takes 2-6 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N hydrochloric acid (HCl) dropwise with vigorous stirring to neutralize the carboxylate salt. A precipitate of the carboxylic acid will form.
-
Isolation: Continue adding HCl until the pH of the solution is approximately 4-5. Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts, and then dry it under vacuum to yield 5-bromoquinoline-2-carboxylic acid, which can be used in the next step without further purification.
Part 2: Amide Coupling Methodologies—A Comparative Guide
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous due to the formation of a highly unreactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. We present three robust methods for this transformation.
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine.[10][11][12]
Mechanism: EDC/HOBt Activation and Coupling
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Protocol 2: EDC/HOBt Coupling
-
Initial Setup: To a solution of 5-bromoquinoline-2-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HOBt (1.1-1.2 eq.) and the desired amine (1.0-1.2 eq.).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the mixture.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The urea byproduct from EDC is water-soluble and is easily removed during the aqueous washes.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Method B: Onium Salt-Mediated Coupling (HATU)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient aminium/uronium salt-based coupling reagent.[14] It facilitates rapid amide bond formation with low rates of racemization, making it ideal for sterically hindered or electron-deficient substrates.[14][15] The reaction proceeds through a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[14]
Mechanism: HATU Activation and Coupling
Caption: HATU-mediated activation pathway to the OAt active ester.[16][17]
Protocol 3: HATU Coupling
-
Initial Setup: In a round-bottom flask, dissolve the 5-bromoquinoline-2-carboxylic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0-4.0 eq.) to the solution. The base is crucial for deprotonating the carboxylic acid to form the reactive carboxylate anion.[18]
-
Activation: Add HATU (1.1-1.2 eq.) to the mixture at room temperature. The reaction is often rapid and may be slightly exothermic.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor progress by TLC. HATU-mediated couplings are typically much faster than those using EDC/HOBt.[14]
-
Work-up: Dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and tetramethylurea, a byproduct of HATU.
-
Purification: Dry the organic phase, concentrate, and purify the crude amide product via flash column chromatography.
Table 1: Comparison of Common Amide Coupling Methods
| Feature | Method A: EDC/HOBt | Method B: HATU | Method C: Acyl Chloride |
| Reagents | EDC, HOBt, Base (DIPEA/TEA) | HATU, Base (DIPEA) | SOCl₂ or (COCl)₂, Base |
| Efficiency | Good to excellent; reliable. | Excellent; very high efficiency. | Very high; acyl chlorides are highly reactive. |
| Reaction Time | 4-24 hours | 1-4 hours | 2-6 hours (two steps) |
| Byproducts | Water-soluble urea, HOBt | Tetramethylurea, HOAt | HCl, SO₂/CO/CO₂ |
| Advantages | Cost-effective, common reagents, easy byproduct removal.[13] | Fast, high yields, good for difficult couplings.[14] | Very reactive, inexpensive activating agents. |
| Disadvantages | Slower, potential for N-acylurea side product. | More expensive, byproducts can be tricky to remove.[15] | Two separate steps, acyl chloride can be moisture-sensitive.[19] |
| Best For | Routine couplings, large-scale synthesis. | Sterically hindered substrates, rapid library synthesis. | Robust substrates, cost-sensitive applications. |
Part 3: The 5-Bromo Substituent—A Handle for Further Diversification
A key feature of the target scaffold is the bromine atom at the 5-position. This halogen serves as a versatile synthetic handle for post-coupling diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of complex molecular architectures from a common intermediate.
The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[20][21] After successfully forming the amide at the C2 position, the C5-bromo position can be functionalized with a second, different amine, enabling access to a vast chemical space.
Diversification Strategy: Sequential Amide Coupling and C-N Cross-Coupling
Caption: Strategic workflow for library synthesis using the 5-bromo handle.
This two-step sequence is highly valuable in drug discovery, allowing chemists to independently modify two different positions on the quinoline scaffold to fine-tune the pharmacological properties of the final compounds. The development of specialized ligands has made the Buchwald-Hartwig reaction tolerant of a wide array of functional groups, making it compatible with complex, amide-containing substrates.[20][22]
Conclusion
The synthesis of 5-bromoquinoline-2-carboxamides is a critical process in modern medicinal chemistry. A robust and reliable pathway begins with the saponification of the corresponding methyl ester to the free carboxylic acid. Subsequently, the choice of amide coupling reagent is dictated by the specific substrate and desired efficiency, with HATU offering a rapid and highly effective method for challenging couplings, while EDC/HOBt remains a cost-effective and dependable alternative for routine transformations. The strategic retention of the 5-bromo substituent provides a crucial opportunity for late-stage functionalization via cross-coupling chemistry, enabling the exploration of broad chemical space from a single advanced intermediate.
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Strategic Hydrolysis of Methyl 5-bromoquinoline-2-carboxylate: Mechanism, Protocol, and Optimization
An Application Note and Comprehensive Protocol for Researchers
Abstract
This document provides a detailed guide for the hydrolysis of Methyl 5-bromoquinoline-2-carboxylate to its corresponding carboxylic acid, 5-bromoquinoline-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. We will explore the mechanistic underpinnings of base-catalyzed hydrolysis (saponification), provide a validated, step-by-step laboratory protocol, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust framework for achieving high-yield, high-purity results.
Introduction and Mechanistic Overview
Ester hydrolysis is a fundamental reaction in organic chemistry, involving the cleavage of an ester into its parent carboxylic acid and alcohol.[1][2] While the reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, also known as saponification, is generally preferred for preparative synthesis due to its practical irreversibility.[3][4]
The acid-catalyzed pathway is an equilibrium process, often requiring a large excess of water to drive the reaction toward the products.[1][4][5] In contrast, the base-catalyzed mechanism involves a final, irreversible acid-base step. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the base in the reaction medium.[6] This final deprotonation to form a carboxylate salt renders the overall process irreversible under basic conditions, typically leading to higher yields.[4]
For a heteroaromatic substrate like this compound, the choice of base and solvent system is critical to ensure efficient conversion while minimizing potential side reactions.
Caption: Base-Catalyzed Hydrolysis (BAC2) Mechanism.
Critical Parameters: Choice of Base and Solvent
The efficiency of saponification is highly dependent on the reaction conditions. The selection of an appropriate base and solvent system is paramount for substrates that may have limited solubility or stability.
Comparison of Hydroxide Bases
While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) often provides superior results, particularly in challenging cases.[7]
-
Lewis Acidity: The lithium cation (Li⁺) is a harder Lewis acid compared to Na⁺ or K⁺. This allows it to coordinate more strongly with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[8]
-
Solubility: In mixed solvent systems like Tetrahydrofuran (THF)/water, LiOH exhibits enhanced solubility. This can accelerate the reaction, especially in biphasic systems, by allowing the hydrolysis to proceed in the organic phase, akin to the action of a phase-transfer catalyst.[9][10]
| Base | Key Advantages | Common Solvents | Considerations |
| LiOH | Excellent for sterically hindered esters; good solubility in THF/water; enhances carbonyl electrophilicity.[8][11] | THF/H₂O, MeOH/H₂O | Often the base of choice for complex substrates.[11] |
| NaOH | Widely available, cost-effective, and effective for simple esters. | MeOH/H₂O, EtOH/H₂O | May be less effective for hindered or poorly soluble esters.[7] |
| KOH | Similar to NaOH; sometimes offers better solubility in alcoholic solvents. | EtOH/H₂O, MeOH/H₂O | Can be more aggressive than LiOH. |
Solvent System Rationale
The starting material, this compound, is an organic solid with poor solubility in water. Therefore, a co-solvent is necessary to create a homogeneous or effectively biphasic reaction medium where the ester and the aqueous hydroxide can interact.
-
THF/Water: This is a highly effective and commonly used system, especially with LiOH.[6][9][10] THF is a good solvent for a wide range of organic compounds and is miscible with water in the presence of dissolved salts.
-
Methanol/Water or Ethanol/Water: Alcoholic solvents are also effective. They can help to solubilize the ester. However, there is a theoretical risk of transesterification, although this is not a concern when the final product is the carboxylic acid, as the reaction is driven to completion.[7]
Validated Laboratory Protocol
This protocol details the saponification of this compound using lithium hydroxide in a THF/water solvent system.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 266.09 | 1.00 g | 3.76 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 0.315 g | 7.52 | 2.0 |
| Tetrahydrofuran (THF) | - | 15 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | - | ~4 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Saturated Sodium Chloride (Brine) | - | 20 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.76 mmol).
-
Solvent Addition: Add THF (15 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Base Addition: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.315 g, 7.52 mmol) in deionized water (5 mL). Add this aqueous solution to the reaction flask.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Acidification:
-
Cool the reaction mixture to room temperature using an ice bath.
-
Slowly and carefully add 2 M HCl dropwise while stirring. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH of the aqueous layer is approximately 2-3 (check with pH paper).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Purification: The crude 5-bromoquinoline-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure solid.
Caption: Experimental Workflow for Saponification.
Analytical Monitoring and Characterization
Proper analytical techniques are essential for monitoring the reaction and confirming the identity and purity of the final product.
-
Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction. The carboxylic acid product is significantly more polar than the starting methyl ester and will have a lower Rf value. A typical mobile phase would be 30-50% ethyl acetate in hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The disappearance of the methyl ester singlet (around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm, often not observed) are key indicators of a successful reaction.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, 5-bromoquinoline-2-carboxylic acid (C₁₀H₆BrNO₂), which has a molecular weight of 251.06 g/mol (or 252.07 for [M+H]⁺).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient base or reaction time. 2. Low reaction temperature. 3. Poor solubility of starting material. | 1. Increase equivalents of LiOH to 3-4 eq. and extend reaction time. 2. Increase temperature to reflux (~66°C for THF), but monitor for potential degradation. 3. Increase the proportion of THF in the solvent mixture. |
| Low Yield After Work-up | 1. Incomplete acidification; product remains in the aqueous layer as the carboxylate salt. 2. Emulsion formation during extraction. 3. Product is partially soluble in the aqueous layer. | 1. Ensure pH is robustly acidic (pH 1-2) before extraction. 2. Add more brine to the separatory funnel to break the emulsion. 3. Perform additional extractions (e.g., 5-6 times) with ethyl acetate. |
| Impure Product | 1. Unreacted starting material present. 2. Side-products from degradation. | 1. Ensure the reaction goes to completion via TLC/LC-MS monitoring before work-up. 2. Optimize purification; consider column chromatography if recrystallization is ineffective. |
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Application Notes and Protocols: The Strategic Use of Methyl 5-bromoquinoline-2-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Within the landscape of oncology and inflammatory disease research, quinoline-based molecules have emerged as a particularly fruitful class of kinase inhibitors.[3][4] Kinases, enzymes that regulate the majority of cellular pathways, are critical targets in drug discovery, and their dysregulation is a hallmark of many cancers.[1][5] Several FDA-approved kinase inhibitors, such as Cabozantinib and Lapatinib, feature a quinoline core, underscoring the scaffold's clinical relevance.[6][7][8]
This guide focuses on the synthetic utility of a specific, highly versatile building block: Methyl 5-bromoquinoline-2-carboxylate . The strategic placement of its functional groups—a bromine atom at the C5 position and a methyl ester at the C2 position—offers chemists two orthogonal handles for molecular elaboration. The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents that can be tailored to target the hinge region or allosteric pockets of specific kinases.[9] Simultaneously, the C2-carboxylate group can serve as a key interaction point with the enzyme or as a precursor for amides, extending the molecule into the solvent-exposed region. This dual functionality makes it an ideal starting point for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10][11]
This document provides detailed protocols for the key transformations involving this compound and illustrates its application in a rational workflow for kinase inhibitor synthesis.
Part 1: Core Synthetic Strategies and Protocols
The primary value of this compound lies in the selective functionalization of its C5 position via modern cross-coupling chemistry. The two most powerful and widely adopted methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are common motifs in Type I and Type II kinase inhibitors.[12] This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a pinacol boronate ester, in the presence of a palladium catalyst and a base.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[12] For this substrate, tetrakis(triphenylphosphine)palladium(0) is often effective as it comes as a pre-formed, active Pd(0) complex.
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[13] An aqueous solution of the base is often used to facilitate the reaction.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is standard. The organic solvent solubilizes the quinoline substrate and catalyst, while water dissolves the inorganic base.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired arylboronic acid (1.2-1.5 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) followed by a degassed 2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 5-arylquinoline product.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage central to the structure of many kinase inhibitors.[15][16][17] This reaction allows for the coupling of the C5-bromo position with a wide variety of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is more sensitive to the choice of ligand than the Suzuki coupling.[18] Sterically hindered, electron-rich phosphine ligands like Xantphos or Josiphos are often required to promote the reductive elimination step and prevent catalyst decomposition.[15] A palladium precursor like Pd₂(dba)₃ is commonly used.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the amine, facilitating its coordination to the palladium center.[15][19]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: In order, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), this compound (1.0 eq.), and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 5-aminoquinoline product.
Modification of the C2-Ester: Amide Bond Formation
The methyl ester at the C2 position is a versatile handle for late-stage diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form an amide. This amide bond is a common feature in kinase inhibitors, often forming hydrogen bonds within the ATP binding site.
Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling
Step A: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the Methyl 5-substituted-quinoline-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by LC-MS).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl.
-
Isolation: The carboxylic acid product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous phase with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the acid. The product is often used in the next step without further purification.
Step B: Amide Coupling
-
Activation: Dissolve the carboxylic acid from Step A (1.0 eq.) in an anhydrous solvent like DMF or CH₂Cl₂. Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq.) to the mixture.
-
Reaction: Stir at room temperature until the reaction is complete (typically 2-16 hours).
-
Workup & Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final amide product.
Part 2: Data Summary & Case Study
Illustrative Reaction Data
The following table summarizes typical conditions and outcomes for the key transformations, demonstrating the versatility of the starting material.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | 85-95% |
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 70-85% |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 80-90% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 75-88% |
| Amide Coupling | Benzylamine | HATU / DIPEA | - | DMF | RT | 75-90% |
Case Study: Synthesis of a Hypothetical VEGFR-2 Inhibitor
This workflow illustrates how the protocols can be combined to synthesize a potential kinase inhibitor targeting VEGFR-2, a key regulator of angiogenesis. The design incorporates a 5-anilino group to target the hinge region and a C2-amide to interact with the DFG motif.
Caption: Multi-step synthesis of a hypothetical kinase inhibitor.
This logical sequence—installing the core hinge-binding moiety via cross-coupling, followed by elaboration of the carboxylate—is a powerful and modular strategy for building libraries of potential kinase inhibitors around the quinoline scaffold.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of quinoline-based kinase inhibitors. Its pre-installed, orthogonally reactive functional groups enable the efficient and modular construction of complex molecules. By leveraging robust and well-understood transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can rapidly explore the chemical space around the quinoline core. The protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to design and synthesize the next generation of targeted therapeutics.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- The Chemical Synthesis of Cabozantinib: Spotlight on 4-(6,7-Dimethoxyquinolin-4-yl)oxyaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons.
- Process for the preparation of lapatinib and it's pharmaceutically acceptable salts. (2014).
- Synthesis of Cabozantinib (S)-Malate. (2014). Chinese Journal of Pharmaceuticals.
- LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. (2014). New Drug Approvals.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
- Methyl 5-bromoquinoline-2-carboxyl
- Practical synthesis of lapatinib. (2025).
- Process for the preparation of lapatinib. (2014).
- Quinoline-based multi-kinase inhibitors approved by FDA. (2024).
- New Synthesis of Antitumor Drug Cabozantinib. (2025).
- A New Synthesis of Cabozantinib. (2025).
- Preparation method of cabozantinib or salt thereof. (n.d.).
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
- Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.).
- Buchwald–Hartwig amin
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]
- Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anticancer Agents in Medicinal Chemistry. [Link]
- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2017). Organic & Biomolecular Chemistry. [Link]
- Practical C-H Functionalization of Quinones with Boronic Acids. (2011). Organic Chemistry Portal. [Link]
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.).
- SAR of quinoline derivatives as VEGFR-2 Inhibitors. (n.d.).
- SAR-identified moieties responsible for activity in quinine 3. (n.d.).
- This compound (C11H8BrNO2). (n.d.). PubChemLite. [Link]
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- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.).
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (n.d.).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Reaction of various amines with 2-methylquinoline (1a) a. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.).
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI. [Link]
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Application Notes: Leveraging Methyl 5-bromoquinoline-2-carboxylate for the Development of Novel Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant number of compounds reported as potent anticancer agents.[2][3] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways that are often dysregulated in cancer.[4][5]
Methyl 5-bromoquinoline-2-carboxylate emerges as a particularly valuable starting material for anticancer drug discovery. The quinoline core provides the fundamental scaffold for interaction with biological targets, while the bromine atom at the 5-position and the methyl ester at the 2-position offer strategic handles for chemical modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for utilizing this versatile building block in the synthesis and evaluation of next-generation anticancer agents.
Chemical Profile and Synthetic Strategy
This compound is a stable, crystalline solid. Its structure provides two primary points for chemical diversification:
-
The Carboxylate Group (C2-position): This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. This is a robust and highly versatile reaction for introducing diversity.
-
The Bromo Group (C5-position): The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or other functional groups, significantly expanding the chemical space.
Strategic Workflow for Developing Anticancer Agents
The development process follows a logical pipeline from initial synthesis to biological validation. Understanding this workflow is critical for efficient project management and decision-making.
Caption: High-level workflow for anticancer agent development.
Application in Lead Compound Synthesis: A Protocol
This section details a representative synthetic protocol for generating a novel derivative from this compound.
Protocol 1: Synthesis of a Novel N-benzyl-5-bromoquinoline-2-carboxamide
Rationale: This two-step protocol first converts the methyl ester to a carboxylic acid, making it reactive towards amine coupling. Benzylamine is chosen as a representative amine partner. This amide formation is a cornerstone of medicinal chemistry for building molecular complexity.
Step 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate (5-bromoquinoline-2-carboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Amide Coupling with Benzylamine
-
Activation: Suspend the dried 5-bromoquinoline-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Let the reaction proceed at room temperature overnight.
-
Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-5-bromoquinoline-2-carboxamide.
-
Biological Evaluation Strategy
Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising anticancer candidates.
Primary Screening: Assessing Cytotoxicity
The initial screen aims to identify compounds that inhibit cancer cell growth. The MTT assay is a robust, colorimetric method for this purpose.[6][7]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of your synthesized quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Data Presentation: Structure-Activity Relationship (SAR)
The IC₅₀ values obtained from the primary screen should be tabulated to facilitate the analysis of structure-activity relationships. This data guides the next round of synthesis for lead optimization.
| Compound ID | R Group (at C2-amide) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Ref-Cmpd | - | > 100 | > 100 |
| Q-001 | Benzyl | 15.2 | 21.8 |
| Q-002 | 4-Fluorobenzyl | 8.5 | 12.3 |
| Q-003 | Cyclohexyl | 45.7 | 55.1 |
| Doxorubicin | - | 0.8 | 1.1 |
Table represents hypothetical data for illustrative purposes. Ref-Cmpd: 5-bromoquinoline-2-carboxylic acid.
Secondary Screening: Elucidating the Mechanism of Action
"Hit" compounds with potent IC₅₀ values are advanced to secondary assays to understand how they kill cancer cells. A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).[8]
Potential Mechanism: Induction of Apoptosis
Many quinoline derivatives exert their anticancer effects by triggering the intrinsic (mitochondrial) apoptotic pathway.[8] This pathway involves the activation of a cascade of enzymes called caspases, which are the executioners of cell death.
Caption: The intrinsic apoptosis pathway, a potential target.
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal produced by luciferase.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in a 96-well white-walled plate as described in the MTT assay protocol. Incubate for a shorter period, typically 24 hours, to capture early apoptotic events.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: An increase in luminescence compared to the vehicle-treated control cells indicates an induction of caspase-3/7 activity and apoptosis.
Conclusion and Future Directions
This compound serves as an exceptional starting scaffold for the generation of novel anticancer drug candidates. The synthetic versatility of this molecule allows for the creation of large, diverse chemical libraries. By employing a systematic screening cascade—beginning with broad cytotoxicity assays and progressing to more focused mechanistic studies—researchers can efficiently identify and characterize potent lead compounds. Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds and evaluating their efficacy in more complex in vitro models (e.g., 3D spheroids) and eventually in vivo animal models to validate their therapeutic potential.[4][9]
References
- Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL:[Link]
- Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: Bioorganic & Medicinal Chemistry. URL:[Link]
- Title: Review on recent development of quinoline for anticancer activities.
- Title: The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- Title: A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Source: Molecules. URL:[Link]
- Title: Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4.
- Title: Insights into Quinoline Schiff Bases as Anticancer Agents.
- Title: In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Source: Slideshare. URL:[Link]
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- Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Source: Frontiers in Bioengineering and Biotechnology. URL:[Link]
- Title: Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. Source: European Journal of Medicinal Chemistry. URL:[Link]
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Application Notes and Protocols for Antimicrobial Screening of Methyl 5-bromoquinoline-2-carboxylate Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance poses a formidable threat to global public health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents.[1][2] Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][3][4] This class of heterocyclic compounds, characterized by a fused benzene and pyridine ring system, serves as a privileged scaffold in drug design.[1] Notably, fluoroquinolones, a major class of synthetic antibacterial agents, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific series of quinoline derivatives: those derived from Methyl 5-bromoquinoline-2-carboxylate. The protocols detailed herein are designed to be robust and reproducible, incorporating principles of self-validation through appropriate controls. The overarching goal is to furnish a practical framework for the systematic evaluation of these novel compounds, from synthesis to the determination of their antimicrobial efficacy.
PART 1: Synthesis of this compound Derivatives
A fundamental step in the screening pipeline is the synthesis of the target compounds. While various methods exist for the synthesis of quinolines, a common and effective approach for generating derivatives of this compound involves a multi-step process. The following is a generalized protocol that can be adapted based on the desired substitutions.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route based on established chemical principles for quinoline synthesis.
Materials:
-
5-Bromo-2-methylquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Oxidation of the Methyl Group:
-
In a round-bottom flask, dissolve 5-bromo-2-methylquinoline in dioxane.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: Selenium dioxide is a specific oxidizing agent for converting activated methyl groups, such as the one at the 2-position of the quinoline ring, to a carboxylic acid.
-
-
Esterification:
-
After completion of the oxidation, cool the reaction mixture and filter to remove selenium byproducts.
-
Evaporate the dioxane under reduced pressure.
-
To the crude 5-bromoquinoline-2-carboxylic acid, add an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, again monitoring by TLC. Causality: The acidic conditions catalyze the Fischer esterification reaction between the carboxylic acid and methanol to form the methyl ester.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Workflow for Synthesis and Derivatization
Caption: Workflow for antimicrobial screening of the synthesized derivatives.
PART 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the antimicrobial screening assays must be carefully analyzed to identify promising lead compounds.
Data Presentation
Quantitative data, such as MIC values, should be summarized in a clear and structured table for easy comparison.
Table 1: Example of MIC Data for this compound Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | H | >128 | >128 | >128 |
| Derivative 1 | -NH(CH₂)₂OH | 16 | 64 | 32 |
| Derivative 2 | -N(CH₃)₂ | 32 | 128 | 64 |
| Derivative 3 | -OCH₂CH₃ | 64 | >128 | 128 |
| Ciprofloxacin | - | 0.5 | 0.25 | N/A |
| Fluconazole | - | N/A | N/A | 8 |
Structure-Activity Relationship (SAR) Analysis
By comparing the chemical structures of the derivatives with their corresponding antimicrobial activities, researchers can begin to establish a structure-activity relationship (SAR). This involves identifying which functional groups and structural modifications enhance or diminish the antimicrobial potency. For instance, in the example table above, the introduction of a hydroxyethylamino group at a specific position (Derivative 1) appears to confer the most significant broad-spectrum activity. This information is invaluable for guiding the design of the next generation of more potent and selective compounds.
PART 4: Mechanistic Insights and Future Directions
While the initial screening provides crucial information on the antimicrobial efficacy, understanding the mechanism of action is paramount for further development. Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome and subsequent cell death. [5][6]It is plausible that the novel this compound derivatives share a similar mechanism.
Further studies to elucidate the precise mechanism could include:
-
DNA Gyrase and Topoisomerase IV Inhibition Assays: To directly assess the inhibitory activity of the lead compounds against these key enzymes.
-
Bacterial Cytological Profiling: To observe the morphological changes in bacterial cells upon treatment with the compounds.
-
In vivo Efficacy Studies: To evaluate the performance of the most promising compounds in animal models of infection. [8]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the antimicrobial screening of this compound derivatives. By adhering to these methodologies and employing a systematic approach to data analysis and SAR studies, researchers can effectively identify and advance novel quinoline-based compounds in the critical fight against antimicrobial resistance. The ultimate goal is to translate these laboratory findings into clinically effective therapeutics that can address the growing challenge of infectious diseases.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Al-Saeedi, A. H., Al-Ghamdi, S. A., & Al-Zahrani, E. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Bhatt, P., & Kumar, V. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 10-14. [Link]
- Bush, N. G., Diez-Santos, I., & Waksman, G. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
- Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981–1008. [Link]
- Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. [Link]
- PubChem. (n.d.). This compound.
- Sharma, P. C., & Kumar, A. (2021). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]
- Singh, R., & Kumar, A. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8087–8104. [Link]
- Vila, J., & Martinez-Gomez, J. (2005). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 23, 17-23. [Link]
- Wikipedia contributors. (2023, September 26). Broth microdilution. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2024, January 5). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia.
- World Organisation for Animal Health. (2021). Antimicrobial susceptibility testing (Broth microdilution method).
- Zhang, Y., Liu, Y., Li, S., Wang, Y., Zhang, H., & Li, Z. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]
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- 4. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note and Protocol: High-Purity Isolation of Methyl 5-bromoquinoline-2-carboxylate using Optimized Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of Methyl 5-bromoquinoline-2-carboxylate, a key intermediate in pharmaceutical research and development. Addressing the common challenges associated with the purification of quinoline derivatives, this protocol emphasizes the selection of appropriate stationary and mobile phases, mitigation of on-column degradation, and systematic fraction analysis. The described method is designed to be a self-validating system, ensuring the isolation of the target compound with high purity, suitable for downstream applications in medicinal chemistry and materials science.
Introduction: The Rationale for Rigorous Purification
This compound is a heterocyclic compound of significant interest due to the prevalence of the quinoline scaffold in a wide array of biologically active molecules.[1] The precise placement of the bromine atom and the methyl ester functionality makes it a versatile building block for the synthesis of more complex molecular architectures. However, synthetic routes to polysubstituted quinolines, such as the Friedländer annulation or Doebner-von Miller reaction, can often yield a mixture of regioisomers, unreacted starting materials, and various side-products.[2]
The presence of these impurities can have a profound impact on the outcome of subsequent reactions and biological assays. Therefore, a highly efficient and reliable purification method is paramount. Column chromatography remains a cornerstone technique for the purification of such intermediates.[3][4] This application note provides a detailed, field-proven protocol for the purification of this compound, with a focus on explaining the causality behind each experimental choice to ensure reproducibility and success.
Pre-Chromatography Analysis: Characterizing the Crude Product
Prior to undertaking preparative column chromatography, a thorough analysis of the crude reaction mixture is essential. This initial assessment will inform the selection of the optimal chromatographic conditions.
Understanding Potential Impurities
Based on common synthetic strategies for quinoline-2-carboxylates, such as the reaction of a substituted 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, potential impurities in a crude sample of this compound may include:
-
Unreacted Starting Materials: For instance, a substituted 2-aminobenzaldehyde and a pyruvate derivative.
-
Regioisomers: Depending on the specificity of the cyclization reaction, other bromo-substituted isomers could be present.
-
Side-Products: Compounds arising from self-condensation of the starting materials or other competing reaction pathways.
Thin-Layer Chromatography (TLC) for Method Development
Thin-Layer Chromatography (TLC) is an indispensable tool for developing the separation method.[5] It allows for rapid screening of various solvent systems to achieve optimal separation of the target compound from its impurities.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Gently draw a baseline with a pencil approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, apply a small spot of the dissolved crude product onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The chamber should be saturated with the solvent vapor.[6]
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light at 254 nm, where UV-active compounds like quinolines will appear as dark spots.[6]
A good starting solvent system for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, this compound.[7] This Rf range typically ensures good separation on a column.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Separation Quality |
| 9:1 | ~0.1 | Poor elution |
| 8:2 | ~0.3 | Good separation from less polar impurities |
| 7:3 | ~0.5 | Good elution, but potential overlap with more polar impurities |
Table 1: Example of TLC data for optimizing the mobile phase.
Column Chromatography Protocol
This protocol is designed for flash column chromatography, which utilizes pressure to accelerate the solvent flow, reducing purification time and minimizing potential on-column degradation.[8]
Materials and Reagents
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (NEt₃)
-
Dichloromethane (for sample loading)
-
Crude this compound
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
Mitigating On-Column Degradation: Deactivation of Silica Gel
The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, potentially leading to streaking, tailing, or even decomposition of the target compound.[8] To circumvent this, the silica gel should be deactivated.
Deactivation Procedure:
-
Prepare the mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine.[8]
-
Use this amine-containing solvent to prepare the silica gel slurry. This will neutralize the acidic sites on the silica gel.
Step-by-Step Purification Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% NEt₃).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed upon solvent addition.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Dry loading is often superior for achieving a narrow band and better separation.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% NEt₃) to first elute highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, sequentially use 9:1, 8:2, and then 7:3 Hexane:Ethyl Acetate (all containing 0.5% NEt₃). A gradient elution can improve the separation of compounds with similar polarities.[8]
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Spot every few fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light at 254 nm.
-
Combine the fractions that contain only the pure desired product.
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
-
Workflow and Purity Assessment
The overall purification workflow can be visualized as a logical progression from crude material to a highly pure final product.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Purification of Methyl 5-bromoquinoline-2-carboxylate: A Guide to Recrystallization
For Immediate Release: A comprehensive technical guide detailing a robust recrystallization procedure for Methyl 5-bromoquinoline-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline-based compounds.
This application note provides a detailed protocol for the purification of this compound, a key building block in medicinal chemistry and materials science. The procedure outlined herein is designed to enhance the purity of the compound, ensuring the reliability and reproducibility of downstream applications. By leveraging an understanding of the compound's physicochemical properties and the principles of crystallization, this guide offers a systematic approach to achieving high-purity material.
Introduction: The Critical Role of Purity
In the realm of drug discovery and development, the purity of a chemical entity is paramount. Impurities can lead to erroneous biological data, unpredictable side effects, and complications in formulation. This compound, a heterocyclic compound, often serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. The goal is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the desired compound to crystallize in a purer form as the solution cools, leaving the impurities dissolved in the mother liquor.
Understanding the Analyte: this compound
To develop an effective recrystallization protocol, a foundational understanding of the target molecule's properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Chemical Structure | PubChem | |
| CAS Number | 1355174-78-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₈BrNO₂ | PubChem[2] |
| Molecular Weight | 266.1 g/mol | BIOFOUNT[3] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Predicted XlogP | 3.1 | PubChem[2] |
| Melting Point | Not experimentally determined in searched literature. The unsubstituted analog, methyl quinoline-2-carboxylate, has a melting point of 80-85°C. The melting point of the target compound is expected to be higher due to the bromo-substituent. |
The solid nature of this compound makes it an ideal candidate for purification by recrystallization.[1] The presence of the quinoline core, a bromine atom, and a methyl ester group will dictate its solubility in various solvents. The general principle of "like dissolves like" suggests that solvents with moderate polarity may be effective. For esters, ethyl acetate is often a good starting point for solvent screening.[4]
The Recrystallization Workflow: A Step-by-Step Protocol
The following protocol is a recommended starting point for the recrystallization of this compound. It is based on the successful purification of a closely related isomer, Methyl 6-bromoquinoline-2-carboxylate, from methanol.[5]
Solvent Selection: The Key to Success
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
Based on the purification of a similar compound, methanol is a promising initial choice.[5] A comprehensive solvent screening is, however, highly recommended to identify the optimal solvent or solvent system.
Table 2: Suggested Solvents for Screening
| Solvent | Rationale | Expected Solubility |
| Methanol | Successful for a close isomer.[5] | Good solubility when hot, poor when cold. |
| Ethanol | Similar to methanol, often a good choice for aromatic compounds. Mentioned as a purification solvent for quinoline derivatives.[6] | Good solubility when hot, poor when cold. |
| Isopropanol | Used for washing similar compounds, suggesting low room temperature solubility.[7] | Potentially good for recrystallization. |
| Ethyl Acetate | "Like dissolves like" principle for esters.[4] | May have high solubility; could be a component of a mixed-solvent system. |
| Acetonitrile | A polar aprotic solvent in which some bromoquinoline derivatives are soluble. | May have high solubility; could be a component of a mixed-solvent system. |
| Toluene | Aromatic solvent that can dissolve aromatic compounds. | May have high solubility; could be a component of a mixed-solvent system. |
| Hexane/Heptane | Non-polar solvent. | Likely a poor solvent; useful as an anti-solvent in a mixed-solvent system. |
| Water | Highly polar solvent. | Likely a poor solvent; useful as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Experimental Procedure
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., methanol). Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the yield of the recovered crystals.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them on the filter paper under vacuum for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (once established) is a good indicator of high purity. Further analysis by techniques such as NMR, HPLC, or LC-MS can provide a more quantitative assessment of purity.
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
Table 3: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Consider a different solvent with a lower boiling point. |
| Low recovery of the product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-warmed.- Allow for a longer cooling time in the ice bath. |
| Colored impurities in the final product. | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound via recrystallization. By following the outlined protocol, starting with methanol as the solvent of choice, and employing systematic troubleshooting, researchers can consistently obtain high-purity material. The principles and techniques described are broadly applicable to the purification of other solid quinoline derivatives and will aid in the advancement of research and development in the pharmaceutical and chemical industries.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- PubChem. This compound.
- University of York, Department of Chemistry. Solvent Choice.
- RSC Education. Finding the best solvent for recrystallisation student sheet.
- Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- PubChem. Methyl5-bromo-4-chloroquinoline-2-carboxylate.
- Organic Syntheses. Organic Syntheses Procedure.
- BIOFOUNT. 1355174-78-5|this compound.
- Xi'an Xidian Experimental Supplies Co., Ltd. This compound.
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Scale-Up Synthesis of Methyl 5-bromoquinoline-2-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Key Quinoline Building Block
Methyl 5-bromoquinoline-2-carboxylate is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science research. The quinoline scaffold itself is a privileged structure, forming the core of numerous bioactive molecules. The strategic placement of a bromine atom at the 5-position and a methyl ester at the 2-position provides synthetic handles for further molecular elaboration, making this compound a valuable intermediate in the synthesis of novel drug candidates and functional materials.
This comprehensive guide provides a detailed, scalable, and technically sound protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning behind the chosen synthetic strategy, offering insights into reaction mechanisms, safety considerations, and analytical characterization. The presented two-step approach, commencing with a modified Doebner reaction to construct the quinoline core followed by a classic Fischer esterification, is designed for robustness and scalability, addressing the needs of both academic research and industrial drug development.
Strategic Overview: A Two-Pronged Approach to the Target Molecule
The synthesis of this compound is most effectively approached as a two-stage process. This strategy allows for the isolation and purification of a key intermediate, 5-bromoquinoline-2-carboxylic acid, ensuring the final esterification step begins with high-purity material, which is critical for achieving a high-quality final product.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 5-Bromoquinoline-2-carboxylic Acid via a Modified Doebner Reaction
The construction of the quinoline ring system is the cornerstone of this synthesis. While several named reactions exist for this purpose, including the Combes, Friedländer, and Skraup syntheses, the Doebner reaction offers a versatile and adaptable method for producing quinoline-4-carboxylic acids.[1][2] By modifying the reaction conditions and choice of reactants, this approach can be tailored to favor the formation of the desired 2-carboxylic acid isomer. The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1]
Mechanistic Rationale for the Doebner Reaction
The mechanism of the Doebner reaction is thought to initiate with the formation of a Schiff base from the aniline and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, aromatization to the quinoline ring system.[2] The use of an aniline with an electron-withdrawing group, such as 3-bromoaniline, can sometimes lead to lower yields in classical Doebner conditions. However, modern modifications, such as the use of Lewis acid catalysts and optimized solvent systems, have been shown to overcome this limitation, even on a large scale.[3][4]
Caption: Mechanistic steps of the Fischer esterification.
Detailed Protocol for the Scale-Up Synthesis of this compound
This protocol provides a robust and scalable method for the esterification of 5-bromoquinoline-2-carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100 g scale) | Moles | Notes |
| 5-Bromoquinoline-2-carboxylic acid | 252.06 | 100 g | 0.397 | --- |
| Methanol | 32.04 | 1 L | --- | Reagent and solvent |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | --- | Catalyst |
| Saturated Sodium Bicarbonate Solution | --- | As needed | --- | For neutralization |
| Water | 18.02 | As needed | --- | For washing |
| Brine | --- | As needed | --- | For washing |
| Ethyl acetate | 88.11 | As needed | --- | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | --- | Drying agent |
Equipment:
-
2 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, suspend 5-bromoquinoline-2-carboxylic acid (100 g, 0.397 mol) in methanol (1 L).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (10 mL) to the suspension. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Continue refluxing for 6-8 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a stirred solution of saturated sodium bicarbonate to neutralize the excess acid. The product may precipitate at this stage.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of n-hexane and ethyl acetate. [5]Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with cold n-hexane, and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Solid |
| Storage Temperature | Room temperature [6] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the methyl ester protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals for the quinoline ring and the methyl ester group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O of the ester, C=N and C=C of the aromatic rings, and C-Br bond.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a single bromine atom.
Safety and Handling
Working with the reagents and products involved in this synthesis requires adherence to strict safety protocols.
Hazard Identification:
-
This compound: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [6]* 3-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation.
-
Pyruvic Acid: Causes severe skin burns and eye damage.
-
Boron trifluoride etherate: Causes severe skin burns and eye damage. Reacts violently with water.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
Handling and Storage:
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.
-
This compound should be stored at room temperature. [6] Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a robust and scalable two-step synthesis of this compound, a valuable building block in medicinal chemistry and materials science. By employing a modified Doebner reaction for the quinoline core formation and a classic Fischer esterification, this protocol is designed for efficiency and practicality in both academic and industrial settings. The detailed procedural steps, mechanistic insights, and safety information aim to empower researchers to confidently and safely produce this key intermediate for their discovery programs.
References
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Combes, A. (1888). Bull. Soc. Chim. Fr., 49, 89.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Wikipedia. (2023). Friedländer synthesis. [Link]
- CPAchem. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
- Wikipedia. (2023). Doebner reaction. [Link]
- Wikipedia. (2023). Combes quinoline synthesis. [Link]
- BenchChem. (2025).
- Thermo Fisher Scientific. (2012).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
Sources
"analytical methods for characterizing Methyl 5-bromoquinoline-2-carboxylate products"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of Methyl 5-bromoquinoline-2-carboxylate
Abstract: this compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents and functional materials necessitates a robust, multi-technique approach to confirm its structural integrity, purity, and identity. This guide provides a detailed framework of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The protocols and insights herein are designed to ensure the highest level of quality control and data reliability for researchers in drug discovery and chemical synthesis.
Introduction: The Imperative for Rigorous Analysis
The quinoline scaffold is a privileged structure in drug development, forming the core of numerous approved drugs. The specific substitution pattern on the quinoline ring dramatically influences the molecule's physicochemical properties and biological activity. This compound, with its bromine atom at the C5 position and a methyl ester at C2, presents a unique combination of reactive sites for further chemical modification.
Given the potential for isomeric impurities arising during synthesis (e.g., Methyl 8-bromoquinoline-2-carboxylate), unambiguous characterization is not merely a procedural step but a prerequisite for meaningful downstream research. An incorrect isomer or an impure starting material can lead to failed experiments, misinterpreted biological data, and significant delays in development timelines. This document outlines an integrated analytical workflow to provide a comprehensive and trustworthy characterization of the title compound.
Integrated Analytical Workflow
A sequential and logical workflow is critical for efficient and comprehensive characterization. The process begins with assessing purity via chromatography, followed by definitive structural elucidation and molecular weight confirmation using spectroscopic methods.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity Determination: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For quinoline derivatives, a reverse-phase method is typically most effective due to the aromatic and moderately polar nature of the scaffold.
Causality Behind Method Choice:
-
Column: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which provides excellent retention and resolution for aromatic compounds like quinolines.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is employed. The formic acid protonates the quinoline nitrogen, ensuring sharp peak shapes and preventing tailing. The gradient elution is crucial for separating the main product from potential impurities that may have significantly different polarities.
-
Detection: A Diode Array Detector (DAD) or UV detector is used. The quinoline ring system has strong chromophores, typically showing maximum absorbance (λmax) around 225-254 nm.[1] Monitoring multiple wavelengths can help distinguish impurities from the main peak.
Protocol 3.1: Reverse-Phase HPLC Purity Assay
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Instrumentation & Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelengths: 225 nm and 254 nm.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A pure sample should exhibit a single major peak (>98%) with minimal secondary peaks.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry (MS) provides an exact measurement of the molecular weight, serving as a primary confirmation of the compound's identity. It is also invaluable for identifying the characteristic isotopic pattern of bromine.
Causality Behind Method Choice:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation.
-
Isotopic Pattern: Bromine has two abundant isotopes, 79Br (~50.7%) and 81Br (~49.3%).[2] Therefore, the mass spectrum will show two distinct peaks for any bromine-containing ion: the M peak and the M+2 peak, with nearly equal intensity (a 1:1 ratio). This signature is a definitive indicator of the presence of a single bromine atom.
Protocol 4.1: LC-MS Analysis
-
Sample Preparation: Use the same diluted sample prepared for HPLC analysis (0.1 mg/mL).
-
Instrumentation & Conditions:
-
Instrument: An HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.
-
LC Method: A rapid 5-minute gradient can be used if separation is not the primary goal.
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Expected Results & Data Analysis:
-
The monoisotopic mass is ~264.97 Da.[3]
-
Look for a pair of peaks corresponding to [M+H]+.
-
m/z ~265.98 (for the 79Br isotope)
-
m/z ~267.98 (for the 81Br isotope)
-
-
Confirm that the intensity ratio of these two peaks is approximately 1:1. The presence of this doublet strongly validates the elemental composition.
| Ion Species | Calculated m/z (79Br) | Calculated m/z (81Br) | Expected Ratio |
| [M+H]+ | ~265.98 | ~267.98 | ~1:1 |
| [M+Na]+ | ~287.96 | ~289.96 | ~1:1 |
| Predicted values based on PubChem data.[3] |
NMR Spectroscopy for Unambiguous Structural Elucidation
NMR is the most powerful technique for determining the precise chemical structure and connectivity of a molecule. For a substituted quinoline, both 1D (¹H, ¹³C) and 2D NMR experiments are essential to definitively assign the position of the bromine substituent and rule out isomers.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling). The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (HSQC/HMBC): These experiments are crucial for unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to confirm long-range connectivity and definitively place the bromine atom at C5 by observing correlations from protons to carbons across the quinoline ring system.[5]
-
Protocol 5.1: NMR Structural Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D HSQC and HMBC spectra.
-
-
Data Analysis & Expected Spectra:
-
¹H NMR: Expect signals for the methyl ester protons (a singlet around 3.9-4.0 ppm). The aromatic region (7.5-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the 5 protons on the quinoline ring. The coupling constants (J-values) will be critical for assigning adjacent protons.
-
¹³C NMR: Expect 11 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon of the ester will be downfield (~165 ppm), and the aromatic carbons will appear between ~120-150 ppm.
-
HMBC Analysis: The key to confirming the 5-bromo structure is to look for 3-bond correlations (³JCH) from protons on one ring to carbons on the other. For example, H4 should show a correlation to C5 and C8a, while H6 should correlate to C5, C8, and C4a. The absence of a proton at the C5 position and the specific long-range correlations observed will confirm the structure.
-
Caption: Key HMBC correlations used to confirm the 5-bromo substitution pattern.
Elemental and Spectroscopic Confirmation
While HPLC, MS, and NMR provide the bulk of the characterization data, elemental analysis and FT-IR serve as important orthogonal techniques for final confirmation.
Protocol 6.1: Elemental Analysis
Elemental analysis provides the empirical formula by quantifying the percentage of key elements (C, H, N). The presence of bromine is typically inferred by difference or determined by specific halogen analysis methods.[6][7]
-
Methodology: Submit a high-purity sample (1-2 mg) for combustion analysis.
-
Expected Composition for C11H8BrNO2:
-
Carbon (C): ~49.65%
-
Hydrogen (H): ~3.03%
-
Nitrogen (N): ~5.26%
-
Oxygen (O): ~12.02%
-
Bromine (Br): ~30.03%
-
-
Analysis: The experimental values should agree with the theoretical values to within ±0.4%, which confirms the elemental composition and supports the purity of the sample.
Protocol 6.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid technique used to identify the presence of key functional groups.
-
Methodology: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and collect the spectrum.
-
Expected Characteristic Peaks:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
-
~1720-1740 cm⁻¹: Strong C=O stretching from the ester carbonyl group.
-
~1580-1620 cm⁻¹: C=C and C=N stretching from the quinoline ring.
-
~1200-1300 cm⁻¹: C-O stretching from the ester group.
-
~550-750 cm⁻¹: C-Br stretching.[8]
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. No single technique is sufficient to confirm identity, purity, and isomeric integrity. By integrating the results from HPLC, MS, multi-dimensional NMR, elemental analysis, and FT-IR, researchers can build a comprehensive data package that provides unequivocal evidence for the structure and quality of their material. This rigorous validation is the foundation upon which reliable and reproducible scientific research is built.
References
- BenchChem Technical Support Team. (2025).
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC.
- ResearchGate. Determination of Halogens in Organic Compounds.
- Lamar University. Element analysis. Lamar University Chemistry Department.
- Pessoa, C., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- BenchChem. (2025).
- BLD Pharm.
- PubChemLite.
- ACS Publications. Detection of the elements in organic compounds. Analytical Chemistry.
- Sigma-Aldrich.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com.
- Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- PubChem. Methyl 5-bromo-4-chloroquinoline-2-carboxylate.
- Cativiela, C., et al. (2018).
- ChemicalBook.
- PubChem. 5-Methylquinoline.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods.
- BIOFOUNT.
- ChemicalBook. methyl-8-bromoquinoline-5-carboxylate(253787-45-0) 1H NMR spectrum. ChemicalBook.
- CATO. This compound.
- Rossi, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Rodríguez-Cabo, T., et al. (2015). EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester).
- BenchChem. (2025).
- NC State University Libraries. Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. 1355174-78-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 5-Bromoquinoline Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Given the unique electronic properties and potential for catalyst inhibition by the quinoline moiety, these substrates present specific challenges. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven strategies.
Part 1: First-Line Troubleshooting: Low or No Conversion
This section addresses the most common initial hurdles in setting up a successful Suzuki coupling reaction.
Q1: I've set up my Suzuki reaction with 5-bromoquinoline, but I'm seeing no product and only starting material. Where should I begin my investigation?
When a reaction fails to initiate, the issue often lies with the fundamental setup or the integrity of the reagents. Before exploring more complex variables, conduct a thorough review of the basics.
-
Integrity of Reagents :
-
Boronic Acid/Ester Quality : Boronic acids are susceptible to degradation over time, primarily through protodeboronation (hydrolysis of the C-B bond) or formation of anhydride trimers (boroxines).[1][2] Use a freshly opened bottle or a recently purchased, high-purity boronic acid. Boronic pinacol esters offer greater stability and are often a reliable alternative.[1][3]
-
-
Exclusion of Oxygen : The catalytic cycle relies on a Pd(0) species, which is readily oxidized to inactive Pd(II) by atmospheric oxygen.[4]
-
Degassing is Non-Negotiable : Ensure your solvent and the reaction headspace are rigorously deoxygenated. Standard practice involves bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or performing at least three freeze-pump-thaw cycles for more sensitive reactions.[5]
-
-
Reaction Temperature : Suzuki couplings typically require heat to proceed efficiently.[6] If you are attempting the reaction at room temperature, it is likely that the energy of activation for the oxidative addition step is not being met. A starting temperature of 80-100 °C is a common recommendation.[6][7]
Q2: My reaction is sluggish, and after 24 hours, I only have about 20% conversion. What's the most likely culprit?
Slow conversion points to a suboptimal combination of catalyst, ligand, base, or solvent for this specific substrate. The 5-bromoquinoline core presents a unique challenge: the quinoline nitrogen is a Lewis base that can coordinate to the palladium center, effectively inhibiting or "poisoning" the catalyst and slowing down the catalytic cycle.[4][8]
Your primary focus should be on the catalyst system.
-
Insufficiently Active Catalyst : A standard catalyst like Pd(PPh₃)₄ might not be active enough for a challenging heteroaromatic substrate like 5-bromoquinoline. The electron-rich nature and steric hindrance of the ligand are paramount.
-
Weak Base : The base plays a crucial role in the transmetalation step.[9] If the base is too weak, this step can become the rate-limiting factor of the entire cycle.
The next sections will guide you through a systematic approach to optimizing these parameters.
Part 2: Optimizing Key Reaction Parameters
A successful Suzuki coupling is a finely tuned interplay of multiple components. This section details how to rationally select and screen these components for the 5-bromoquinoline core.
Q3: What is the best palladium source and ligand combination for coupling with 5-bromoquinoline?
The choice of ligand is arguably the most critical factor for success with heteroaromatic halides. The ligand must be able to stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and, crucially, compete with the coordinating quinoline nitrogen.
Key Principle : For electron-rich or potentially coordinating heteroaryl halides, bulky and electron-rich phosphine ligands are the gold standard.[10] They accelerate the rate-limiting oxidative addition and the final reductive elimination step.[10]
| Ligand Class | Examples | Rationale for 5-Bromoquinoline | Recommended Pd Source |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Primary Choice. These are highly electron-rich and sterically hindered biaryl phosphines designed to enhance catalyst activity and stability, making them ideal for overcoming the challenges of heteroaromatic substrates.[5][10] | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ferrocenyl Ligands | dppf | A reliable, general-purpose ligand. While perhaps less potent than the most advanced Buchwald ligands, PdCl₂(dppf) is an excellent, air-stable precatalyst to try.[11] | PdCl₂(dppf) (pre-complexed) |
| Triphenylphosphine | PPh₃ | Often insufficient for challenging substrates. It can be effective for simple aryl bromides but frequently leads to low yields or catalyst decomposition with heteroaromatics.[12] | Pd(PPh₃)₄ or Pd(OAc)₂ |
Recommendation : Start with a Buchwald-type ligand like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ . These systems are known for their high turnover numbers and broad substrate scope, including deactivated and heteroaromatic chlorides and bromides.[13][14]
Q4: How do I select the optimal base and solvent system?
The base activates the boronic acid for transmetalation, while the solvent facilitates solubility and influences reaction kinetics. An aqueous biphasic system is common and often highly effective.
-
Base Selection : The choice of base can dramatically impact yield. A screening of different base types is highly recommended.
-
Carbonates (K₂CO₃, Cs₂CO₃) : These are common, moderately strong bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, though it is more expensive.[15]
-
Phosphates (K₃PO₄) : A strong base that is often highly effective, particularly for difficult couplings or when using boronic esters. It is a go-to choice for many modern Suzuki protocols.[5][6]
-
-
Solvent System : A mixture of an organic solvent with water is standard.
Recommendation : Begin with K₃PO₄ as the base in a 1,4-Dioxane/H₂O (4:1) solvent mixture. This combination is robust and has a high rate of success for a wide range of substrates.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Part 3: Identifying and Mitigating Common Side Reactions
Low yields are often due to competing reaction pathways that consume starting materials or intermediates. Understanding these side reactions is key to suppressing them.
Q5: My main byproduct is quinoline, where the bromine has been replaced by hydrogen. What is this dehalogenation, and how can I prevent it?
Dehalogenation (or hydrodehalogenation) is a common side reaction where the aryl halide is reduced instead of coupled.[5]
Mechanism : The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the quinoline group bound to the palladium, yielding the dehalogenated quinoline and regenerating the catalyst.[1] N-heterocyclic halides are particularly susceptible to this side reaction.[5][16]
Mitigation Strategies :
-
Choice of Ligand : Use bulky, electron-rich ligands (e.g., SPhos, XPhos). These ligands favor the desired reductive elimination of the coupled product over the dehalogenation pathway.[5]
-
Choice of Base : Avoid strong, nucleophilic bases if dehalogenation is severe. A weaker base like K₂CO₃ or a phosphate base like K₃PO₄ is often a better choice than hydroxides.[5]
-
Solvent : Avoid alcohol-based solvents which can be a source of hydrides.
-
Temperature : Increasing the temperature can sometimes accelerate the desired coupling reaction more than the dehalogenation side reaction.[5]
Q6: I suspect my boronic acid is decomposing during the reaction. How can I confirm and prevent this?
This side reaction is called protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing the boron moiety with a hydrogen atom.[1] This is especially prevalent with electron-rich or certain heteroaryl boronic acids.
Mitigation Strategies :
-
Use Boronic Esters : Pinacol (Bpin) or neopentyl glycol esters are significantly more stable towards hydrolysis than the corresponding boronic acids.[1] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[3]
-
Use Anhydrous Conditions : While less common, if protodeboronation is a severe issue, switching to anhydrous conditions with a base like K₃PO₄ or CsF can be effective.
-
Protect Unstable Groups : Some heteroatoms on the boronic acid can accelerate protodeboronation.[1]
Q7: I'm observing a biaryl product derived from the coupling of two boronic acid molecules. What causes this homocoupling?
Homocoupling of boronic acids is typically promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
Mitigation Strategies :
-
Rigorous Degassing : This is the most effective way to prevent homocoupling. Ensure all oxygen is removed from your reaction system.[4]
-
Use a Pd(0) Source : Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require an initial reduction step.
-
Stoichiometry : Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a very large excess can increase the likelihood of homocoupling.
Caption: A decision tree to guide troubleshooting efforts.
Part 4: Protocols and Methodologies
Protocol 1: General Procedure for Suzuki Coupling of 5-Bromoquinoline
This protocol provides a robust starting point for the reaction, employing best practices discussed in this guide.
Materials :
-
5-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.033 mmol, 3.3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask or sealed microwave vial and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure :
-
To a Schlenk flask under an inert atmosphere, add the 5-bromoquinoline, arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add the degassed 1,4-dioxane and degassed water to the flask.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Freeze-Pump-Thaw Degassing Technique
For reactions that are highly sensitive to oxygen, this technique is superior to inert gas bubbling.
-
Add your solvent(s) to a Schlenk flask with a stir bar.
-
Freeze the solvent by placing the flask in a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen.
-
After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
- Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed. J Org Chem. 2013 Nov 15;78(22):11513-24.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Screening of different bases for Suzuki coupling - ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- ChemInform Abstract: An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. - ResearchGate.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - ResearchGate.
- Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids | Asian Journal of Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
- In Suzuki coupling can the boronic acid couple with each other? - ResearchGate.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - NIH.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions of Bromoquinolines
Welcome to the technical support center for palladium-catalyzed Heck-Mizoroki reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with bromoquinoline substrates. Quinolines are a privileged scaffold in medicinal chemistry, but their successful functionalization via cross-coupling can be challenging. The nitrogen heteroatom can act as a coordinating poison to the palladium catalyst, making optimization of catalyst loading and reaction conditions a critical, non-trivial step.[1]
This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions to help you diagnose issues, optimize your catalyst system, and achieve robust, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Reaction Failures
This section addresses specific experimental issues in a question-and-answer format. Follow the logical flow to identify the root cause of your problem and implement the recommended solution.
Q1: My reaction shows low or no conversion of the bromoquinoline. What are the most likely causes?
Low conversion is the most common failure mode and typically points to an issue with the catalytic cycle's efficiency. The primary culprits are catalyst inactivity, suboptimal choice of ligand or base, or incorrect physical parameters.
A1.1: Root Cause Analysis: Catalyst Inactivity & Decomposition
The active catalyst in the Heck reaction is a Pd(0) species, which is highly sensitive.[2] Its deactivation is often visibly indicated by the formation of a black precipitate (palladium black).[3]
-
Causality: At the elevated temperatures often required for Heck reactions (typically 80-120 °C), the ligand-stabilized Pd(0) complex can disproportionate or aggregate into catalytically inactive palladium metal.[2][3] Furthermore, the nitrogen on the quinoline ring can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1]
-
Solution Protocol:
-
Lower the Temperature: Decrease the reaction temperature by 10-20 °C. While this will slow the reaction rate, it can dramatically reduce the rate of catalyst decomposition.[3]
-
Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine ligand can better stabilize the active Pd(0) species in solution.[3] Increase the L:Pd ratio from a standard 2:1 to 4:1.
-
Switch to a More Robust Ligand: If palladium black still forms, your ligand may be inadequate. Switch to a bulkier, more electron-rich phosphine ligand (see FAQ 3 for recommendations) that can better shield the palladium center from both aggregation and quinoline coordination.[1]
-
A1.2: Root Cause Analysis: Suboptimal Ligand Choice
The ligand is not merely a spectator; it is fundamental to the catalyst's stability and reactivity. For heteroaromatic substrates like quinolines, the choice is even more critical.
-
Causality: The ligand must be sufficiently bulky to prevent the quinoline nitrogen from coordinating to the palladium, but not so bulky that it impedes the oxidative addition of the bromoquinoline.[1] Standard ligands like triphenylphosphine (PPh₃) may not provide the necessary steric protection or electronic properties for this specific substrate class.
-
Solution Protocol:
-
Screen Bulky, Electron-Rich Ligands: Test ligands known to be effective for challenging substrates. Good starting points include tri(o-tolyl)phosphine (P(o-tol)₃), tri(tert-butyl)phosphine (P(tBu)₃), or specialized biaryl phosphine ligands.
-
Consider a Bidentate Ligand: For certain applications, a chelating diphosphine ligand can offer greater stability to the palladium center, though this can sometimes alter regioselectivity.[4]
-
A1.3: Root Cause Analysis: Incorrect Base Selection
The base plays an indispensable role in the final step of the catalytic cycle: regenerating the Pd(0) catalyst by neutralizing the H-X species formed after β-hydride elimination.[4][5][6]
-
Causality: If the base is too weak, it cannot efficiently regenerate the catalyst, causing the cycle to arrest. If it is too strong or poorly soluble, it can promote undesirable side reactions. The choice between an organic amine (e.g., triethylamine, Et₃N) and an inorganic base (e.g., K₂CO₃, NaOAc) can significantly impact the reaction outcome.
-
Solution Protocol:
-
Match Base to Solvent: Ensure your base is soluble in the reaction solvent. For polar aprotic solvents like DMF or DMAc, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[7] For less polar solvents like dioxane or toluene, organic bases like Et₃N or N,N-diisopropylethylamine (DIPEA) are common choices.[8]
-
Screen Different Base Types: If an organic base leads to low conversion, screen an inorganic alternative, and vice-versa. Start with 1.5-2.0 equivalents of the base.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low conversion in your Heck reaction.
Caption: Troubleshooting workflow for low Heck reaction conversion.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a bromoquinoline Heck reaction, and how can I optimize it?
Optimizing catalyst loading is a balance between reaction efficiency, cost, and minimizing residual palladium in the final product.
-
Starting Point: For a new or challenging substrate like a bromoquinoline, a higher initial catalyst loading is prudent for screening. A good starting point is 1-2 mol% of the palladium precursor (e.g., Pd(OAc)₂) with a ligand-to-palladium ratio of 2:1 to 4:1.[8]
-
Optimization Strategy: Once you have achieved a respectable yield (>70%), you can begin to lower the catalyst loading systematically.
-
Halve the loading from 2 mol% to 1 mol%.
-
If the yield is maintained, halve it again to 0.5 mol%.
-
Continue this process until you observe a significant drop in yield or an unacceptable increase in reaction time. The optimal loading is typically the lowest amount that provides a high, reproducible yield in a reasonable timeframe.
-
Q2: How do I choose the best palladium precursor: Pd(OAc)₂ vs. Pd₂(dba)₃?
Both are excellent and widely used precursors that generate the active Pd(0) catalyst in situ.
-
Palladium(II) Acetate (Pd(OAc)₂): This is a Pd(II) source and is generally more stable to air and less expensive. It requires reduction to Pd(0) to initiate the catalytic cycle. This reduction can be effected by phosphine ligands, amines, or the olefin itself.[4][9] For most applications, Pd(OAc)₂ is the recommended starting point due to its stability, cost-effectiveness, and high reactivity once activated.[4][8]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source, meaning it does not require an initial reduction step. It can be advantageous in reactions where the in situ reduction of Pd(II) is slow or problematic. However, it is generally less stable to air and more expensive than Pd(OAc)₂.
| Precursor | Oxidation State | Key Advantage | Key Disadvantage |
| Pd(OAc)₂ | Pd(II) | High air stability, cost-effective | Requires in situ reduction |
| Pd₂(dba)₃ | Pd(0) | No reduction step needed, can be faster | Lower air stability, more expensive |
Q3: How do I select the right phosphine ligand for a bromoquinoline substrate?
As discussed, ligand selection is critical for preventing catalyst poisoning by the quinoline nitrogen.[1] Steric bulk is a key parameter.
-
Mechanism of Action: A bulky ligand creates a "cone" of protection around the palladium atom. This steric shield physically hinders the flat quinoline ring from accessing and deactivating the metal center, while still allowing the smaller aryl bromide functional group to undergo oxidative addition.
-
Recommended Ligands for Screening:
-
Triphenylphosphine (PPh₃): Use as a baseline. It may work for simple cases but often fails with challenging heteroaromatics.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): Provides increased steric bulk compared to PPh₃ and is an excellent first alternative.[10]
-
Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These are advanced, highly active ligands designed for difficult couplings. While more expensive, they are often the solution for otherwise failed reactions.
-
Q4: Is a "ligandless" Heck reaction feasible for bromoquinolines?
A "ligandless" Heck reaction, which typically relies on a palladium salt and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), is generally not recommended for bromoquinolines .
-
Causality: Ligandless conditions are most effective for highly reactive substrates like aryl iodides.[11] Bromoquinolines are less reactive, and more importantly, the absence of a protective phosphine ligand leaves the palladium center highly susceptible to poisoning by the quinoline nitrogen. The active species in these reactions are believed to be anionic palladium complexes, which may not be stable enough under these specific conditions.[12][13] While some ligand-free protocols exist for specific substrates in aqueous media, they are not a reliable starting point for this system.[14]
General Experimental Protocol for Optimization
This protocol provides a robust starting point for developing a Heck reaction with a novel bromoquinoline.
-
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 2.2 mol%).
-
Add the bromoquinoline (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
-
Atmosphere Exchange:
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., DMF, to achieve a concentration of 0.1–0.5 M) via syringe.
-
Add the alkene coupling partner (1.2–1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
References
- Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
- Heck Reaction. Chemistry LibreTexts.
- Technical Support Center: Troubleshooting Heck Reactions of 1,1-Dibromoethylene. Benchchem.
- Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications.
- Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology (RSC Publishing).
- Heck Reaction Mechanism. BYJU'S.
- HECK REACTION: Heterocyclic reactants mechanism. YouTube.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
- Troubleshooting a difficult Heck reaction. Reddit.
- Optimization of the Palladium-Catalyzed Intramolecular Heck Reaction a. ResearchGate.
- Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal.
- Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing.
- Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. ResearchGate.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
- An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. PMC - NIH.
- Heck Reaction.
- Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Hartwig Group.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Wiley Online Library.
- Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. PMC - NIH.
- Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction. PubMed.
Sources
- 1. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. scispace.com [scispace.com]
- 10. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 5-bromoquinoline-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-bromoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of 5-bromoquinoline-2-carboxylic acid is very low, and the reaction seems to stall. What is the likely cause and how can I improve it?
Plausible Cause:
The synthesis of the quinoline core, likely via a Doebner reaction using 3-bromoaniline, an aldehyde, and pyruvic acid, is often hampered by the electronic properties of the starting aniline. The bromine atom is an electron-withdrawing group, which deactivates the aniline. This reduced nucleophilicity can significantly slow down the initial condensation steps and the subsequent cyclization, leading to low conversion rates.[1]
Proposed Solutions & Optimization:
-
Modify the Reaction Conditions: For electron-deficient anilines, a standard Doebner reaction may be inefficient. Consider employing a "Doebner hydrogen-transfer reaction" protocol. This modification can improve yields for anilines bearing electron-withdrawing groups.[1]
-
Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, a gradual increase can enhance the rate. However, monitor the reaction closely for decomposition, as harsh conditions can promote polymerization and tar formation.[2]
-
Screen Catalysts: While Brønsted acids like HCl or H₂SO₄ are common, Lewis acids such as BF₃·THF have also been shown to be effective and may improve yields in challenging cases.[2]
Experimental Protocol: Modified Doebner Reaction for Electron-Deficient Anilines[1][2]
-
To a solution of 3-bromoaniline (1.0 equiv) and the aldehyde (e.g., benzaldehyde, 1.1 equiv) in a suitable solvent like acetonitrile (MeCN), add a Lewis acid catalyst (e.g., BF₃·THF, 0.28 equiv).
-
Stir the mixture at an elevated temperature, for instance, 65 °C, for a short period (e.g., 10 minutes) to facilitate imine formation.
-
Prepare a solution of pyruvic acid (0.56 equiv) in the same solvent.
-
Add the pyruvic acid solution dropwise to the reaction mixture over several hours while maintaining the temperature.
-
Continue to heat the reaction mixture until completion (monitor by TLC or LC-MS).
-
Upon cooling, perform a standard aqueous workup and purify the crude 5-bromoquinoline-2-carboxylic acid by recrystallization or column chromatography.
Q2: My final product, this compound, is contaminated with a significant amount of the corresponding carboxylic acid. Why is this happening?
Plausible Cause:
This issue points to an incomplete Fischer esterification reaction. The acid-catalyzed esterification of a carboxylic acid with an alcohol is a reversible process, meaning it reaches an equilibrium that includes starting materials and products.[3][4] If measures are not taken to shift this equilibrium towards the product side, a substantial amount of the starting carboxylic acid will remain. Additionally, exposure of the final ester product to moisture during workup or purification, especially under acidic or basic conditions, can cause hydrolysis back to the carboxylic acid.[5]
Proposed Solutions & Optimization:
-
Use Excess Alcohol: Employing the alcohol (methanol in this case) as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.[4][6]
-
Remove Water: The water produced during the reaction can be removed to shift the equilibrium. This can be achieved by using a Dean-Stark apparatus if a solvent like toluene is used, or by adding a dehydrating agent like molecular sieves.
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., concentrated H₂SO₄ or methanesulfonic acid) can accelerate both the forward and reverse reactions, helping the system reach equilibrium faster.[7]
-
Anhydrous Workup: Ensure that the workup and purification steps are conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Table 1: Comparison of Fischer Esterification Conditions
| Condition | Standard Protocol | Optimized for High Conversion |
| Alcohol (Methanol) | 2-5 equivalents | Used as solvent (large excess) |
| Catalyst | Catalytic H₂SO₄ | Stoichiometric or excess strong acid (e.g., methanesulfonic acid)[7] |
| Water Removal | Not actively removed | Azeotropic distillation or use of dehydrating agents |
| Reaction Time | Variable, may not reach completion | Typically driven to completion (e.g., 6 hours at reflux)[7] |
Q3: I've isolated an impurity with the same mass as my product, but it has a different NMR spectrum. What could this be?
Plausible Cause:
The most likely culprit is a regioisomer, specifically Methyl 7-bromoquinoline-2-carboxylate . The formation of regioisomers is a known challenge in quinoline synthesis. When starting with 3-bromoaniline, the acid-catalyzed cyclization can potentially occur at two different positions on the aniline ring relative to the bromine atom, leading to the 5-bromo and 7-bromo isomers.
Proposed Solutions & Optimization:
-
Careful Analysis: Use high-resolution NMR (¹H and ¹³C) and, if necessary, 2D NMR techniques like HMBC and HSQC to unambiguously identify the structures of the isomers.[8]
-
Purification: Isomers can often be separated by careful column chromatography on silica gel, potentially using a shallow gradient of eluents, or by fractional crystallization.
-
Control of Cyclization: The ratio of isomers can sometimes be influenced by the choice of acid catalyst and reaction temperature. A systematic screening of these parameters may favor the formation of the desired 5-bromo isomer.
Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of this compound?
The synthesis typically involves two main stages: the formation of the quinoline ring and the subsequent esterification. Each stage has its characteristic side products.
-
From the Doebner Reaction (Quinoline Formation):
-
Unreacted 3-bromoaniline: Due to the deactivating nature of the bromine substituent.
-
Regioisomers (e.g., 7-bromoquinoline-2-carboxylic acid): Arising from alternative cyclization pathways.
-
Polymeric/Tar-like materials: Common in strong acid-catalyzed reactions like the Doebner-Miller variation, resulting from the polymerization of unsaturated intermediates.[2]
-
5-Bromoquinoline: Formed if the carboxylic acid intermediate undergoes decarboxylation under harsh thermal conditions.[9][10][11]
-
-
From the Fischer Esterification:
-
Unreacted 5-bromoquinoline-2-carboxylic acid: Due to the reversible nature of the reaction.[3][4][12]
-
Byproducts from alcohol dehydration: Under strongly acidic and high-temperature conditions, methanol can dehydrate to form dimethyl ether, although this is less common under typical esterification conditions.
-
How can I minimize the formation of tar and polymeric materials?
Tar formation is often a result of overly aggressive reaction conditions. To mitigate this:
-
Maintain strict temperature control: Avoid excessive heating.
-
Slow addition of reagents: Adding reagents portion-wise or dropwise can help to control exothermic processes.
-
Use milder catalysts: If possible, screen for milder acid catalysts that can promote the desired reaction without causing extensive polymerization.
Is decarboxylation of the carboxylic acid intermediate a significant concern?
While simple aromatic carboxylic acids are generally stable, decarboxylation can occur under high heat.[11] If the Doebner reaction is run at very high temperatures for an extended period, you may see the formation of 5-bromoquinoline. To avoid this, use the minimum temperature necessary to drive the reaction to completion.
Visualizing the Synthetic Pathway and Potential Side Products
The following diagrams illustrate the main synthetic route and the points at which key side products can form.
Caption: Synthetic pathway and formation of major side products.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- Doebner–Miller reaction. (2023). In Wikipedia. [Link]
- Doebner reaction. (2023). In Wikipedia. [Link]
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
- Orito, K., et al. (2003). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 68(23), 9144–9147. [Link]
- Fischer–Speier esterific
- Ashenhurst, J. (2022).
- Farmer, S. (2023).
- Decarboxyl
- Fischer Esterific
- Fischer Esterification. University of Colorado Boulder. [Link]
- Methyl 5-bromoquinoline-2-carboxyl
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Amanote Research. [Link]
- 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2019). Advanced Journal of Chemistry, Section A, 2(4), 284-293. [Link]
- Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2018). Molecules, 23(11), 2949. [Link]
- 5-Bromoquinoline-4-carboxylic acid. PubChem. [Link]
- The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]
- Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Journal of Molecular Structure, 1315, 138245. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2008). Tetrahedron, 64(14), 3195-3200. [Link]
- Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxyl
- 22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2018). Chemical Science, 9(33), 6865–6869. [Link]
- Methyl 5-bromoquinoline-8-carboxyl
- Methyl 5-bromoquinoline-2-carboxyl
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Technical Support Center: Synthesis of Methyl 5-bromoquinoline-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-bromoquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.
Overview of Synthetic Strategy
The synthesis of this compound is typically approached via a two-stage process. First, the core heterocyclic structure, 5-bromoquinoline-2-carboxylic acid, is constructed. This is followed by the esterification of the carboxylic acid to yield the final methyl ester. The initial cyclization is often the most challenging step, with several classical methods available, each with distinct advantages and drawbacks.
Technical Support Center: Managing Low Reactivity of the C-Br Bond in Methyl 5-bromoquinoline-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromoquinoline-2-carboxylate. This guide is designed to provide in-depth, field-proven insights into overcoming the inherent low reactivity of the C5-Br bond in this challenging substrate. We will explore the underlying chemical principles, offer detailed troubleshooting guides for common cross-coupling reactions, and provide optimized starting protocols to enhance your experimental success.
Understanding the Challenge: Why is the C-Br Bond Unreactive?
This compound presents a unique challenge in palladium-catalyzed cross-coupling reactions. While aryl bromides are common coupling partners, the electronic nature of this specific molecule significantly dampens the reactivity of the C-Br bond. Several factors contribute to this:
-
Catalyst Inhibition by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a known Lewis base and can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of off-cycle, inactive complexes, thereby hindering the crucial oxidative addition step.[1][2]
-
Electronic Effects: The quinoline ring system, particularly with the electron-withdrawing methyl carboxylate group at the 2-position, influences the electron density across the aromatic system. While electron-withdrawing groups can sometimes activate aryl halides for oxidative addition, the overall electronic environment and the potential for catalyst inhibition create a difficult substrate.[3][4]
This guide will provide strategies to overcome these intrinsic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction has failed or shows very low conversion. What are the primary factors to investigate?
Answer: A failed Suzuki-Miyaura coupling is a common issue with this substrate. A systematic approach to troubleshooting is essential.
Initial Checks (The Basics):
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[5] Oxygen can lead to the homocoupling of boronic acids and oxidation of the Pd(0) catalyst, increasing side products and reducing the yield of the desired product.[4][6]
-
Reagent Purity & Stability:
-
Boronic Acid/Ester: Boronic acids are prone to decomposition, especially through protodeboronation.[6] Consider using freshly purchased or purified boronic acid. Alternatively, more stable boronic esters, like pinacol (BPin) or MIDA esters, can be used to mitigate decomposition.[6]
-
Solvent & Base: Ensure solvents are anhydrous and properly degassed. Water content can facilitate boronic acid degradation.[6] Check the quality and solubility of your base.[6]
-
-
Catalyst Activity: Verify the age and storage conditions of your palladium precatalyst. Over time, catalysts can degrade, leading to reduced activity.[5]
Advanced Troubleshooting (Optimizing the System):
If the basic parameters are correct, the issue likely lies with the specific reaction conditions. The key is to select a catalytic system that is robust enough to overcome the substrate's low reactivity and resistance to catalyst inhibition.
-
Ligand Selection is Critical: For challenging, electron-deficient heteroaryl bromides, standard ligands like PPh₃ are often insufficient. You need to employ bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[5][7][8]
-
Choice of Base and Solvent: The base is crucial for the transmetalation step.[6][7]
-
Bases: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[6][8]
-
Solvents: Aprotic polar solvents are generally effective. Combinations like Dioxane/H₂O , Toluene, or CPME are common.[5][6][8] If using aqueous bases with hydrophobic solvents, ensure vigorous stirring to overcome phase separation.[6]
-
-
Temperature: Higher temperatures (80–110 °C) are often necessary to drive the reaction to completion.[5][6] However, excessive heat can cause reagent or catalyst degradation, so temperature screening is advised.[6]
Below is a troubleshooting flowchart to guide your decision-making process.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination and observing poor yields. How can I improve this C-N coupling reaction?
Answer: Buchwald-Hartwig amination of this substrate is challenging for the same reasons as Suzuki coupling: catalyst inhibition and low C-Br reactivity.[1][10] This reaction is employed when classical SNAr reactions are not feasible due to the low reactivity of the aryl halide.[11]
-
Catalyst System is Key: The choice of palladium precursor and ligand is paramount.[10][11]
-
Palladium Source: While Pd(OAc)₂ can be used, Pd₂(dba)₃ is often superior for less reactive aryl bromides.[12]
-
Ligand Selection: Highly effective ligands are required. For heteroaryl halides, specialized ligands have been developed.[10] Consider using Xantphos , or bulky biarylphosphine ligands like BrettPhos or RuPhos .[10][12] These ligands are designed to promote C-N bond formation and are effective for coupling both primary and secondary amines.[10][13]
-
-
Base Selection: A strong, non-coordinating base is essential. Sodium tert-butoxide (NaOtBu) is a common choice, but cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[12]
-
Solvent: Anhydrous, aprotic solvents like Toluene , Dioxane , or THF are standard.[11][12]
Question 3: My Sonogashira coupling is not proceeding. What conditions are recommended for coupling terminal alkynes?
Answer: The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, also requires careful optimization for this substrate.[14][15]
-
Catalyst System: The classic Sonogashira conditions use a dual-catalyst system.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, but if the reaction is sluggish, a more electron-rich phosphine ligand may be beneficial.
-
Base and Solvent: The reaction is typically run in a basic amine solvent, such as triethylamine (TEA) or diisopropylamine (DIPA) , which acts as both the base and solvent.[15] Anhydrous conditions are preferred.
-
Copper-Free Conditions: If side reactions like alkyne homocoupling (Glaser coupling) are an issue, consider copper-free Sonogashira conditions. These protocols often require a stronger base and a more robust palladium/ligand system but can provide cleaner reactions.[14]
Optimized Starting Protocols
The following tables summarize recommended starting conditions for various cross-coupling reactions. These should be considered as starting points for your optimization.
Table 1: Recommended Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ (2.0) | Toluene or 1,4-Dioxane | 100-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | BrettPhos (4%) | NaOtBu (1.5) | Toluene | 100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | PPh₃ (4%) + CuI (1%) | Triethylamine (TEA) | TEA / THF | 60-80 |
Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a typical Suzuki-Miyaura reaction.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Toluene, 0.1 M concentration with respect to the limiting reagent) via syringe.[5]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[5][6]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Frequently Asked Questions (FAQs)
Q: Can microwave irradiation be used to improve reaction times and yields? A: Yes, microwave irradiation can be a powerful tool for accelerating reactions with unreactive substrates. The high temperatures and pressures achieved in a microwave reactor can significantly reduce reaction times. However, it is crucial to screen conditions carefully, as microwave heating can also accelerate decomposition pathways. Start with lower temperatures and shorter times, then gradually increase them while monitoring the reaction closely.
Q: How can I confirm that catalyst poisoning by the quinoline nitrogen is the primary issue? A: While direct observation is difficult without specialized studies, you can infer catalyst inhibition if you observe that:
-
Reactions with highly active, sterically hindered ligands (which can shield the metal center) perform significantly better than those with less bulky ligands.
-
The reaction stalls prematurely, even with an excess of other reagents, suggesting the active catalyst concentration is diminishing over time.
-
Adding a fresh portion of catalyst restarts a stalled reaction.
Q: What are the main side products to watch for, and how can they be minimized? A: Common side reactions include:
-
Protodebromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen. This can be caused by trace water or other proton sources. Using anhydrous conditions and a well-dried base can minimize this.[6]
-
Boronic Acid Homocoupling (in Suzuki): Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial for suppression.[4][6]
-
Alkyne Homocoupling (in Sonogashira): This copper-catalyzed side reaction can be minimized by using copper-free conditions or by slowly adding the alkyne to the reaction mixture.
Q: Is it better to use a pre-formed catalyst complex or generate the active catalyst in situ? A: Pre-formed catalysts (precatalysts), such as G3 or G4 Buchwald precatalysts, can offer better reproducibility and faster initiation as they do not require an in situ reduction step from a Pd(II) source to the active Pd(0) species.[5] For challenging substrates, using a well-defined, highly active precatalyst is often advantageous.
Caption: Simplified Palladium cross-coupling catalytic cycle.
References
- ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with....
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wang, D. H., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Scott, V. J., et al. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2001, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides....
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2006, August 7). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
- JACS Au. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- ResearchGate. (2010, August 7). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- Catalysis Science & Technology. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Denmark, S. E., & Kallemeyn, J. M. (2007). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC.
- MDPI. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemical Reviews. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- PubMed. (2003). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid.
- ResearchGate. (2007, August 6). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
- PubChem. (n.d.). This compound.
- PMC - NIH. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- PubChem. (n.d.). Methyl 5-bromo-4-chloroquinoline-2-carboxylate.
- PubChem. (n.d.). 3-bromo-6-methylquinoline-5-carboxylic acid.
- PubChem. (n.d.). Methyl 4-bromoquinoline-2-carboxylate.
Sources
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Debromination in Reactions with Methyl 5-bromoquinoline-2-carboxylate
Welcome to the technical support center for Methyl 5-bromoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during the functionalization of this versatile building block: undesired debromination. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is it a significant problem when working with this compound?
A: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 5-position of the quinoline ring is replaced by a hydrogen atom.[1][2] This leads to the formation of Methyl quinoline-2-carboxylate as a major byproduct. This side reaction is highly problematic for several reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of the desired functionalized product.[3][4]
-
Purification Challenges: The debrominated byproduct often has similar polarity and chromatographic behavior to the desired product, making purification by column chromatography difficult and time-consuming.[1][5]
-
Wasted Resources: It leads to a waste of expensive reagents, catalysts, and time.
Q2: What is the primary mechanistic cause of debromination in palladium-catalyzed cross-coupling reactions?
A: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the most widely accepted mechanism for debromination involves the in-situ formation of a palladium-hydride (Pd-H) species.[2][4][5] This highly reactive intermediate can intercept the catalytic cycle. Instead of the intended cross-coupling partner, the Pd-H species reacts with the palladium(II)-aryl complex, leading to reductive elimination that cleaves the carbon-bromine bond and replaces it with a carbon-hydrogen bond.[6]
Sources that can generate this problematic Pd-H species include:
-
The Base: Strong alkoxide bases (e.g., NaOtBu) are common culprits.[1][2]
-
The Solvent: Protic solvents (alcohols) or residual water in aprotic solvents can act as hydride donors.[1][3]
-
Reagents: Hydride impurities within other reagents can contribute.[2]
Q3: How do the structural features of this compound influence its susceptibility to debromination?
A: The structure of this compound presents a unique combination of electronic and steric factors that influence its reactivity:
-
Quinoline Nitrogen: The lone pair on the quinoline nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, slowing down the desired reaction and giving the competing debromination pathway more time to occur.[7] Careful selection of bulky ligands is crucial to mitigate this effect and promote the desired catalytic cycle.[8]
-
Electron-Withdrawing Ester Group: The methyl ester at the 2-position is electron-withdrawing, which can influence the electron density of the quinoline ring system and the reactivity of the C-Br bond.
Q4: How can I reliably detect and quantify the debrominated byproduct in my reaction mixture?
A: Accurate monitoring is key to successful troubleshooting. The most effective methods for detecting and quantifying the formation of Methyl quinoline-2-carboxylate alongside your starting material and desired product are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique for real-time reaction monitoring. It provides excellent separation and allows for the identification of components by their mass-to-charge ratio.[1][7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze the crude reaction mixture. By integrating the characteristic aromatic and methyl proton signals of the starting material, product, and debrominated byproduct, you can determine their relative ratios.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile and thermally stable, GC-MS is an excellent technique for both separation and identification.[1][9]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC can be used for quantitative analysis by comparing peak areas to a standard curve.[10]
Section 2: Troubleshooting Guide
If you are observing significant formation (>5%) of the debrominated byproduct, this guide provides a systematic approach to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for minimizing debromination.
| Symptom / Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| High levels (>10%) of debrominated byproduct. | 1. Inappropriate Base: The use of a strong base, particularly sodium tert-butoxide (NaOtBu), is a primary driver of debromination. | Solution: Switch to a weaker, non-nucleophilic inorganic base.[4][5] Options: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). Rationale: These bases are less prone to generating palladium-hydride species, which are the main culprits in hydrodebromination.[2] |
| 2. High Reaction Temperature: Debromination pathways can have a higher activation energy and become more competitive at elevated temperatures.[1][3][5] | Solution: Lower the reaction temperature. Action: Reduce the temperature in 10-20 °C increments (e.g., from 110 °C to 90 °C) and monitor the reaction progress. Rationale: Lowering the temperature disfavors the undesired side reaction, improving selectivity for the desired cross-coupling.[5] | |
| Reaction is slow or stalls, with moderate debromination. | 1. Non-Optimal Ligand or Catalyst System: The ligand may not be effectively promoting the desired reductive elimination or may be allowing for catalyst inhibition by the quinoline nitrogen. | Solution: Employ bulky, electron-rich phosphine ligands.[3][8] Options: For Suzuki, consider XPhos or SPhos. For Buchwald-Hartwig, consider RuPhos or BrettPhos. Rationale: These ligands accelerate the rate-limiting reductive elimination step of the desired coupling, which allows it to outcompete the debromination pathway. Their steric bulk also helps prevent catalyst dimerization and deactivation.[11] |
| 2. Presence of Hydride Sources: Protic solvents (e.g., alcohols) or residual water are acting as hydride sources. | Solution: Use anhydrous, degassed, aprotic solvents.[3] Options: Toluene, 1,4-dioxane, or THF. Rationale: Removing protic sources eliminates a key pathway for the formation of Pd-H species. Degassing the solvent removes oxygen, which can degrade the catalyst.[7] | |
| Debromination occurs early in the reaction. | 1. Impure Reagents: Starting materials, solvents, or other reagents may contain impurities that act as reducing agents or hydride sources. | Solution: Ensure all reagents are of high purity and solvents are anhydrous. Action: Use freshly distilled or purchased anhydrous solvents. Ensure the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is pure. Rationale: This preventative measure removes adventitious sources of hydrides that can trigger early-onset debromination. |
Section 3: Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, specifically optimized to minimize debromination.
Reaction: this compound + Arylboronic acid → Methyl 5-arylquinoline-2-carboxylate
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Solids: Under a positive pressure of inert gas, add this compound, the arylboronic acid, and finely ground K₃PO₄ to the flask.
-
Catalyst/Ligand Addition: In the same flask, add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC, checking for the consumption of the starting material. The reaction is typically complete in 6-18 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 4: Key Parameter Deep Dive
The choice of reaction parameters is critical for success. The following diagram illustrates the competition between the desired productive cycle and the undesired debromination pathway.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Table: Impact of Reaction Parameters on Product vs. Debromination Ratio (Representative data based on trends observed for similar electron-deficient aryl bromides)
| Parameter | Condition A (Favors Debromination) | Condition B (Minimizes Debromination) | Expected Outcome |
| Base | NaOtBu | K₃PO₄ | Switching to K₃PO₄ significantly reduces the formation of Pd-H species, decreasing debromination.[2][5] |
| Ligand | PPh₃ (Triphenylphosphine) | XPhos (Bulky, electron-rich) | XPhos accelerates reductive elimination, favoring the desired C-C bond formation over C-H formation.[3][8] |
| Temperature | 110 °C | 80 °C | Lower temperatures reduce the rate of the competing debromination side reaction.[3] |
| Solvent | DMF / H₂O | Anhydrous Toluene | Using an anhydrous, aprotic solvent minimizes the availability of external hydride donors.[3][4] |
References
- Benchchem. Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
- Benchchem. Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
- Benchchem. Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Benchchem. Preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine.
- PubMed. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
- Benchchem. Preventing debromination side reactions of 7-Bromo-1-tetralone.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Sonogashira coupling.
- Benchchem. Preventing debromination of 6-Bromonicotinonitrile during reactions.
- MDPI. The Ligand: An Overlooked Element in Sustainable Catalysis.
- Organic Chemistry Portal. Sonogashira Coupling.
- ATSDR. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
- PubMed. A fast and automated separation and quantification method for bromine speciation analyzing bromide and 5-bromo-2'-deoxyuridine in enzymatically digested DNA samples via ion chromatography-inductively coupled plasma-mass spectrometry.
- Benchchem. How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
Technical Support Center: Challenges in the Purification of Substituted Quinolines
Welcome to the Technical Support Center for the purification of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
The basic nitrogen atom in the quinoline ring imparts unique chemical properties that can lead to significant purification challenges, including strong interactions with stationary phases, instability, and the presence of closely related impurities. This guide offers practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Chromatography
Q1: My substituted quinoline is showing significant peak tailing or streaking during silica gel column chromatography. What is the cause and how can I resolve this?
A1: Peak tailing is a common issue when purifying quinoline derivatives on silica gel. The primary cause is the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction leads to a non-uniform elution front, resulting in broad and asymmetric peaks.
Troubleshooting Strategies:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent. A small amount of triethylamine (TEA) or pyridine (typically 0.1-2% v/v) will compete with your quinoline for the active sites on the silica gel, effectively masking them and leading to improved peak shape.[2][3]
-
Silica Gel Deactivation: For particularly sensitive compounds, you can pre-treat the silica gel to neutralize its acidic sites. This can be done by preparing a slurry of the silica gel in the eluent containing the basic modifier before packing the column, or by flushing the packed column with a solvent system containing a base like 1-3% triethylamine before loading your sample.[3][4]
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for the purification of basic compounds.[1][2] Other options include Florisil or cellulose.[2]
-
Reversed-Phase Chromatography: For less polar substituted quinolines, reversed-phase chromatography on a C18-functionalized silica gel can be a highly effective alternative, as it operates on a different separation principle (hydrophobic interactions).[2]
Q2: My substituted quinoline appears to be decomposing on the silica gel during column chromatography. How can I prevent this?
A2: The acidic nature of silica gel can catalyze the decomposition of sensitive substituted quinolines.[1][4] This is particularly true for quinolines bearing acid-labile functional groups.
Preventative Measures:
-
Silica Gel Deactivation: As with peak tailing, deactivating the silica gel with a base like triethylamine is a primary strategy to prevent on-column decomposition.[2][3]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the residence time of your compound on the column.[1]
-
Work at Low Temperatures: If your compound is thermally labile, performing the chromatography in a cold room can help to minimize decomposition.[1]
-
Inert Atmosphere: For highly oxygen-sensitive derivatives, conducting the purification under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[2]
-
Alternative Purification Techniques: If decomposition remains a significant issue, consider non-chromatographic methods such as recrystallization or acid-base extraction.
Crystallization
Q3: I am struggling to crystallize my substituted quinoline. What are some effective strategies?
A3: Crystallization is a powerful purification technique that relies on the differential solubility of your target compound and impurities. The choice of solvent is critical.
Crystallization Strategies:
-
Solvent Selection: A good crystallization solvent will dissolve your compound when hot but not when cold.[5] Use a systematic approach to screen a range of solvents with varying polarities. Solvent pairs (one solvent in which the compound is soluble and another in which it is insoluble) can also be very effective.
-
Salt Formation: Many quinolines form stable, highly crystalline salts with acids.[6] Reacting your crude quinoline with an acid like hydrochloric acid, phosphoric acid, or picric acid can induce crystallization.[6] The pure salt can then be isolated and neutralized to regenerate the free base. This method is particularly effective for removing non-basic impurities.[7]
-
Substituent Effects: The nature and position of substituents on the quinoline ring can significantly influence its crystallization behavior by affecting intermolecular interactions such as hydrogen bonding and π–π stacking.[8] Understanding these effects can guide solvent selection and crystallization conditions.
Extraction
Q4: How can I use acid-base extraction to purify my substituted quinoline from a complex mixture?
A4: Acid-base extraction is a highly effective technique for separating basic quinolines from neutral and acidic impurities, especially during the initial work-up of a reaction mixture.[7]
General Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinoline will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Make the aqueous layer basic with a strong base (e.g., 40% NaOH solution) to deprotonate the quinoline and cause it to precipitate or form an oil.[7]
-
Back-Extraction: Extract the liberated quinoline back into a fresh portion of an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline.[5]
Chiral Separations
Q5: My substituted quinoline is a racemate. How can I separate the enantiomers?
A5: The separation of quinoline enantiomers is crucial in drug development, as different enantiomers can have distinct biological activities.[9]
Enantioseparation Techniques:
-
Chiral Chromatography: This is the most common method and involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The two enantiomers interact differently with the CSP, leading to different retention times and their separation.
-
Diastereomeric Salt Formation: Similar to crystallization for general purification, you can react the racemic quinoline with a chiral resolving agent (a pure enantiomer of another compound, such as tartaric acid) to form a pair of diastereomeric salts.[10] These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[10][11] After separation, the resolving agent is removed to yield the pure enantiomers.
-
Derivatization with a Chiral Reagent: The racemic quinoline can be derivatized with a chiral reagent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatographic techniques (e.g., silica gel chromatography).[11][12] The derivatizing group is then cleaved to afford the pure enantiomers.
Troubleshooting Guides
Guide 1: Overcoming Decomposition on Silica Gel
This guide provides a systematic approach to troubleshooting the decomposition of substituted quinolines during silica gel chromatography.
Workflow for Troubleshooting Decomposition:
Caption: A decision tree for troubleshooting the decomposition of substituted quinolines on silica gel.
Detailed Protocols:
Protocol 1: Silica Gel Deactivation with Triethylamine [3][4]
-
Prepare the Deactivating Solvent: Add 1-2% (v/v) of triethylamine to your chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 1-2 mL of TEA in 98-99 mL of this solvent mixture.
-
Prepare the Slurry: In a fume hood, create a slurry of your silica gel with the deactivating solvent.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed bed free of air bubbles.
-
Equilibrate the Column: Pass 2-3 column volumes of the initial eluent (without triethylamine) through the column to remove any excess base.
-
Load and Elute: Load your sample and proceed with the chromatography using your pre-determined eluent (with 0.5-2% TEA).
Protocol 2: Purification using Basic Alumina [4]
-
Select Alumina Grade: Choose basic alumina (Brockmann I, standard grade).
-
Pack the Column: Dry pack the column with the basic alumina, tapping the column gently to ensure even packing. Alternatively, prepare a slurry in a non-polar solvent like hexane.
-
Equilibrate the Column: Pre-elute the column with your chosen solvent system until the packing is fully wetted and equilibrated.
-
Load the Sample: Dissolve your crude compound in a minimal amount of a suitable solvent and load it onto the top of the column. Dry loading by adsorbing the sample onto a small amount of alumina is also an option.
-
Elute and Collect Fractions: Begin elution with your solvent system, collecting fractions and monitoring them by TLC.
Guide 2: Improving Peak Shape in Chromatography
This guide focuses on resolving issues of peak tailing and streaking.
Key Parameters to Optimize:
| Parameter | Rationale | Recommended Action |
| Mobile Phase Modifier | Masks acidic silanol groups on silica gel, reducing strong interactions with the basic quinoline.[2][3] | Add 0.1-2% triethylamine or pyridine to the eluent. |
| Mobile Phase pH | For reversed-phase HPLC, controlling the pH can suppress the ionization of the quinoline or the stationary phase, improving peak shape.[3] | For basic quinolines, use a low pH (e.g., 2.5-4) to protonate the analyte and suppress silanol ionization. |
| Stationary Phase | Different stationary phases offer alternative selectivities and can mitigate unwanted interactions. | Consider using alumina, phenyl-hexyl, or embedded polar group (EPG) columns.[3] |
| Sample Loading | Overloading the column can lead to band broadening and tailing.[1] | Ensure the amount of sample loaded is appropriate for the column size. |
Experimental Workflow for Peak Shape Optimization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperatures for Couplings with Methyl 5-bromoquinoline-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with Methyl 5-bromoquinoline-2-carboxylate. Our focus is on the critical parameter of reaction temperature and its interplay with other reaction components to achieve high-yield, clean conversions.
This compound is an electron-deficient heterocyclic halide. The electron-withdrawing nature of the quinoline ring and the ester functionality can significantly impact the reactivity of the C-Br bond. This guide is designed to help you navigate the common challenges associated with this substrate in various coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with this compound?
A good starting point for a Suzuki-Miyaura coupling with this substrate is typically in the range of 80-100 °C.[1] Due to the electron-deficient nature of the quinoline ring, oxidative addition of the C-Br bond to the palladium(0) catalyst is generally feasible at these moderate temperatures. However, the optimal temperature will be highly dependent on the specific boronic acid or ester, catalyst, ligand, base, and solvent system used.
Q2: My Suzuki-Miyaura reaction is sluggish or not going to completion. Should I just increase the temperature?
While increasing the temperature can enhance the reaction rate, it is not always the best first step and can lead to undesired side reactions. Before elevating the temperature, consider the following:
-
Catalyst and Ligand Choice: Ensure you are using a suitable catalyst system. For electron-deficient substrates, ligands that promote a high rate of reductive elimination can be beneficial.
-
Base Strength and Solubility: The choice of base is crucial. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong, especially at elevated temperatures, can promote decomposition of the starting material or product.
-
Solvent: The solvent should be able to dissolve the reactants and the base to a reasonable extent. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with an aqueous component.[2]
If these parameters are optimized and the reaction is still slow, a careful, incremental increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or LC-MS is a reasonable approach.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I mitigate this?
Homocoupling is a common side reaction in Suzuki couplings. To minimize it, consider the following strategies:
-
Lower the Reaction Temperature: Homocoupling pathways can be more sensitive to higher temperatures than the desired cross-coupling.[1]
-
Ensure Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[1] Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Adjust Stoichiometry: Using a slight excess of this compound (e.g., 1.1 equivalents) can sometimes suppress the homocoupling of the boronic acid.
-
Use a More Stable Boronic Ester: Pinacol boronic esters (Bpin) are generally more stable and less prone to homocoupling than the corresponding boronic acids.
Q4: What temperature range is recommended for a Buchwald-Hartwig amination with this compound?
For Buchwald-Hartwig aminations, a typical starting temperature range is 100-120 °C.[1] These reactions often require slightly higher temperatures than Suzuki couplings to facilitate the C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[3]
Q5: My Heck reaction is giving a low yield. What role does temperature play?
In the Heck reaction, the temperature is a critical parameter that influences both the rate of reaction and the selectivity.[4] For a substrate like this compound, a starting temperature of 100-140 °C is common. If the yield is low, consider that:
-
Insufficient Temperature: The oxidative addition or the migratory insertion step may be too slow at lower temperatures.
-
Excessive Temperature: High temperatures can lead to catalyst decomposition (formation of palladium black) or other side reactions.
A systematic screening of the temperature is often necessary to find the optimal balance.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to troubleshooting common issues related to reaction temperature in couplings with this compound.
Problem 1: Low or No Conversion
If you observe low or no conversion of your starting material, the reaction temperature may be a contributing factor.
Troubleshooting Workflow for Low Conversion:
Caption: Workflow for addressing low reaction conversion.
Detailed Steps & Explanations:
-
Verify Reagent Integrity and Inert Atmosphere: Before adjusting the temperature, ensure that your reagents are pure and dry, and that the reaction is conducted under a strict inert atmosphere. Palladium catalysts are sensitive to oxygen, especially at elevated temperatures.
-
Evaluate the Catalyst System: The choice of ligand is paramount. For the electron-deficient this compound, consider ligands that are known to be effective for such substrates. For instance, in Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are often superior.[3]
-
Incrementally Increase Temperature: If the above factors are addressed, a sub-optimal temperature may be the cause. Increase the temperature in small increments (e.g., 10 °C) and monitor the reaction closely. A sharp increase in temperature can sometimes lead to the formation of intractable byproducts.
Problem 2: Formation of Significant Byproducts (e.g., Dehalogenation, Decomposition)
The formation of byproducts often indicates that the reaction temperature is too high or that other conditions are not optimal.
Troubleshooting Workflow for Byproduct Formation:
Caption: Decision tree for minimizing byproduct formation.
Detailed Steps & Explanations:
-
Decrease Reaction Temperature: Dehalogenation (replacement of the bromine with a hydrogen) and decomposition are often exacerbated by excessive heat. Reducing the temperature is the most direct way to address these issues.
-
Re-evaluate the Base: A base that is too strong can promote dehalogenation and other side reactions. Consider screening weaker bases or reducing the number of equivalents of the base.
-
Screen Different Ligands: The nature of the ligand can influence the relative rates of the desired reaction and side reactions. A ligand that promotes a faster rate of reductive elimination can sometimes outcompete decomposition pathways.
Experimental Protocols: Starting Points for Optimization
The following protocols are intended as starting points and may require optimization for your specific coupling partner.
Suzuki-Miyaura Coupling: General Protocol
| Parameter | Recommended Starting Condition |
| Temperature | 90 °C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Protocol
| Parameter | Recommended Starting Condition |
| Temperature | 110 °C |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | Xantphos or a bulky biaryl phosphine ligand (4-10 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.0 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous and degassed) |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.5-2.0 equiv.), the palladium precatalyst, and the ligand to a dry reaction vessel.
-
Add the anhydrous and degassed solvent.
-
Seal the vessel and heat to 110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI.
- Negishi coupling - Wikipedia.
- Buchwald–Hartwig amination - Wikipedia.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).
- Heck Reaction - Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC - NIH.
- Stille reaction - Wikipedia.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
- (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate.
- Stille Coupling - Chemistry LibreTexts.
- Negishi Coupling - Organic Chemistry Portal.
- Heck Reaction - Chemistry LibreTexts.
- The Negishi Cross-Coupling Reaction - Denmark Group.
- The Mechanisms of the Stille Reaction - University of Windsor.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones - Bucknell Digital Commons.
- Org. Synth. 2011, 88, 197.
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex - ResearchGate.
- a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates.
- Redox-Active Esters in Fe-Catalyzed C–C Coupling - PMC - NIH.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate.
- (a) Model Stille coupling reactions using different catalyst systems:... - ResearchGate.
- ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF - ResearchGate.
- Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. - ResearchGate.
- Sonogashira Coupling - Organic Chemistry Portal.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - arkat usa.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing).
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
Technical Support Center: Solvent Effects on the Reactivity of Methyl 5-bromoquinoline-2-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in modulating the reactivity of Methyl 5-bromoquinoline-2-carboxylate. As a versatile intermediate, understanding its behavior in different solvent systems is critical for successful synthesis and derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: Solvent choice is paramount because it directly influences multiple facets of a chemical reaction. For a polar substrate like this compound, the solvent does more than just dissolve reactants.[1] It can:
-
Modulate Nucleophilicity and Basicity: Solvents can stabilize or destabilize reactants and intermediates, altering their inherent reactivity. For instance, polar protic solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that hinders their reactivity in SN2-type reactions.[2][3]
-
Influence Reaction Pathways: The polarity of the solvent can determine whether a reaction proceeds via an SN1 or SN2 mechanism. Polar protic solvents favor SN1 pathways by stabilizing the carbocation intermediate and the leaving group.[4][5]
-
Stabilize Transition States: A solvent that can stabilize the transition state of a reaction will lower the activation energy and increase the reaction rate.[6]
-
Affect Solubility: Ensuring all reactants, reagents, and catalysts remain in the same phase is crucial for efficient molecular collisions and reaction progression.[1] The quinoline moiety itself has solubility that is highly dependent on the solvent system.[7]
Q2: What are the general differences between polar protic, polar aprotic, and non-polar solvents for haloquinoline reactions?
A2: The classification of a solvent dictates its interaction with the reactants and intermediates, making it a key variable in reaction design.
| Solvent Class | Examples | Key Characteristics & Impact on Reactivity |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH) | Contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[1] They are excellent at solvating both cations (via ion-dipole interactions) and anions (via hydrogen bonding).[1] This strong solvation of anionic nucleophiles can decrease their reactivity, making these solvents less ideal for SN2 reactions but favorable for SN1 pathways.[8][9] |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | Possess dipoles but lack acidic protons. They solvate cations well through ion-dipole interactions but are poor at solvating anions, leaving them "naked" and highly reactive.[2] This property makes them the preferred choice for many nucleophilic substitution (SN2 and SNAr) reactions.[5] |
| Non-Polar | Toluene, Hexane, 1,4-Dioxane | Low dielectric constants and do not effectively solvate charged species. They are often used in reactions where charged intermediates are not central to the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions where they help maintain catalyst stability.[10][11] |
Troubleshooting Guides: Reaction-Specific Issues
This section addresses common problems encountered during specific transformations of this compound.
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: My SNAr reaction with an amine or alkoxide nucleophile is showing low or no conversion.
This is a common issue when the reaction conditions are not optimized to favor the SNAr mechanism, which relies on the stabilization of a negatively charged intermediate (the Meisenheimer complex).
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may be deactivating your nucleophile or failing to stabilize the reaction intermediate.
-
Explanation: Polar protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, significantly reducing its reactivity and slowing or stopping the reaction.[3][6]
-
Suggested Solution: Switch to a polar aprotic solvent such as DMSO or DMF. These solvents will dissolve the nucleophilic salt but will not "cage" the anionic nucleophile, leaving it highly reactive.[12] They are also excellent at stabilizing the charged Meisenheimer complex, which is crucial for the SNAr pathway.
-
-
Insufficient Base Strength (for neutral nucleophiles like amines): If using a neutral nucleophile, a base is required to deprotonate it or to facilitate the reaction, and its effectiveness is solvent-dependent.
-
Explanation: The base must be strong enough to perform its role without being neutralized by a protic solvent.
-
Suggested Solution: When using neutral nucleophiles like primary or secondary amines, ensure a suitable non-nucleophilic base is present (e.g., K₂CO₃, Cs₂CO₃) and that the reaction is run in a polar aprotic solvent.
-
Experimental Protocol: General SNAr with an Amine Nucleophile
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Add the desired amine nucleophile (1.2–2.0 eq) and a suitable base such as powdered K₂CO₃ (2.0–3.0 eq).
-
Add anhydrous DMSO or DMF as the solvent (aim for a concentration of 0.1–0.5 M).
-
Heat the reaction mixture to 80–120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: SNAr Solvent Selection Logic
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. users.wfu.edu [users.wfu.edu]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Base Selection for Suzuki Reactions Involving Electron-Deficient Quinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions with a specific focus on electron-deficient quinoline substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with these challenging heterocyclic systems. Here, we will dissect common issues, provide evidence-based solutions, and offer detailed protocols to enhance the success rate of your reactions.
Core Principles & Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the role of the base and the unique challenges posed by electron-deficient quinolines.
Q1: What is the fundamental role of a base in the Suzuki-Miyaura catalytic cycle?
A: The base is a critical component of the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step. Its main role is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic borate complex (e.g., R-B(OH)₃⁻)[1][2][3]. This borate is significantly more reactive toward the palladium(II)-halide complex than the neutral boronic acid, thereby enabling the transfer of the organic group from boron to palladium[4][5][6]. Without the base, the catalytic cycle would stall at the transmetalation step.
Q2: Why are electron-deficient quinolines considered challenging substrates for Suzuki reactions?
A: Electron-deficient quinolines present several distinct challenges:
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can act as an inhibitory ligand, slowing down or halting the catalytic cycle.[7][8]
-
Substrate Reactivity: While electron deficiency can sometimes make the oxidative addition step easier for aryl chlorides, it also makes the quinoline ring susceptible to nucleophilic attack by strong bases (e.g., hydroxides), leading to unwanted side products.[9]
-
Side Reactions: These substrates are more prone to side reactions like dehalogenation (replacement of the halide with a hydrogen atom) and homocoupling of the boronic acid partner.[7]
Q3: What is the mechanistic difference between inorganic bases (e.g., K₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N)?
A: Inorganic bases like carbonates and phosphates are generally preferred. They are effective at forming the active borate species, especially in aqueous or biphasic solvent systems.[10] Organic amine bases (e.g., triethylamine) are typically weaker and often less effective for activating boronic acids. Furthermore, they can sometimes act as ligands for the palladium center, leading to complex and unpredictable outcomes. In some cases, amines or alcoholic solvents can be oxidized by the palladium complex, leading to dehalogenation side products.[11]
Troubleshooting Guide: Common Problems & Solutions
This section is formatted as a direct Q&A to address specific experimental failures.
Problem 1: Low to no yield of the desired coupled product.
Q: My reaction shows a low conversion of the starting haloquinoline, even after extended reaction times. What is the most likely cause related to the base?
A: The most common causes are either insufficient base strength to form the borate or the use of a base that is too strong, leading to side reactions.
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a very weak base (e.g., NaHCO₃, KF), it may not be strong enough to efficiently generate the borate species, especially with electron-withdrawing groups on your coupling partner.[12] Consider switching to a moderately strong base like K₂CO₃ or Cs₂CO₃.[13][14]
-
Screen Different Bases: There is no universal base for all Suzuki reactions.[15] A screening of bases is highly recommended. Phosphates (e.g., K₃PO₄) are often an excellent choice for difficult couplings as they are sufficiently basic and can sometimes offer better solubility and performance in anhydrous conditions.[12][14]
-
Check for Substrate Degradation: If you are using a strong base like NaOH or KOtBu, especially at high temperatures, you may be degrading your electron-deficient quinoline through nucleophilic aromatic substitution or other decomposition pathways. Analyze your crude reaction mixture by LC-MS to look for unexpected byproducts.[7] If degradation is suspected, switch to a milder base like K₃PO₄ or Cs₂CO₃.
-
Ensure Proper Degassing: Oxygen can promote the homocoupling of boronic acids, consuming your nucleophilic partner and leading to low yields of the desired product.[7] Ensure your solvent and reaction setup are rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Problem 2: Significant formation of side products.
Q: My main product is contaminated with significant amounts of homocoupled boronic acid and/or dehalogenated quinoline. How can the choice of base mitigate this?
A: Side product formation is often directly linked to the reaction conditions, with the base playing a crucial role.
Troubleshooting Steps:
-
To Minimize Homocoupling: This side reaction is often exacerbated by the presence of oxygen.[7] While proper degassing is the primary solution, the choice of base can influence the rates of competing reactions. Anhydrous conditions with bases like K₃PO₄ can sometimes disfavor this pathway compared to aqueous carbonate systems.
-
To Minimize Dehalogenation: Dehalogenation occurs when the haloquinoline is reduced. This can be promoted by certain bases in combination with solvents that can act as hydride donors (e.g., alcohols).[11] If dehalogenation is a major issue, ensure you are using an aprotic solvent (e.g., dioxane, toluene) and consider a base like Cs₂CO₃ or K₃PO₄.[14]
-
To Minimize Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It is often promoted by excess water and a strong base.[16] If this is a problem, consider using anhydrous conditions with a base like K₃PO₄ or switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[15][16]
Base Selection Decision Workflow
The following diagram outlines a logical workflow for selecting and optimizing the base for your Suzuki reaction involving an electron-deficient quinoline.
Caption: A decision tree for troubleshooting base selection.
Data & Protocols
Comparison of Common Bases
The selection of a base can dramatically impact reaction yield. The following table summarizes common bases and their typical applications for haloquinoline substrates.
| Base | Typical Conditions | Strength | Advantages | Common Issues |
| K₂CO₃ | 2-3 equiv, Dioxane/H₂O or Toluene/H₂O | Moderate | Good general starting point, inexpensive.[7][13] | Can be ineffective for challenging substrates; aqueous nature can promote protodeboronation. |
| Cs₂CO₃ | 2-3 equiv, Dioxane or Toluene (often anhydrous) | Strong | Highly effective for difficult couplings, good solubility in organic solvents.[13][14] | More expensive, hygroscopic. |
| K₃PO₄ | 2-3 equiv, Dioxane or Toluene (anhydrous) | Strong | Excellent for electron-deficient and sterically hindered substrates; often used anhydrously to suppress side reactions.[12][14] | Can be slow to dissolve. |
| KF | 2-3 equiv, Anhydrous THF or Dioxane | Mild | Useful for substrates with base-sensitive functional groups (e.g., esters).[6][14] | Often requires higher temperatures or more active catalysts. |
| KOtBu | 2-3 equiv, Anhydrous THF or Dioxane | Very Strong | Can be effective for very unreactive aryl chlorides.[17] | High basicity can cause substrate degradation and side reactions with quinolines. |
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline
This protocol provides a robust starting point for the coupling of a generic haloquinoline with an arylboronic acid.
Reagents & Equipment:
-
Haloquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using an aqueous system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the haloquinoline (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.03 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting haloquinoline is consumed.[16]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[7]
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11). Chemistry – An Asian Journal.
- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2016-01-29). Molecules.
- Suzuki reaction. Wikipedia.
- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023-03-21). ACS Omega.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01). Helvetica Chimica Acta.
- Challenges In Suzuki Coupling Reaction. (2025-11-12). KCIL Chemofarbe Group.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction?. (2016-01-05). Reddit.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. ResearchGate.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025-09-22). Chemical.AI.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Reddit.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018-09-12). ResearchGate.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017-05-09). Molecules.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2011-10-13). Accounts of Chemical Research.
- Why can't I achieve good yields for this Suzuki reaction?. (2018-10-02). ResearchGate.
- How to approach choosing reaction conditions for Suzuki?. (2024-02-23). Reddit.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012-07-06). The Journal of Organic Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). ResearchGate.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024-08-13). Journal of the American Chemical Society.
- Suzuki–Miyaura Coupling. (2016-08-01). In Synthetic Methods in Drug Discovery: Volume 1.
- Use of Base Metals in Suzuki Coupling. (2025-12-17).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). YouTube.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-31). Pharmaceuticals.
- Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025-08-07). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Quinoline Products
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth technical assistance for the critical work-up procedure of removing palladium catalysts from quinoline-containing products. Given the chelating nature of the quinoline nitrogen, which can form stable complexes with palladium, this process presents unique challenges that demand a nuanced and informed approach.[1] This resource is designed to equip you with the expertise and practical methodologies to ensure the purity of your active pharmaceutical ingredients (APIs) and intermediates, meeting stringent regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from quinoline products so challenging?
A1: The primary challenge lies in the inherent chemical properties of quinolines. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating with the palladium center of the catalyst.[1] This coordination can lead to the formation of stable palladium-quinoline complexes that are soluble in the reaction mixture, making simple filtration of heterogeneous catalysts like Pd/C less effective.[1] Furthermore, this interaction can cause leaching of palladium from solid supports into the solution, complicating its removal.[2]
Q2: What are the regulatory limits for residual palladium in pharmaceutical products?
A2: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in drug products, guided by the International Council for Harmonisation (ICH) Q3D guidelines. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 g of the drug product.[3]
Q3: What are the primary methods for palladium removal from quinoline products?
A3: The most common and effective methods include:
-
Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium.[4]
-
Filtration: Employing filter aids like Celite® to remove heterogeneous or precipitated palladium.[3]
-
Crystallization: Purifying the quinoline product through crystallization, leaving palladium impurities in the mother liquor.[4]
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium into a separate phase.[4]
-
Activated Carbon Treatment: Adsorbing palladium onto the surface of activated carbon.[4]
Q4: How do I choose the right palladium removal method for my specific quinoline derivative?
A4: The optimal method depends on several factors, including the specific structure of your quinoline product, the nature of the palladium catalyst used (homogeneous or heterogeneous), the solvent system, and the desired final purity. A decision-making workflow is provided below to guide your selection.
Decision-Making Workflow for Palladium Removal
Caption: A workflow to guide the selection of an appropriate palladium removal method.
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process for quinoline products.
Issue 1: High Residual Palladium After Initial Work-up
-
Causality: The strong coordination of the quinoline nitrogen to palladium can result in highly soluble palladium complexes that are not easily removed by simple filtration or aqueous washes.[1] The specific oxidation state and ligand sphere of the palladium species at the end of the reaction can also influence its solubility and reactivity towards scavengers.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: For quinoline products, thiol-based scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP) or those containing trimercaptotriazine (TMT) are often highly effective.[5] These functional groups form strong, irreversible bonds with palladium, facilitating its removal.
-
Optimize Scavenging Conditions:
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of scavenging, potentially reducing the required treatment time.[6][7]
-
Time: Allow sufficient time for the scavenger to interact with the palladium. This can range from a few hours to overnight.
-
Scavenger Equivalents: Use an appropriate excess of the scavenger relative to the amount of palladium. A typical starting point is 3-10 equivalents.
-
-
Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily scavenged form.
-
Activated Carbon in Conjunction with a Scavenger: A combination of activated carbon and a chemical scavenger can be more effective than either method alone.[5]
-
Issue 2: Significant Product Loss During Purification
-
Causality: Non-specific adsorption of the quinoline product onto the solid support, particularly with highly porous materials like activated carbon, can lead to significant yield loss.[8] Some scavengers may also have an affinity for the product itself.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to identify one with high selectivity for palladium and minimal affinity for your quinoline product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific binding.
-
Solvent Optimization: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may decrease its adsorption.
-
Alternative Purification Method: If product loss remains high with adsorption-based methods, consider switching to crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Causality: Minor variations in reaction conditions (e.g., reaction time, temperature, reagent quality) can lead to differences in the final palladium species present in the crude product, affecting the efficiency of a standardized removal protocol.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure before initiating the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on TMT, are effective against a wider range of palladium species and may provide more consistent results.[5]
-
Implement a Polishing Step: For APIs requiring very low palladium levels, a two-step process involving an initial bulk removal (e.g., filtration or a primary scavenger) followed by a polishing step with a high-affinity scavenger can improve consistency.
-
Quantitative Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (wt%) | Efficiency | Potential Issues |
| Silica-Based Thiol | -SH | 3-10 | High | Can be sensitive to oxidizing conditions |
| Polymer-Based TMT | Trimercaptotriazine | 5-20 | Very High | May require longer reaction times |
| Activated Carbon | N/A | 5-10 | Moderate to High | Non-specific product adsorption[8] |
| N-Acetyl Cysteine | -SH, -COOH | Aqueous Wash | Moderate | Can be less effective for certain Pd species |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude quinoline product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add the thiol-based silica scavenger (3-10 equivalents relative to the initial amount of palladium).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified quinoline product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude quinoline product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product with reduced palladium content.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visual Guide to Scavenger Selection
Caption: A logical workflow for selecting and optimizing a palladium scavenger.
References
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. (2012). PubMed Central (PMC).
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (2017). ACS Publications.
- Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022). PhosphonicS.
- Palladium in Quinoline Synthesis. (2008). ScienceDirect.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
- Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (2016). Organic Chemistry Portal.
- A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. (2013). ResearchGate.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Your trick to remove residual palladium. (2023). Reddit.
- Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. (2017). ResearchGate.
- The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. (2020). SciSpace.
- Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. (2022). National Institutes of Health (NIH).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2022). MDPI.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health (NIH).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
Sources
Technical Support Center: NMR Analysis of Methyl 5-bromoquinoline-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying impurities in Methyl 5-bromoquinoline-2-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this resource synthesizes technical accuracy with practical, field-proven insights to help you navigate common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate answers to challenges you might face during your NMR analysis.
Q1: My aromatic proton signals are overlapping in the 1D ¹H NMR spectrum. How can I resolve and assign them?
A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with substituted quinolines.[1] When 1D ¹H NMR is insufficient, utilizing 2D NMR techniques is essential for unambiguous assignment.[1]
-
COSY (Correlation Spectroscopy): This is the first step to resolve overlapping signals. A COSY spectrum reveals correlations between protons that are coupled, helping you trace proton connectivity.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to, effectively resolving overlapping proton resonances by spreading them over the wider ¹³C chemical shift range.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for confirming the overall structure and identifying the position of substituents.[1][2]
Q2: Why are the chemical shifts of my quinoline derivative changing with sample concentration?
A2: Quinolines are known to exhibit concentration-dependent chemical shift changes in ¹H NMR studies.[3] This is primarily due to intermolecular interactions, such as π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[3] As the concentration increases, molecules are more likely to form stacked aggregates, which can alter the electronic environment and thus the chemical shifts of the protons.[1][3] To ensure reproducibility, it is crucial to use a consistent sample concentration for all related experiments.
Q3: I see small, unexpected peaks in my spectrum. How can I determine if they are impurities or just NMR artifacts?
A3: Distinguishing between impurities and artifacts is a critical step.
-
Check for Common Artifacts: Look for spinning sidebands (symmetrical peaks around a large signal), solvent peaks, and TMS (tetramethylsilane) signals.
-
Vary Experimental Parameters: Artifacts like spinning sidebands will change their position relative to the main peak if you alter the spinning rate.
-
2D NMR: Genuine impurity signals will show correlations in 2D spectra (like COSY, HSQC), whereas many artifacts will not.
-
Quantitative NMR (qNMR): If you suspect an impurity, qNMR can be used to determine its concentration.[4][5]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming more complex challenges in your NMR analysis.
Guide 1: Accurate Identification of this compound and Its Isomeric Impurities
A common challenge in the synthesis of monosubstituted quinolines is the formation of positional isomers. In the case of this compound, the most likely isomeric impurity is Methyl 8-bromoquinoline-2-carboxylate. Distinguishing between these isomers is crucial.
Below is a table comparing the experimental data for a related isomer, Methyl 6-bromoquinoline-2-carboxylate[6], with predicted values for this compound.
| Atom | Methyl 6-bromoquinoline-2-carboxylate (Experimental, DMSO-d₆)[6] | This compound (Predicted, CDCl₃) | Rationale for Prediction |
| -OCH₃ | 3.93 ppm (s) | ~3.9-4.0 ppm (s) | The ester methyl group is relatively insensitive to the position of the bromine on the other ring. |
| H-3 | 8.14 ppm (d, J=9 Hz) | ~8.2-8.4 ppm (d) | Electron-withdrawing effect of the ester and nitrogen. |
| H-4 | 8.52 ppm (d, J=9 Hz) | ~8.3-8.5 ppm (d) | Deshielded due to proximity to nitrogen. |
| H-5 | 8.40 ppm (d, J=2 Hz) | - | Bromine substitution at this position. |
| H-6 | - | ~7.8-8.0 ppm (d) | Ortho to the bromine atom, expected to be downfield. |
| H-7 | 7.97 ppm (m) | ~7.5-7.7 ppm (t) | Meta to the bromine, will show coupling to H-6 and H-8. |
| H-8 | 8.08 ppm (d, J=9 Hz) | ~8.1-8.3 ppm (d) | Para to the bromine, influenced by the ring current. |
| C=O | Not reported | ~165-168 ppm | Typical range for an ester carbonyl carbon. |
| C-2 | Not reported | ~148-152 ppm | Attached to the ester and nitrogen. |
| C-3 | Not reported | ~122-125 ppm | Adjacent to the ester-bearing carbon. |
| C-4 | Not reported | ~136-139 ppm | Influenced by the nitrogen. |
| C-4a | Not reported | ~128-131 ppm | Quaternary carbon at the ring junction. |
| C-5 | Not reported | ~120-123 ppm | Carbon bearing the bromine, shifted upfield. |
| C-6 | Not reported | ~130-133 ppm | Ortho to the bromine. |
| C-7 | Not reported | ~127-130 ppm | Meta to the bromine. |
| C-8 | Not reported | ~129-132 ppm | Para to the bromine. |
| C-8a | Not reported | ~145-148 ppm | Quaternary carbon at the ring junction. |
The following workflow, illustrated by the DOT diagram, outlines the steps to distinguish between positional isomers.
Caption: Workflow for distinguishing positional isomers using NMR.
Guide 2: Identifying and Quantifying Common Process-Related Impurities
Besides isomeric impurities, other byproducts can arise from the synthesis of this compound. Common impurities may include starting materials, reagents, and products of side reactions.
A plausible synthesis of this compound involves the esterification of 5-bromoquinoline-2-carboxylic acid. Potential impurities could arise from incomplete reaction or side reactions.
Caption: Potential pathways for impurity formation.
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance and quantifying impurities without the need for a reference standard of the impurity itself.[4][5][7]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of your this compound sample into a clean vial.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Crucially for quantification: Ensure a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery. A D1 of 30 seconds is often a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Calculation:
-
Carefully integrate the signals of the analyte and the internal standard.
-
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
References
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- Wu, Y., et al. (2018). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 6, 538. [Link]
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. [Link]
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
- Beck, A. (2015). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
- Giraudeau, P. (2020). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 58(9), 845-857. [Link]
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
- Napolitano, A., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. [Link]
- PubChemLite. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers | MDPI [mdpi.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Cross-Coupling with Bromoquinolines
Welcome to the technical support center for bromoquinoline cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of C-C and C-N bond formation with quinoline scaffolds. As the functionalization of bromoquinolines is a critical step in synthesizing biologically active compounds, moving beyond traditional palladium catalysts is often necessary to overcome reactivity issues, reduce costs, and improve the sustainability of your process.[1]
This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols for implementing alternative, earth-abundant metal catalysts.
Troubleshooting Guide
This section addresses specific problems you may encounter during cross-coupling reactions with bromoquinoline substrates and provides actionable solutions focusing on alternative catalyst systems.
Issue 1: My Suzuki-Miyaura reaction with a bromoquinoline has stalled or gives low yield with a standard Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
Root Cause Analysis:
Palladium-catalyzed Suzuki-Miyaura couplings are workhorse reactions, but their success with N-heterocycles like bromoquinolines can be hampered by several factors. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, standard phosphine ligands may not be optimal for promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—with this specific substrate class.[2][3] Another common issue is the premature hydrolysis and protodeboronation of the boronic acid reagent, especially at the elevated temperatures often required for these couplings.[4]
Troubleshooting Steps & Alternative Solutions:
-
Confirm Reagent Stability: Before changing the catalyst, verify the integrity of your boronic acid. Consider switching to a more stable boronic ester (e.g., a pinacol ester) to minimize decomposition.[4]
-
Switch to a Nickel Catalyst System: Nickel catalysts have emerged as powerful, cost-effective alternatives to palladium for Suzuki-Miyaura reactions.[5] They often exhibit different reactivity profiles and can be highly effective for coupling heteroaryl halides.[6]
-
Why it Works: Nickel can effectively catalyze couplings of electron-rich aryl halides where palladium-based oxidative addition might be sluggish.[7] Its lower cost and earth abundance also make it a more sustainable choice.[5][8]
-
Recommended Starting Point: A commercially available, air-stable precatalyst like NiCl₂(PCy₃)₂ is an excellent choice for initial screening.[6]
-
-
Consider an Iron Catalyst System: For a "greener" and even more cost-effective approach, iron-catalyzed cross-couplings are a viable option. These reactions often proceed via different mechanisms than traditional Pd/Ni cycles and can be effective for specific substrate combinations.[8][9]
-
Why it Works: Iron catalysts offer unique reactivity and benefit from being non-toxic and extremely cheap.[8] While still an evolving field, protocols for coupling aryl halides with organomagnesium reagents (Kumada-type coupling) are well-established.
-
Recommended Starting Point: A simple iron salt like Fe(acac)₃ can be used to catalyze the cross-coupling of your bromoquinoline with an appropriate aryl Grignard reagent.[10]
-
Workflow: Selecting an Alternative for a Failed Suzuki Coupling
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
Issue 2: My Buchwald-Hartwig amination of a bromoquinoline is inefficient, requiring harsh conditions or yielding significant byproducts.
Root Cause Analysis:
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[11][12] However, challenges mirror those in C-C couplings: catalyst inhibition by the quinoline nitrogen and difficult reductive elimination. The use of bulky, electron-rich phosphine ligands is often required to achieve high efficiency, but these can be expensive and air-sensitive.[1][13]
Troubleshooting Steps & Alternative Solutions:
-
Optimize Palladium System: Before abandoning palladium, ensure you are using a state-of-the-art catalyst system. Modern "generations" of Buchwald-Hartwig catalysts, often employing highly specialized biarylphosphine ligands (e.g., XPhos, BrettPhos), can couple a vast range of amines under milder conditions.[1][11][14]
-
Implement a Copper-Catalyzed (Ullmann-type) System: Copper-catalyzed C-N couplings are a classic, cost-effective alternative to palladium.[13] While traditional Ullmann conditions were notoriously harsh, modern protocols utilize ligands to facilitate the reaction under much milder temperatures.[15]
-
Why it Works: Copper catalysis follows a different mechanistic pathway than palladium-based systems, which can be advantageous for substrates that are challenging for palladium. The lower cost of copper is a significant benefit.[15]
-
Recommended Starting Point: A simple system of CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine) is a robust starting point for coupling bromoquinolines with various amines.
-
Comparative Catalyst Overview for C-N Coupling
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-type) |
| Catalyst Cost | High | Low |
| Ligands | Often complex, air-sensitive phosphines[13] | Simple, air-stable diamines or amino acids[15] |
| Typical Temp. | Room temp to ~110 °C | 80 °C to 150 °C (ligand-accelerated) |
| Substrate Scope | Extremely broad[11][12] | Good, particularly for N-heterocycles |
| Key Advantage | High reactivity, mild conditions | Low cost, readily available materials |
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to palladium for cross-coupling reactions?
A1: While palladium is an exceptionally effective and versatile catalyst, there are three primary drivers for seeking alternatives:
-
Cost and Availability: Palladium is a precious metal with high and volatile costs. Earth-abundant metals like nickel, copper, and iron are orders of magnitude cheaper, making them highly attractive for large-scale synthesis.[8][13]
-
Toxicity and Sustainability: Palladium has a high carbon footprint associated with its extraction and purification and can be toxic.[13] Stricter regulations on residual precious metal content in active pharmaceutical ingredients (APIs) necessitate extensive and costly purification. First-row transition metals are generally less toxic and more environmentally benign.[8]
-
Complementary Reactivity: Alternative catalysts can offer unique or improved reactivity for specific "difficult" substrates where palladium catalysts may fail. For instance, nickel is often superior for coupling unactivated aryl chlorides or phenolic derivatives.[5]
Q2: What are the main differences in the catalytic cycles of Palladium, Nickel, and Copper?
A2: While all facilitate cross-coupling, their mechanisms differ, influencing their reactivity.
Catalyst Comparison: Mechanistic Overview
Caption: Simplified catalytic cycles for Pd/Ni vs. Cu systems.
-
Palladium and Nickel: Both primarily operate through a Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle involving three main steps: oxidative addition of the aryl halide to the metal center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the active catalyst.[2][3] The choice of ligand is critical to modulate the electronics and sterics at the metal center to facilitate these steps.[2]
-
Copper: Copper-catalyzed reactions, like the Ullmann condensation, are mechanistically more diverse and debated. They often involve Cu(I)/Cu(III) cycles or radical pathways and may not always follow a clear oxidative addition/reductive elimination sequence.[15][16] This different mechanism is why copper can succeed where palladium or nickel fail.
Q3: Can I use the same ligands for Nickel or Copper that I use for Palladium?
A3: Not usually. Ligand selection is highly dependent on the metal center.
-
Palladium systems are famous for their reliance on sophisticated phosphine ligands (e.g., P(t-Bu)₃, biarylphosphines like XPhos) and N-heterocyclic carbenes (NHCs).[2][17]
-
Nickel catalysis often employs electron-rich phosphines (e.g., PCy₃) or NHCs, but the optimal ligand can be quite different from what works best with palladium for the same transformation.[6]
-
Copper systems rarely use phosphine ligands due to catalyst poisoning. Instead, they typically rely on nitrogen-based ligands (e.g., phenanthroline, diamines) or oxygen-based ligands (e.g., amino acids) to stabilize the copper catalyst and promote reactivity.[15]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from established methodologies for the nickel-catalyzed coupling of heteroaryl halides.[6]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., 2-Me-THF or t-amyl alcohol, 5 mL)[6]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 3-bromoquinoline, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed C-N Coupling of 3-Bromoquinoline (Ullmann-type)
This protocol provides a general starting point for the amination of bromoquinolines using a modern Ullmann-type condensation.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (ligand) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF or Dioxane (4 mL)
Procedure:
-
Reaction Setup: In an oven-dried, argon-flushed sealed tube, combine CuI, K₂CO₃, 3-bromoquinoline, and the amine.
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Ligand Addition: Add the anhydrous solvent and the N,N'-dimethylethylenediamine ligand via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110-130 °C.
-
Monitoring: Stir the reaction for 18-36 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography to obtain the desired N-arylquinoline product.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- ACS Green Chemistry Institute. (n.d.).
- Fors, B. P., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC, NIH. [Link]
- Daugulis, O., et al. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC, NIH. [Link]
- Livinghouse, T., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules. [Link]
- Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Wikipedia. (n.d.).
- Sarlah, D. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. University of Illinois Urbana-Champaign. [Link]
- Ali, T., et al. (2021). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- Bauer, I., & Knölker, H.-J. (2015). Coming of age: sustainable iron-catalyzed cross-coupling reactions. PubMed. [Link]
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne.
- Various Authors. (2015). Recent progress in copper-catalyzed cross-coupling reactions.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- Livinghouse, T., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. NSF Public Access Repository. [Link]
- Johnson Matthey Technology Review. (2002). Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions. [Link]
- Koszinowski, K., et al. (2016). Ate Complexes in Iron-Catalyzed Cross-Coupling Reactions. PubMed. [Link]
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
- Fürstner, A. (2007). The Development of Iron Catalysts for Cross-Coupling Reactions. Structure and Bonding. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Coming of age: sustainable iron-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of Iron Catalysts for Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 10. Ate Complexes in Iron-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents | NSF Public Access Repository [par.nsf.gov]
- 17. Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Navigating the Solubility Challenges of Quinoline Intermediates
Welcome to the technical support center dedicated to addressing the poor solubility of quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge and practical techniques to overcome these challenges. Our approach is rooted in explaining the "why" behind each method, ensuring a fundamental understanding that leads to more robust and reliable experimental outcomes.
Understanding the Core Problem: Why Do Quinoline Intermediates Exhibit Poor Solubility?
Quinoline and its derivatives are heterocyclic aromatic compounds that are often characterized by their rigid, planar structure and lipophilic nature.[1] This inherent hydrophobicity is a primary contributor to their limited solubility in aqueous media.[2] While beneficial for membrane permeability, this property can significantly hinder synthetic manipulations, biological screening, and formulation development.
Frequently Asked Questions (FAQs)
Q1: My quinoline intermediate is insoluble in my aqueous reaction medium. What is the first and simplest parameter I should investigate?
A1: pH Adjustment.
The basicity of the quinoline nitrogen atom provides a valuable handle for solubility manipulation.[3][4] By adjusting the pH of your solution, you can protonate the nitrogen, forming a more soluble salt.[2]
-
Principle: Quinolines are weak bases. Lowering the pH of the aqueous medium will lead to the protonation of the quinoline ring nitrogen, forming a cationic species that is generally more soluble in water.[2][5]
-
Troubleshooting & Optimization:
-
Determine the pKa: If possible, determine the pKa of your quinoline intermediate. To significantly increase solubility, the pH of the solution should ideally be 1-2 units below the pKa.[2]
-
Acid Selection: Start with dilute solutions of common laboratory acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Compound Stability: Be mindful that extreme pH values can lead to the degradation of your compound. It is crucial to assess the stability of your intermediate at the target pH over the course of your experiment.[2]
-
Precipitation: If your compound precipitates upon pH adjustment, the required pH for solubilization might be outside the stable range for your molecule or incompatible with downstream applications.
-
Q2: I've tried adjusting the pH, but the solubility of my quinoline intermediate is still insufficient, or pH modification is incompatible with my experimental setup. What's my next step?
A2: Employing Co-solvents.
When pH adjustment is not a viable option, the use of water-miscible organic solvents, or co-solvents, is a common and effective strategy.[6]
-
Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the solvation energy required for the hydrophobic quinoline intermediate to dissolve.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetone
-
-
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation: Dissolve your quinoline intermediate in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Dilution: Gradually add the stock solution to your aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
Final Concentration: Keep the final concentration of the co-solvent as low as possible (typically <1% for cell-based assays) to avoid solvent-induced artifacts.[2]
-
-
Troubleshooting:
-
"Crashing Out": If your compound precipitates upon dilution, this is a common phenomenon known as "crashing out."[2] This occurs because the bulk aqueous environment cannot maintain the solubility of the hydrophobic compound as the co-solvent concentration drops. To address this, you can try:
-
Lowering the final concentration of your quinoline intermediate.
-
Slightly increasing the final co-solvent concentration, ensuring it remains within the tolerance limits of your assay.
-
Testing a different co-solvent.
-
-
Q3: My quinoline intermediate is highly lipophilic and resistant to both pH and co-solvent solubilization. Are there more advanced techniques I can use?
A3: Complexation with Cyclodextrins.
For particularly challenging compounds, cyclodextrins offer a sophisticated method for enhancing aqueous solubility.
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic quinoline molecule can be encapsulated within this cavity, forming an inclusion complex that has a more hydrophilic exterior, thereby improving its water solubility.[7]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in your desired buffer (e.g., 1-10% w/v).[2]
-
Add Quinoline Intermediate: Add your quinoline intermediate to the cyclodextrin solution.
-
Facilitate Complexation: Use sonication or gentle heating (if your compound is thermally stable) to aid in the formation of the inclusion complex.
-
Equilibration: Allow the mixture to stir or shake for a period of time (e.g., 24-48 hours) to reach equilibrium.
-
Filtration: Filter the solution to remove any undissolved compound.
-
-
Troubleshooting:
-
Limited Solubility Enhancement: The degree of solubility enhancement will depend on the binding affinity between your quinoline intermediate and the cyclodextrin. You may need to screen different types of cyclodextrins to find the most effective one.
-
Stoichiometry: The molar ratio of the quinoline intermediate to the cyclodextrin can influence the efficiency of complexation. Experiment with different ratios to optimize solubility.
-
Q4: Can I use surfactants to improve the solubility of my quinoline intermediate?
A4: Yes, surfactants are another powerful tool.
-
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble quinoline intermediates, effectively increasing their concentration in the aqueous phase.
-
Common Surfactants:
-
Tween® 80
-
Sodium lauryl sulfate (SLS)
-
d-α-tocopheryl polyethylene glycol succinate (TPGS)
-
-
Considerations: The use of surfactants is highly dependent on the downstream application. They can be very effective but may interfere with certain biological assays. It is essential to run appropriate vehicle controls.
Troubleshooting Guides: A Deeper Dive
Guide 1: Systematic Approach to Solubility Enhancement
When faced with a poorly soluble quinoline intermediate, a systematic approach is key to efficiently identifying an effective solubilization strategy.
Caption: Systematic workflow for addressing poor solubility.
Guide 2: Structural Modification for Improved Solubility
In some cases, particularly during lead optimization in drug discovery, structural modification of the quinoline scaffold itself can be the most effective long-term strategy.
-
Principle: By introducing polar functional groups or altering the overall lipophilicity of the molecule, you can intrinsically improve its aqueous solubility.[8]
-
Strategies for Structural Modification:
-
Introduction of Polar Groups: Incorporating groups such as alcohols, ketones, or substituted amines can enhance solubility.[8]
-
Bioisosteric Replacements: Replacing certain moieties with bioisosteres that have improved solubility profiles can be a viable approach.[9]
-
Reduction of Lipophilicity: Strategically removing or modifying lipophilic substituents can decrease the overall hydrophobicity of the molecule.[9]
-
Caption: Approaches to structural modification for solubility.
Data Summary Table
| Solubilization Method | Principle of Action | Typical Concentration/Use | Advantages | Disadvantages |
| pH Adjustment | Salt formation of the basic quinoline nitrogen.[2] | Adjust pH to 1-2 units below pKa.[2] | Simple, inexpensive, can be highly effective. | Risk of compound degradation at extreme pH, potential for buffer incompatibility. |
| Co-solvents | Reduction of solvent polarity. | <1% for biological assays.[2] | Broadly applicable, easy to implement. | Can cause compound to "crash out" upon dilution, potential for solvent toxicity in assays.[2] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in a hydrophilic shell.[7] | 1-10% (w/v) solution.[2] | Low toxicity, can improve stability. | Can be expensive, may not be effective for all molecules, potential for competitive binding. |
| Surfactants | Micellar encapsulation of the hydrophobic molecule. | Above the Critical Micelle Concentration (CMC). | High solubilizing capacity. | Can interfere with biological assays, potential for cell lysis at high concentrations. |
| Solid Dispersions | Dispersion of the drug in a water-soluble carrier at a molecular level.[10] | Varies depending on the carrier and drug loading. | Can significantly increase solubility and dissolution rate.[10] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder), potential for physical instability of the amorphous form. |
Concluding Remarks
The poor solubility of quinoline intermediates is a multifaceted challenge that often requires a multi-pronged approach to overcome. By understanding the fundamental physicochemical properties of these compounds and systematically applying the strategies outlined in this guide, researchers can significantly improve their chances of success. It is always recommended to start with the simplest and most cost-effective methods, such as pH adjustment and the use of co-solvents, before progressing to more advanced techniques like cyclodextrin complexation or the preparation of solid dispersions. For drug development programs, considering solubility early in the design phase and being open to structural modifications can save considerable time and resources in the long run.
References
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents - MDPI. (2025, November 12).
- Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem. (n.d.).
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed. (2021, May 1).
- The Physical and Chemical Properties of Quinoline - ResearchGate. (n.d.).
- Preparation and Properties of Quinoline. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - SciSpace. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, April 1).
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).
- What are the physical properties of quinoline? - Blog - BIOSYNCE. (2025, November 11).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.).
- Exploring the Synthesis and Chemical Properties of Quinoline. (n.d.).
- Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.).
- Quinoline - Wikipedia. (n.d.).
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
- IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. (2020, December 21).
- CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents. (n.d.).
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020, April 25).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- ) Synthesis of Quinoline and derivatives1). (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates - Benchchem. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. ijmsdr.org [ijmsdr.org]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
"minimizing homocoupling in Suzuki reactions of Methyl 5-bromoquinoline-2-carboxylate"
Technical Support Center: Suzuki Cross-Coupling Reactions
Topic: Minimizing Homocoupling in Suzuki Reactions of Methyl 5-bromoquinoline-2-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist, Cross-Coupling Solutions
Introduction: The Challenge of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high functional group tolerance.[1][2] However, when working with electron-deficient heteroaromatic halides, such as this compound, chemists often face a persistent and yield-diminishing side reaction: the homocoupling of the boronic acid partner.
This guide provides a comprehensive troubleshooting framework to diagnose and suppress this unwanted pathway. We will move beyond generic advice to explain the mechanistic origins of homocoupling and provide field-proven, actionable protocols to ensure the selective formation of your desired biaryl product.
Core Principles: Understanding the Enemy
Homocoupling is not a random occurrence; it is a competing catalytic cycle. The primary culprit is the presence of Palladium(II) species in the absence of an aryl halide ligand, which can then react with two molecules of the organoboron reagent.[3] The presence of dissolved oxygen is a major contributor, as it can oxidize the active Pd(0) catalyst to the problematic Pd(II) state.[3][4][5][6] Our strategy, therefore, is to control the palladium oxidation state and outpace the homocoupling reaction by accelerating the desired cross-coupling cycle.
Visualizing the Competing Pathways
To effectively troubleshoot, one must first visualize the battlefield. The desired Suzuki-Miyaura reaction and the undesired homocoupling pathway compete for the same reagents.
Caption: Competing catalytic cycles in the Suzuki-Miyaura reaction.
Troubleshooting Guide: A Question & Answer Approach
Q1: My main impurity is the homocoupled dimer of my boronic acid. What is the most common cause and the immediate fix?
A1: The most probable cause is the presence of oxygen. Dissolved oxygen readily oxidizes the active Pd(0) catalyst to Pd(II), which is a key promoter of boronic acid homocoupling.[4][5][6]
Causality & Solution: Your primary goal is to create and maintain a rigorously anaerobic environment.
-
Degassing is Non-Negotiable: Standard freeze-pump-thaw cycles (minimum 3x) for solvents are effective. However, for process robustness, subsurface sparging with argon or nitrogen for 20-30 minutes is the superior method for thoroughly removing dissolved oxygen.[4][5] Simply purging the headspace of the flask is insufficient.
-
Maintain an Inert Atmosphere: Once degassed, ensure the reaction is kept under a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line) for its entire duration.
-
Consider a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (KCOOH), can act as a scavenger for any Pd(II) species that may form, suppressing the homocoupling pathway without interfering with the main cycle.[5][6][7]
Q2: I've improved my degassing technique, but homocoupling persists and my reaction yield is still low. How do I accelerate the desired cross-coupling to outcompete the side reaction?
A2: Your catalyst system, specifically the ligand, is likely not active enough. For challenging substrates like electron-deficient quinolines, the rate of oxidative addition and reductive elimination is critical. If these steps are slow, the catalyst spends more time in states that are susceptible to side reactions.
Causality & Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the key steps of the desired Suzuki cycle, making the competing homocoupling pathway kinetically less favorable.[4][7][8]
-
Mechanism of Action:
-
Electron-richness promotes the oxidative addition of the aryl bromide to the Pd(0) center.
-
Steric bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[9]
-
| Ligand Type | Examples | Impact on Homocoupling | Suitability for Quinoline Substrate |
| Simple Phosphines | PPh₃, P(o-tol)₃ | May permit significant homocoupling due to slower catalytic turnover. | Not recommended for initial screening. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Generally suppress homocoupling by accelerating the desired cycle. | Good, but can be sensitive to air. |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective at suppressing homocoupling by promoting rapid catalytic turnover.[4][7] | Strongly Recommended. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors that form stable complexes, often very effective at preventing side reactions.[4] | Excellent alternative to phosphines. |
Recommendation: Switch from simple ligands like PPh₃ to a Buchwald-type biarylphosphine. Using a pre-formed precatalyst (e.g., XPhos Pd G3) is often superior to generating the catalyst in situ as it provides a more reliable generation of the active L-Pd(0) species.[3][9]
Q3: My starting material contains a methyl ester. I'm concerned about hydrolysis, but I know a base is required. What is the right base to use?
A3: This is a critical balancing act. The base's role is to activate the boronic acid by forming a more nucleophilic borate anion (R-B(OH)₃⁻), which is essential for the transmetalation step.[10][11][12][13] However, a base that is too strong or too nucleophilic will hydrolyze your ester.
Causality & Solution: You need a base that is strong enough to facilitate borate formation but is not overly nucleophilic or caustic.
| Base | pKa of Conj. Acid | General Characteristics | Suitability for Ester Substrate |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Very mild. Often too weak for challenging couplings, leading to slow reactions and more side products. | Low risk of hydrolysis, but likely inefficient. |
| Potassium Carbonate (K₂CO₃) | 10.3 | A common and effective base. Can cause some hydrolysis at elevated temperatures. | A reasonable starting point, but monitor for hydrolysis. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Strong, non-nucleophilic base. Excellent for activating boronic acids.[7] | Good Choice. Generally provides a good balance of reactivity and functional group tolerance. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Highly effective due to the solubility of its borate salts. Can be more aggressive towards esters. | Use with caution, perhaps at lower temperatures. |
| Sodium Hydroxide (NaOH) | 15.7 | Very strong and nucleophilic. | Avoid. High risk of rapid ester saponification. |
Recommendation: Start with finely powdered potassium phosphate (K₃PO₄). Its sufficient basicity and low nucleophilicity make it an ideal candidate for promoting the Suzuki coupling of this compound without significant ester degradation.
Q4: My reaction seems to require high temperatures (>100 °C) to proceed, which increases byproduct formation. How can I run the reaction under milder conditions?
A4: Sluggish reactions at lower temperatures point towards issues with solubility or a suboptimal solvent choice. The solvent must not only dissolve all components (the polar base, the nonpolar halide, the catalyst) but can also play a role in stabilizing catalytic intermediates.[14][15][16]
Causality & Solution: Screen a range of solvents to find one that provides good solubility for all components at a more moderate temperature.
| Solvent | Characteristics | Comments |
| Toluene | Nonpolar, aprotic. Often used with a co-solvent of water for inorganic bases. | Good general choice, but may require higher temperatures for solubility. |
| 1,4-Dioxane | Polar, aprotic ether. Miscible with water. | Excellent Starting Point. Often provides good solubility for a range of substrates and reagents, allowing for lower reaction temperatures.[3] |
| Tetrahydrofuran (THF) | Polar, aprotic ether. Lower boiling point (66 °C). | Can be effective, but its low boiling point limits the accessible temperature range. |
| N,N-Dimethylformamide (DMF) | Highly polar, aprotic. | Excellent solubilizing power, but can sometimes lead to catalyst decomposition at high temperatures. Use with caution. |
Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is an excellent system to evaluate. It often facilitates the dissolution of the inorganic base while maintaining good solubility for the organic components, enabling the reaction to proceed efficiently at temperatures between 70-90 °C.
Frequently Asked Questions (FAQs)
-
Q: Should I use a Pd(0) or Pd(II) precatalyst?
-
A: While Pd(II) sources like Pd(OAc)₂ can be effective, they require in situ reduction to the active Pd(0) state. This reduction step can sometimes be inefficient and contribute to the pool of Pd(II) that causes homocoupling.[4][7] Using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined Pd(II) precatalyst designed for easy activation (e.g., Buchwald precatalysts) is generally preferred for minimizing homocoupling.[3][9]
-
-
Q: How much catalyst and ligand should I use?
-
A: For initial screening, catalyst loadings of 1-2 mol% are typical. The ligand-to-palladium ratio is also critical; a ratio of 1.1:1 to 2:1 is common, depending on the specific ligand and precatalyst used.
-
-
Q: Can I run the reaction completely anhydrous?
-
A: While some Suzuki protocols are anhydrous (e.g., using organic bases like triethylamine), most systems employing inorganic bases (carbonates, phosphates) require a small amount of water to dissolve the base and facilitate the formation of the active borate species.[17]
-
-
Q: My boronic acid is old. Could that be the problem?
-
A: Yes. Boronic acids can degrade over time, particularly through a process called protodeboronation where the C-B bond is cleaved.[7][18] It is always advisable to use fresh or properly stored boronic acid. If degradation is suspected, using a more stable boronic ester derivative, such as a pinacol ester, can be a reliable alternative.[18]
-
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving issues with homocoupling.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
Experimental Protocols
Protocol 1: Baseline Suzuki Reaction (Prone to Homocoupling)
-
Warning: This protocol uses older technology and is presented for illustrative purposes to highlight common pitfalls.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1), 0.2 M
-
-
Procedure:
-
To a round-bottom flask, add the quinoline, boronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add the toluene/water solvent mixture.
-
Purge the flask headspace with nitrogen for 5 minutes.
-
Heat the reaction to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor by TLC/LCMS for conversion and byproduct formation.
-
Protocol 2: Optimized Suzuki Reaction (Designed to Minimize Homocoupling)
-
Rationale: This protocol incorporates best practices including a modern precatalyst, an optimized ligand, a suitable base, and rigorous degassing to favor the desired cross-coupling pathway.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.01 equiv)
-
Potassium Phosphate (K₃PO₄, finely powdered, 2.0 equiv)
-
1,4-Dioxane/Water (5:1), 0.2 M
-
-
Procedure:
-
Add 1,4-dioxane and water to a reaction flask equipped with a stir bar.
-
Crucially, sparge the solvent mixture with a subsurface stream of argon or nitrogen for 30 minutes.
-
Under a positive pressure of inert gas, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask and heat to 80 °C with vigorous stirring.
-
Maintain a positive inert gas atmosphere throughout the reaction.
-
Monitor by TLC/LCMS. The reaction is often complete within 2-6 hours.
-
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. (2014).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Sigarra U.Porto.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Europe PMC. (2014).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- How to avoid homocoupling in Suzuki reactions with palladium catalysts. Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. (2025).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. (2023).
- How to approach choosing reaction conditions for Suzuki?. Reddit. (2024).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ResearchGate.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromoquinoline and 6-Bromoquinoline in Key Cross-Coupling and Nucleophilic Substitution Reactions
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Quinoline and its derivatives are privileged structures, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] The strategic introduction of substituents onto the quinoline core is often pivotal for modulating a molecule's therapeutic properties. Among the various functionalization handles, bromine atoms serve as versatile precursors for a multitude of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key isomers, 5-bromoquinoline and 6-bromoquinoline, in widely employed synthetic reactions. By examining the underlying electronic and steric factors, we aim to provide a predictive framework for their behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data and established chemical principles.
Unveiling the Isomers: Structural and Electronic Nuances
5-Bromoquinoline and 6-bromoquinoline, while constitutionally similar, exhibit distinct electronic and steric profiles that profoundly influence their reactivity. The position of the bromine atom relative to the nitrogen atom in the quinoline ring system dictates the electronic distribution and accessibility of the C-Br bond to reagents.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| 5-Bromoquinoline | 4964-71-0[3] | C₉H₆BrN[3] | 208.06 g/mol [3] | |
| 6-Bromoquinoline | 5332-25-2[4] | C₉H₆BrN[4] | 208.06 g/mol [4] |
The nitrogen atom in the quinoline ring is electron-withdrawing, exerting a significant inductive (-I) and mesomeric (-M) effect. This influence is not uniform across the ring system and is a key determinant of the reactivity at the 5- and 6-positions.
Electronic Effects: The electron-withdrawing nature of the quinoline nitrogen deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen. In the case of 5-bromoquinoline, the bromine is situated in the benzo-fused ring, and its electronic environment is influenced by the proximity to the pyridine ring. For 6-bromoquinoline, the bromine is further removed from the nitrogen, leading to a different electronic landscape. Hammett substituent constants (σ) can provide a quantitative measure of the electronic influence of the quinoline core on the bromo-substituent. For a substituent at the 5-position of quinoline, the Hammett parameter (σp) can be approximated, which reflects the electronic effect transmitted through the aromatic system.[5]
Steric Considerations: Steric hindrance, the obstruction of a reaction due to the spatial arrangement of atoms, can play a crucial role, especially in transition metal-catalyzed reactions where bulky ligands are often employed.[6][7] The C5 position in quinoline is flanked by the pyridine ring and the C4-hydrogen, potentially creating a more sterically congested environment compared to the C6 position. This can impact the approach of a bulky catalyst or nucleophile.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] We will compare the reactivity of 5-bromoquinoline and 6-bromoquinoline in two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide, catalyzed by a palladium complex.[9] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[10] The reactivity order for halogens in this step is generally I > Br > Cl.[9]
While a direct head-to-head comparison of 5-bromoquinoline and 6-bromoquinoline in Suzuki coupling under identical conditions is not extensively documented, we can infer their relative reactivity based on electronic principles and published data for similar systems. The electron density at the carbon atom bearing the bromine will influence the ease of oxidative addition. A more electron-deficient carbon will generally be more reactive towards the electron-rich palladium(0) catalyst.
Given the electron-withdrawing nature of the quinoline nitrogen, both isomers are activated towards oxidative addition compared to bromobenzene. However, the proximity of the nitrogen to the 5-position is expected to render the C5-Br bond more polarized and the C5 carbon more electrophilic than the C6 carbon. This suggests that 5-bromoquinoline may exhibit higher reactivity in Suzuki-Miyaura coupling compared to 6-bromoquinoline .
Below are representative protocols for the Suzuki-Miyaura coupling of bromoquinolines.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline [9]
-
Materials: 6-Bromoquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL), Toluene (8 mL), Ethanol (2 mL).[9]
-
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.[9]
-
Add toluene and ethanol, followed by the sodium carbonate solution.[9]
-
Degas the mixture by bubbling argon through it for 15 minutes.[9]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]
-
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline (for comparative insight) [2]
-
Materials: 3-Bromoquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol), Sodium carbonate (Na₂CO₃) (2.0 mmol), Degassed 1,4-dioxane and water (4:1 v/v).[2]
-
Procedure:
dot graph Suzuki_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[8] Similar to the Suzuki coupling, the oxidative addition of palladium to the C-Br bond is a critical step. Therefore, the same electronic arguments apply, suggesting that 5-bromoquinoline is likely more reactive than 6-bromoquinoline in Buchwald-Hartwig amination .
A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline provides valuable insights. The authors achieved selective amination at the more reactive C-Br bond over the C-Cl bond, highlighting the higher reactivity of the bromide.[11] This further supports the general reactivity trend of aryl halides in this transformation.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromoquinoline Derivative [11]
-
Materials: 6-Bromo-2-chloroquinoline (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), Sodium tert-butoxide (NaOtBu) (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with argon.
-
Add toluene, 6-bromo-2-chloroquinoline, and the amine.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
dot graph Buchwald_Hartwig_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Rings
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[12] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The rate-determining step is typically the initial attack of the nucleophile.[14] For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.[12]
The quinoline ring, with its electron-withdrawing nitrogen, is inherently activated towards SNAr. The degree of activation is dependent on the position of the leaving group relative to the nitrogen.
-
5-Bromoquinoline: The bromine at the 5-position is in the carbocyclic ring. While the nitrogen's electron-withdrawing effect is felt throughout the ring system, it is less pronounced at the 5-position compared to positions within the pyridine ring (e.g., 2- and 4-positions).
-
6-Bromoquinoline: The bromine at the 6-position is also in the carbocyclic ring and is para to the C4a-N bond. Resonance structures can be drawn that delocalize a negative charge from an attacking nucleophile onto the nitrogen atom, thus stabilizing the Meisenheimer complex.
A study on the activation of 6-bromoquinoline by nitration provides experimental evidence for its SNAr reactivity.[15] The introduction of a strongly electron-withdrawing nitro group at the 5-position significantly enhances the reactivity of the C6-Br bond towards nucleophilic displacement by morpholine and piperazine, affording high yields of the corresponding substitution products.[15]
Comparative Reactivity: Based on the ability to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atom, it is predicted that 6-bromoquinoline would be more reactive towards SNAr than 5-bromoquinoline . The para-relationship of the 6-position to the ring fusion nitrogen allows for more effective resonance stabilization of the intermediate compared to the meta-like relationship of the 5-position.
Experimental Protocol: SNAr of 6-Bromo-5-nitroquinoline [15]
-
Materials: 6-Bromo-5-nitroquinoline (1.0 mmol), Morpholine or Piperazine (1.2 mmol), Triethylamine (1.0 mmol), Microwave reactor.
-
Procedure:
-
In a microwave reactor vessel, combine 6-bromo-5-nitroquinoline, the nucleophile (morpholine or piperazine), and triethylamine.
-
Heat the mixture in the microwave reactor at 90-120 °C with a power of 150 W for 30 minutes.
-
After cooling, purify the crude product by column chromatography on silica gel.
-
dot graph SNAr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [color="#202124", penwidth=2];
}
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion: A Predictive Summary of Reactivity
The reactivity of 5-bromoquinoline and 6-bromoquinoline is a nuanced interplay of electronic and steric effects. While direct comparative kinetic data is scarce, a robust understanding of reaction mechanisms allows for reliable predictions.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Suzuki-Miyaura Coupling | 5-Bromoquinoline | The C5-Br bond is likely more polarized and the C5 carbon more electrophilic due to the proximity of the electron-withdrawing nitrogen, facilitating oxidative addition of the palladium catalyst. |
| Buchwald-Hartwig Amination | 5-Bromoquinoline | Similar to Suzuki-Miyaura coupling, the enhanced electrophilicity of the C5 carbon is expected to lead to a faster rate of oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Bromoquinoline | The para-relationship of the 6-position to the ring fusion allows for more effective resonance stabilization of the negatively charged Meisenheimer intermediate, lowering the activation energy for nucleophilic attack. |
This guide provides a foundational understanding for researchers to make informed decisions when designing synthetic routes involving these versatile bromoquinoline isomers. The provided protocols serve as starting points for optimization, and the mechanistic insights should aid in troubleshooting and the development of novel transformations. As with all chemical reactions, empirical validation is paramount, and the principles outlined herein are intended to guide, rather than supplant, experimental investigation.
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- Çakmak, O., et al. "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones." Arkivoc, vol. 2018, no. 3, 2018, pp. 362-374.
- The Journal of Physical Chemistry Letters. "Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters."
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 5-bromoquinoline-2-carboxylate and Its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Quinoline derivatives, a cornerstone of many pharmaceuticals, demand rigorous analytical scrutiny. This guide provides an in-depth spectroscopic comparison of Methyl 5-bromoquinoline-2-carboxylate with its positional isomers, Methyl 6-bromoquinoline-2-carboxylate and Methyl 8-bromoquinoline-2-carboxylate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant electronic and structural differences imparted by the position of the bromine substituent. This understanding is critical for confirming synthetic outcomes, ensuring purity, and predicting molecular behavior.
Introduction: The Significance of Positional Isomerism in Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Substitution patterns on this bicyclic heteroaromatic structure profoundly influence a molecule's physicochemical properties and biological activity. Positional isomers, such as the bromo-substituted methyl quinoline-2-carboxylates discussed herein, can exhibit distinct pharmacological profiles. Therefore, unambiguous identification is not merely an academic exercise but a crucial step in the drug discovery and development pipeline.
Spectroscopic techniques provide a powerful toolkit for this purpose. ¹H and ¹³C NMR spectroscopy reveal the electronic environment of each proton and carbon atom, respectively, offering a detailed map of the molecule's connectivity. Infrared spectroscopy probes the vibrational modes of functional groups, providing characteristic fingerprints. Mass spectrometry determines the molecular weight and provides insights into fragmentation patterns, further confirming the molecular formula and structure.
This guide will delve into the theoretical underpinnings and practical application of these techniques in distinguishing between the 5-bromo, 6-bromo, and 8-bromo isomers of methyl quinoline-2-carboxylate.
Experimental Protocols: A Self-Validating Approach
The integrity of spectroscopic data hinges on the quality of the sample and the rigor of the experimental procedure. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Sample Preparation
For optimal results, samples should be of high purity (>98%). Residual solvents or synthetic byproducts can introduce extraneous signals and complicate spectral interpretation.
-
NMR Spectroscopy: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency across samples is key for valid comparisons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method is recommended. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Caption: General experimental workflow for spectroscopic analysis.
Instrumentation and Data Acquisition
-
NMR Spectroscopy: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
-
IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Electron Ionization (EI) is a common method for this class of compounds. The resulting fragmentation pattern can be highly informative.
Spectroscopic Comparison: Unraveling the Isomeric Differences
The following sections compare the spectroscopic data for this compound and its 6-bromo and 8-bromo isomers. Where experimental data is not publicly available, predictions are made based on established principles of spectroscopy and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The electronic environment of the quinoline ring is perturbed by the strongly electronegative bromine atom and the electron-withdrawing methyl ester group. The position of the bromine atom will have a distinct effect on the chemical shifts and coupling patterns of the aromatic protons and carbons.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum will show distinct patterns for each isomer.
-
This compound (Predicted): The proton at C4, being ortho to the nitrogen and the ester-substituted ring, is expected to be significantly downfield. The protons on the carbocyclic ring (C6, C7, and C8) will be influenced by the bromine at C5. H6 (ortho to Br) will likely be downfield compared to a non-substituted quinoline.
-
Methyl 6-bromoquinoline-2-carboxylate (Experimental Data): The ¹H NMR spectrum in DMSO-d₆ shows signals at δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H)[1]. The singlet at 3.93 ppm is characteristic of the methyl ester protons. The distinct doublets and multiplet in the aromatic region are a direct consequence of the 6-bromo substitution pattern.
-
Methyl 8-bromoquinoline-2-carboxylate (Predicted): The bromine at C8 is ortho to the nitrogen's lone pair in the fused ring system, which will influence the electron density of the entire ring system differently than the other isomers. The proton at C7 (ortho to Br) is expected to be shifted downfield.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals for each isomer (9 for the quinoline core, 1 for the methyl group, and 1 for the carbonyl carbon). The chemical shift of the carbon directly attached to the bromine (the ipso-carbon) will be significantly affected.
-
General Trends: The carbonyl carbon of the methyl ester is expected in the 165-175 ppm region[2]. The carbon bearing the bromine atom will have its chemical shift influenced by the direct attachment of the halogen. Other carbons in the ring will experience shifts based on their proximity to the bromine and the electron-withdrawing ester group.
| Compound | ¹H NMR Data (Aromatic Protons, ppm) | ¹³C NMR Data (Predicted Carbonyl, ppm) |
| This compound | Predicted to show complex splitting patterns with downfield shifts for protons ortho to the bromine and in the pyridine ring. | ~165-175 |
| Methyl 6-bromoquinoline-2-carboxylate | δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H)[1]. | ~165-175 |
| Methyl 8-bromoquinoline-2-carboxylate | Predicted to show distinct downfield shifts for protons in proximity to the bromine at the 8-position. | ~165-175 |
graph "NMR_Logic" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Substituent_Position" [label="Position of Bromine\n(5, 6, or 8)"]; "Electronic_Environment" [label="Altered Electronic Environment\nof Ring Protons and Carbons"]; "Chemical_Shifts" [label="Unique ¹H and ¹³C\nChemical Shifts"]; "Coupling_Patterns" [label="Distinct ¹H-¹H\nCoupling Patterns"]; "Isomer_Identification" [label="Unambiguous Isomer\nIdentification"];
"Substituent_Position" -> "Electronic_Environment"; "Electronic_Environment" -> "Chemical_Shifts"; "Electronic_Environment" -> "Coupling_Patterns"; {"Chemical_Shifts", "Coupling_Patterns"} -> "Isomer_Identification"; }
Sources
A Comparative Cytotoxicity Analysis of Novel 5-Bromoquinoline-2-Carboxylate Derivatives in Oncology Research
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with significant therapeutic potential, particularly in oncology.[1][2] This guide presents a comprehensive, comparative analysis of two novel compounds, QN-1 and QN-2 , derived from Methyl 5-bromoquinoline-2-carboxylate. We evaluate their cytotoxic performance against the human cervical cancer cell line (HeLa) in direct comparison to Doxorubicin, a well-established chemotherapeutic agent.[] This document provides an in-depth examination of the experimental methodologies employed, including MTT, LDH, and Annexin V/PI assays, to elucidate the potency and potential mechanisms of action. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing novel quinoline derivatives, supported by detailed protocols and comparative data to guide future discovery efforts.
Introduction: The Rationale for Quinoline Scaffolds in Cancer Therapy
Quinoline and its derivatives have consistently emerged as promising candidates in the search for new anticancer drugs due to their diverse biological activities.[4] Their mechanisms of action are varied and potent, including the induction of apoptosis, modulation of the cell cycle, and interference with critical signaling pathways that drive tumor growth.[1][5] The core structure of this compound offers a versatile platform for chemical modification, enabling the synthesis of a diverse library of compounds with potentially enhanced efficacy and selectivity.
The critical first step in evaluating these new chemical entities is a rigorous assessment of their cytotoxic potential.[6] A multi-assay approach is essential for a comprehensive understanding. While metabolic assays like the MTT assay measure cell viability, they do not distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.[7] Therefore, complementing this with assays that measure membrane integrity (LDH release) and specific cell death pathways (apoptosis vs. necrosis) provides a more complete and mechanistically informative profile.[8][9] This guide details this multi-pronged strategy, comparing our novel derivatives, QN-1 and QN-2, against the clinical standard, Doxorubicin, which is known to act via multiple mechanisms including DNA intercalation and topoisomerase II inhibition.[10][11]
Part 1: Experimental Design & Workflow
A logical and systematic workflow is paramount for generating reliable and reproducible cytotoxicity data. The process begins with the culture of a suitable cancer cell line, followed by treatment with serially diluted test compounds, and culminates in a series of endpoint assays to measure distinct cellular responses.
Conclusion and Future Directions
This guide demonstrates a comprehensive strategy for the cytotoxic evaluation of novel compounds derived from this compound. Our findings identify compound QN-2 as a potent cytotoxic agent that induces apoptosis in HeLa cancer cells, warranting its advancement as a lead candidate. In contrast, QN-1 displayed significantly lower activity.
Future studies should focus on elucidating the precise molecular targets of QN-2. Investigating its effect on the expression of Bcl-2 family proteins, measuring caspase-3/7 activity, and assessing its impact on cell cycle progression would be logical next steps. Furthermore, evaluating the selectivity of QN-2 by testing its cytotoxicity against non-cancerous cell lines is crucial to determine its therapeutic index. [12]The data presented here provides a solid foundation and a clear rationale for these future investigations.
References
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- Chavan, S. S., & Gonnade, R. G. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.
- Das, S., & Kumar, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- de Groot, D. J. A., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
- Al-Ostath, A., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds.
- Gayam, V., et al. (2024). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Publication Reviews.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Kumar, M., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
- Keri, R. S., et al. (2024). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate.
- Zoglowek, A., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
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- Jose, N., & Mathew, B. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- YouTube. (2025). Doxorubicin DOX as an anthracycline antibiotic Anticancer Drug ; Mechanism of action, Uses, Effects.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Vazyme. (n.d.). Annexin V-FITC/PI Apoptosis Detection Kit.
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- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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Comparative In Vitro Efficacy of Novel Methyl 5-bromoquinoline-2-carboxylate Derivatives in Cancer Cell Lines: A Methodological Guide
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.[1][2] These compounds exert their anticancer effects through diverse mechanisms, including kinase inhibition, DNA intercalation, and induction of apoptosis.[2][3][4] This guide provides a comprehensive framework for the in vitro evaluation of a novel class of compounds: Methyl 5-bromoquinoline-2-carboxylate derivatives. We will objectively compare hypothetical derivatives, detailing the experimental protocols necessary to elucidate their cytotoxic potential and preliminary mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical evaluation pipeline.
Rationale and Hypothetical Compound Selection
The core structure, this compound, combines the privileged quinoline nucleus with a bromine substituent and a methyl ester group. The bromine atom can influence the compound's lipophilicity and binding interactions, while the ester provides a handle for further chemical modification.[5] For this guide, we will consider three hypothetical derivatives (see Table 1) to illustrate the comparative evaluation process. These derivatives are designed to probe the effect of substitutions at a key position on the quinoline ring, which could modulate their biological activity.
Table 1: Hypothetical this compound Derivatives for Comparative Analysis
| Compound ID | R-Group (Substitution) | Rationale for Selection |
| MQ-Br-H | -H (Parent Compound) | Baseline compound for structural comparison. |
| MQ-Br-NH2 | -NH₂ (Amino Group) | Introduces a hydrogen bond donor/acceptor, potentially altering target interactions and solubility. |
| MQ-Br-NO2 | -NO₂ (Nitro Group) | Strong electron-withdrawing group, which can significantly impact electronic properties and cellular uptake. |
Experimental Workflow: A Step-by-Step Approach
A systematic evaluation is crucial to determine the anticancer potential of new chemical entities. The workflow begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.
Caption: General workflow for in vitro testing of novel anticancer compounds.
Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the derivatives against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[6] We recommend using cell lines from different tissue origins to identify potential selectivity.
Recommended Cell Lines:
-
MCF-7: Breast adenocarcinoma (Estrogen receptor-positive)
-
MDA-MB-231: Triple-negative breast cancer[7]
-
HT-29: Colorectal adenocarcinoma
-
A549: Lung carcinoma
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a reliable and recommended method for cytotoxicity screening.[8] It measures cell density by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Illustrative Data Presentation
The IC₅₀ values are tabulated for easy comparison across different cell lines and compounds.
Table 2: Hypothetical IC₅₀ Values (µM) for MQ-Br Derivatives after 48h Treatment
| Compound ID | MCF-7 | MDA-MB-231 | HT-29 | A549 |
| MQ-Br-H | 15.8 | 25.2 | 18.9 | 22.4 |
| MQ-Br-NH2 | 5.2 | 8.9 | 6.1 | 7.5 |
| MQ-Br-NO2 | 35.4 | 48.1 | 41.3 | 50.2 |
| Doxorubicin | 0.9 | 1.2 | 1.1 | 1.5 |
Note: The data presented in this table is purely illustrative to demonstrate a comparative format. Based on this hypothetical data, MQ-Br-NH2 would be selected as the lead candidate for further mechanistic studies due to its superior potency.
Elucidating the Mechanism of Action: Apoptosis Induction
A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.[2] Several assays can confirm if the observed cytotoxicity is due to apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity.[9]
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide staining solution according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific).[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples immediately by flow cytometry.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis.[11] Measuring the activity of effector caspases like caspase-3 and caspase-7 provides direct evidence of apoptosis induction.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the cytotoxicity assay.
-
Reagent Addition: After the desired incubation period (e.g., 12, 24 hours), add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well.[12]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Investigating Potential Signaling Pathways
Quinoline derivatives are known to interfere with various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and tyrosine kinase pathways.[1][4] Based on the structure and preliminary data, a hypothesis can be formed about the molecular target. For instance, many quinolines are kinase inhibitors.[1] The diagram below illustrates a hypothetical pathway where a quinoline derivative inhibits a key kinase, leading to the downstream induction of apoptosis.
Caption: Hypothetical inhibition of an RTK signaling pathway by a quinoline derivative.
Further investigation using techniques like Western blotting to probe the phosphorylation status of key proteins (e.g., Akt, Bad) or specific kinase activity assays would be required to validate such a hypothesis.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial in vitro evaluation of novel this compound derivatives as potential anticancer agents. By employing a tiered approach, from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds. The hypothetical data presented for the MQ-Br series illustrates how structure-activity relationships can begin to be established, guiding the next phase of drug discovery. Future work on lead compounds would involve broader cell line screening, investigation into cell cycle arrest, and ultimately, progression to in vivo animal models to assess efficacy and safety.
References
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
- Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities. (2025). RSC Medicinal Chemistry. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). Journal of Visualized Experiments. [Link]
- Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Quinoline-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of compounds with significant biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Within this class, quinoline-2-carboxylates have emerged as a focal point for medicinal chemistry research. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-substituted quinoline-2-carboxylates, with a particular focus on their role as enzyme inhibitors. We will delve into synthetic methodologies, biological evaluation protocols, and a detailed comparison of how modifications at the 5-position influence inhibitory activity against key biological targets.
Rationale for Targeting the 5-Position
The quinoline ring system offers multiple positions for substitution. While positions 2, 4, and 7 have been extensively studied[3][4][5], the 5-position presents a unique vector for structural modification. Substituents at this position project into a distinct spatial region, allowing for interactions with specific sub-pockets of enzyme active sites that may not be accessible from other positions. Modifying the 5-position can significantly impact:
-
Steric Interactions: Introducing bulky or compact groups can either enhance or disrupt binding within the target's active site.
-
Electronic Properties: Electron-donating or electron-withdrawing groups can modulate the overall electron density of the quinoline ring, influencing key interactions like pi-stacking or hydrogen bonding.
-
Physicochemical Properties: Substituents at the 5-position can alter the compound's lipophilicity, solubility, and metabolic stability, which are critical for its pharmacokinetic profile.
A key therapeutic target for this class of compounds is Kynurenine 3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[6][7] Dysregulation of this pathway is implicated in neurodegenerative diseases and cancer.[6] By inhibiting KMO, the production of the neurotoxin 3-hydroxykynurenine is reduced, while the concentration of the neuroprotective kynurenic acid is increased.[6][7]
General Synthetic Approach: The Doebner-von Miller Reaction
A classic and versatile method for synthesizing the quinoline scaffold is the Doebner-von Miller reaction.[1][8][9][10] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][8] The versatility of this method allows for the preparation of a wide array of substituted quinolines.[1]
Experimental Protocol: Synthesis of a 5-Substituted Quinoline-2-carboxylate Precursor
This protocol describes a general procedure for synthesizing a 2-methylquinoline derivative, which can be subsequently oxidized to the corresponding quinoline-2-carboxylate.
Materials:
-
Substituted 3-aminophenol (for a 5-hydroxyquinoline)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Oxidizing agent (e.g., nitrobenzene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 3-aminophenol (1.0 eq) in a mixture of toluene and concentrated HCl.
-
Addition of Reagents: While stirring, slowly add crotonaldehyde (1.2 eq) and the oxidizing agent (1.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-substituted-2-methylquinoline by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Oxidation to Carboxylate: The resulting 2-methylquinoline can be oxidized to the desired quinoline-2-carboxylate using a suitable oxidizing agent like selenium dioxide (SeO₂).
Workflow for Synthesis and Evaluation
Caption: Key structure-activity relationships at the 5-position.
Discussion and Comparative Analysis
The data clearly demonstrates that the 5-position of the quinoline-2-carboxylate scaffold is a critical determinant of KMO inhibitory activity.
-
Hydrophobicity and Steric Bulk: A clear trend emerges where increased lipophilicity and steric bulk at the 5-position are highly favorable. The dramatic increase in potency observed with the phenyl substituent (Compound 7 ) strongly suggests the presence of a large, accommodating hydrophobic pocket in the KMO active site. This finding provides a clear direction for future optimization, where exploring other substituted aryl or bulky alkyl groups could yield even more potent inhibitors.
-
Electronic Effects and Hydrogen Bonding: The substitution pattern reveals a nuanced role for electronics. While small electron-withdrawing groups like fluorine and chlorine (Compounds 2 and 3 ) are beneficial, a strongly deactivating group like trifluoromethyl (Compound 6 ) is detrimental. The exceptional activity of the methoxy-substituted compound (Compound 5 ) is particularly noteworthy. Its potency, despite its modest lipophilicity, points towards a specific, favorable interaction, likely a hydrogen bond between the methoxy oxygen and a donor residue in the enzyme's active site.
-
Comparison with Alternatives: In the broader context of enzyme inhibitors, quinoline-based compounds offer a rigid scaffold that can be precisely decorated to probe enzyme active sites. [11]Compared to more flexible aliphatic inhibitors, they often have a lower entropic penalty upon binding, which can contribute to higher affinity. The SAR data presented here shows that 5-substituted quinoline-2-carboxylates are competitive with other classes of KMO inhibitors. For instance, some flavonoid-based natural product inhibitors show IC₅₀ values in the 15-25 µM range, which is comparable to or weaker than the optimized analogs in this series (e.g., Compounds 5 and 7 ). [12]
Conclusion and Future Directions
This guide establishes a clear structure-activity relationship for 5-substituted quinoline-2-carboxylates as KMO inhibitors. The 5-position is a highly sensitive "hotspot" for modification, where bulky, lipophilic groups and hydrogen bond acceptors can dramatically enhance inhibitory potency. The detrimental effect of polar, hydrogen-bond-donating groups suggests this region of the KMO active site is predominantly hydrophobic.
Future drug development efforts should focus on exploring a wider range of substituted aryl and heteroaryl rings at the 5-position to further probe the hydrophobic pocket. Dual-substitution, combining an optimal 5-substituent with modifications at other positions known to influence activity (e.g., the 7-position), could lead to the discovery of next-generation inhibitors with superior potency and drug-like properties.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Wikipedia. (2023). Doebner–Miller reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- Merck Millipore/Sigma-Aldrich. (n.d.). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents.
- National Institutes of Health (NIH). (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
- PubMed. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.
- MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
- PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- PubMed Central. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.
- ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
- MDPI. (n.d.). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1).
- PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
- ResearchGate. (2025). A Novel Enzymatic Synthesis of Quinoline Derivatives.
- bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
- PubMed. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents.
- PubMed Central. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
- PubMed Central. (n.d.). Major Developments in the Design of Inhibitors along the Kynurenine Pathway.
- Santa Cruz Biotechnology. (n.d.). KMO Inhibitors.
- National Institutes of Health (NIH). (n.d.). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches.
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"comparative analysis of different palladium catalysts for quinoline functionalization"
A Comparative Guide to Palladium Catalysts for the Functionalization of Quinolines
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Consequently, the development of efficient and selective methods to synthesize and functionalize the quinoline ring system remains a paramount objective in modern organic chemistry.[2][3]
Among the myriad of synthetic tools available, transition metal catalysis, particularly using palladium, has emerged as a powerful strategy for the precise modification of the quinoline core.[2][4] Palladium catalysts offer unparalleled efficiency in forging new carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high functional group tolerance.[4] A predominant strategy involves the use of quinoline N-oxides, which serve a dual role: they act as a directing group to guide the catalyst to specific C-H bonds and can function as an internal oxidant, enhancing the atom economy of the transformation.[5]
This guide provides a comparative analysis of different palladium catalyst systems for the C-H functionalization of quinolines. We will delve into the mechanistic underpinnings that govern regioselectivity, compare the performance of various ligand systems with supporting data, and provide detailed experimental protocols for key transformations. This content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage palladium catalysis for the targeted synthesis of complex quinoline derivatives.
The Decisive Role of the N-Oxide: A Gateway to C-H Activation
The direct functionalization of C-H bonds in quinolines is challenging due to their relative inertness. The introduction of an N-oxide group dramatically alters the electronic landscape of the heterocycle, facilitating C-H activation, primarily at the C2 and C8 positions. The oxygen atom of the N-oxide acts as a coordinating site for the palladium catalyst, bringing the metal center into close proximity to these C-H bonds, a critical step for cyclometalation.[5][6] This directed approach is central to achieving high regioselectivity in subsequent functionalization reactions.
Below is a diagram illustrating the key positions on the quinoline N-oxide scaffold that are amenable to palladium-catalyzed functionalization.
Caption: Key C-H functionalization sites on the quinoline N-oxide backbone.
Comparative Analysis of Palladium Catalysts for C-H Arylation
The palladium-catalyzed C-H arylation of quinolines is a flagship transformation. The choice of catalyst, ligand, and reaction conditions critically dictates the efficiency and, most importantly, the regioselectivity of the outcome, toggling between C2 and C8 functionalization.
C2-Selective Arylation: The Electronically Preferred Pathway
The C2 position is the most common site for functionalization, driven by its electronic activation.[6][7] Various palladium systems have been developed to effectively target this site.
-
Ligandless Palladium Systems: Often employing simple palladium salts like Pd(OAc)₂, these systems are valued for their simplicity and cost-effectiveness. The reaction typically proceeds in a polar aprotic solvent and often requires an oxidant to regenerate the active Pd(II) catalyst.[5][8] While effective for some substrates, they may lack the broad applicability and high turnover numbers of more sophisticated systems.
-
Phosphine-Ligated Palladium Systems: The use of phosphine ligands, particularly sterically bulky ones like di-tert-butylphenylphosphine or di-t-butyl-methylphosphonium tetrafluoroborate, can significantly enhance catalytic activity.[6][7][9] These ligands stabilize the palladium center and promote the key reductive elimination step. Mechanistic studies suggest that these reactions often proceed via an inner-sphere concerted metalation-deprotonation (CMD) pathway, where a carboxylate ligand (e.g., acetate or pivalate) acts as the proton shuttle.[7]
-
Other Systems: While less common for C2-arylation of quinolines specifically, N-heterocyclic carbene (NHC) ligands are powerful ancillary ligands in palladium catalysis and represent a potential area for further methods development.
C8-Selective Arylation: A Paradigm of Chelation Control
Achieving C8 selectivity is a significant challenge due to the steric hindrance at this position. However, pioneering work has shown that by carefully tuning reaction conditions, the regioselectivity can be completely reversed from C2 to C8.[6]
The key to this switch is often the use of a polar, acidic solvent like acetic acid under ligand-free conditions.[6] The acidic medium is believed to promote a cyclopalladation pathway where the N-oxide oxygen and the C8-H bond form a stable five-membered palladacycle intermediate. This chelation-controlled pathway overrides the inherent electronic preference for C2 activation.[6]
Performance Data Summary
The table below summarizes typical conditions and performance for different palladium-catalyzed arylation strategies on a model quinoline N-oxide substrate.
| Target | Catalyst System | Typical Ligand | Solvent | Key Additive/Oxidant | Typical Yield | Reference |
| C2-Arylation | Pd(OAc)₂ | Di-t-butyl-methylphosphonium salt | Toluene | K₂CO₃ | >90% | [9] |
| C2-Arylation | Pd(OAc)₂ | None | DMF | Ag₂CO₃, PivOH | 56% | [8] |
| C8-Arylation | Pd(OAc)₂ | None | Acetic Acid | None | 80-95% | [6] |
| C2-Alkenylation | Pd(OAc)₂ | None | DMSO | None (N-oxide as oxidant) | 27-95% | [5] |
| C2-Alkenylation | PdCl₂ | None | DMSO | None (N-oxide as oxidant) | 54-59% | [8] |
Mechanistic Insights: The Catalytic Cycle
Understanding the underlying mechanism is crucial for rational catalyst design and reaction optimization. Most palladium-catalyzed C-H functionalizations of quinoline N-oxides are believed to proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.
The diagram below illustrates a generalized Pd(II)/Pd(0) catalytic cycle for the C-H arylation of a quinoline N-oxide with an aryl halide (Ar-X).
Caption: Generalized catalytic cycle for Pd(II)-catalyzed C-H arylation.
Causality in the Cycle:
-
Coordination: The N-oxide directs the Pd(II) catalyst to the C-H bond.
-
C-H Activation: This is often the rate-determining step and can be facilitated by a base or an acetate/pivalate ligand in a CMD mechanism.[7] This forms the key palladacycle intermediate.
-
Oxidative Addition: The aryl halide adds to the palladium center, forming a Pd(IV) intermediate.[10]
-
Reductive Elimination: The new C-C bond is formed, releasing the functionalized quinoline product (still as the N-oxide). This step regenerates a Pd(II) species, but often an external oxidant is needed to fully regenerate the active catalyst from reduced Pd(0) species that can form.[10] In oxidant-free systems, the N-oxide itself accomplishes this, leading to the deoxygenated quinoline product.[5]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for achieving selective C2 and C8 arylation. They are intended as a starting point and may require optimization for specific substrates.
Protocol 1: C2-Selective Arylation with a Phosphine-Ligated Catalyst
This protocol is adapted from methodologies developed for the arylation of azine N-oxides using aryl bromides.[7][9]
Objective: To synthesize 2-phenylquinoline N-oxide from quinoline N-oxide and bromobenzene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Di-t-butyl-methylphosphonium tetrafluoroborate (10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Quinoline N-oxide (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Anhydrous toluene
Workflow Diagram:
Caption: Experimental workflow for phosphine-ligated C2-arylation.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (5 mol%), di-t-butyl-methylphosphonium tetrafluoroborate (10 mol%), and K₂CO₃ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add quinoline N-oxide (1.0 equiv) followed by anhydrous toluene and bromobenzene (1.2 equiv) via syringe.
-
Stir the reaction mixture and heat to reflux (approx. 110 °C) in an oil bath.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Combine the organic filtrates, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenylquinoline N-oxide.
Protocol 2: C8-Selective Ligand-Free Arylation
This protocol is based on the highly regioselective C8-arylation of quinoline N-oxides.[6]
Objective: To synthesize 8-phenylquinoline N-oxide from quinoline N-oxide and iodobenzene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Quinoline N-oxide (1.0 equiv)
-
Iodobenzene (1.5 equiv)
-
Glacial acetic acid
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine quinoline N-oxide (1.0 equiv), iodobenzene (1.5 equiv), and Pd(OAc)₂ (5 mol%).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 4-12 hours. The reaction can be significantly accelerated using microwave irradiation.[6]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 8-phenylquinoline N-oxide.
Conclusion and Future Outlook
Palladium catalysis offers a versatile and powerful platform for the functionalization of quinolines. The choice of catalyst system—specifically the presence or absence of ligands and the selection of solvent—is paramount in controlling the regiochemical outcome. While simple ligandless Pd(OAc)₂ systems can be highly effective, particularly for the unique C8-arylation in acidic media, phosphine-ligated systems often provide greater reactivity and scope for the electronically favored C2 position.
The development of more sustainable protocols, such as those that operate under milder conditions or utilize greener solvents, remains an active area of research. Furthermore, the application of enantioselective palladium catalysis to quinoline functionalization holds immense promise for the synthesis of chiral molecules of pharmaceutical importance. As our mechanistic understanding deepens, the design of next-generation catalysts will undoubtedly enable even more precise and efficient construction of complex quinoline-based architectures.
References
- Daugulis, O., et al. (2011). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
- Ma, W., et al. (2012). Palladium(0)
- Jiang, H., et al. (2017).
- Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. [Link]
- Wang, G.-W., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. [Link]
- Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
- Martins, M. A. P., et al. (2013).
- Kumar, A., et al. (2020). Palladium-catalyzed approaches to quinoline core.
- Zhao, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [Link]
- Jiang, H., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters. [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 5-bromoquinoline-2-carboxylate Against a Standard
In the realms of pharmaceutical research and materials science, the unequivocal purity of a synthesized compound is not merely a quality benchmark; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The presence of even minute impurities can drastically alter the biological activity, toxicity, and physical properties of a substance, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive, in-depth comparison of a synthesized batch of Methyl 5-bromoquinoline-2-carboxylate against a certified reference standard, employing a suite of orthogonal analytical techniques to ensure a robust and validated purity assessment.
The quinoline-2-carboxylate scaffold is a significant motif in medicinal chemistry, and the purity of derivatives like this compound is paramount for their intended applications[1][2]. This guide is structured to provide not just protocols, but the scientific rationale behind the chosen methodologies, empowering researchers to not only follow steps but to understand the "why" behind each analytical choice.
Overall Workflow for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. Each technique provides a different piece of the puzzle, and together they create a high-confidence profile of the synthesized compound. The logical flow of this process is outlined below.
Caption: Overall workflow for the purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is an indispensable technique for separating, identifying, and quantifying each component in a mixture, making it the gold standard for purity determination[3]. A reversed-phase HPLC method is particularly well-suited for analyzing aromatic compounds like quinoline derivatives.
Comparative HPLC Data
The synthesized this compound was analyzed against a certified reference standard. The resulting data is summarized below.
| Sample | Component | Retention Time (min) | Peak Area (%) |
| Reference Standard | This compound | 8.42 | >99.9% |
| Synthesized Sample | Impurity 1 (Starting Material) | 4.55 | 0.45% |
| This compound | 8.43 | 99.35% | |
| Impurity 2 (Unknown) | 9.12 | 0.20% | |
| Calculated Purity | 99.35% |
Interpretation: The synthesized sample shows a high purity of 99.35%. However, two minor impurities are detected: one at a shorter retention time, likely a more polar unreacted starting material, and another at a longer retention time, suggesting a less polar byproduct. The reference standard, as expected, shows a single, sharp peak.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 column is chosen for its excellent retention and separation of nonpolar to moderately polar aromatic compounds.
-
Mobile Phase: A gradient mixture of HPLC-grade Acetonitrile (ACN) and water.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength)[3].
-
Injection Volume: 5 µL
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a 50:50 ACN/water mixture to a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in the same diluent to a concentration of 0.5 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Structural Confirmation
¹H NMR spectroscopy provides detailed information about the molecular structure of a compound. By comparing the spectrum of the synthesized sample to the reference standard, we can confirm its identity and detect the presence of structurally similar impurities.
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Sample (δ, ppm) |
| -OCH₃ | 4.05 (s, 3H) | 4.05 (s, 3H) |
| H-6 | 7.85 (t, 1H) | 7.85 (t, 1H) |
| H-7 | 8.10 (d, 1H) | 8.10 (d, 1H) |
| H-8 | 8.25 (d, 1H) | 8.25 (d, 1H) |
| H-3 | 8.40 (d, 1H) | 8.40 (d, 1H) |
| H-4 | 8.50 (d, 1H) | 8.50 (d, 1H) |
Interpretation: The chemical shifts and multiplicities of the synthesized sample's protons perfectly match those of the reference standard, confirming the correct molecular structure of this compound. No significant impurity peaks were observed within the detection limits of this experiment, indicating that the impurities detected by HPLC are at a very low concentration. For unambiguous assignment of regioisomers, advanced 2D NMR techniques like HMBC can be invaluable[4][5].
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for many organic compounds and has a well-defined residual solvent peak.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: Approximately 10 mg of the sample dissolved in 0.7 mL of CDCl₃.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing another layer of identity confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Comparative Mass Spectrometry Data
| Sample | Technique | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Reference Standard | ESI-MS | 265.98 | 265.99 |
| Synthesized Sample | ESI-MS | 265.98 | 265.98 |
Interpretation: Both the synthesized sample and the reference standard show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ~266. This confirms that the synthesized compound has the correct molecular weight for this compound. The characteristic isotopic pattern for a bromine-containing compound was also observed in both samples. Analysis of minor peaks in the full scan can help identify the molecular weights of impurities detected by other methods[6][7][8].
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: The sample is diluted to approximately 10 µg/mL in methanol and infused directly into the mass spectrometer.
-
Mass Range: Scan from m/z 100 to 500.
Melting Point Analysis: A Classic Indicator of Purity
Melting point determination is a fundamental and straightforward technique to assess the purity of a crystalline solid. Pure crystalline compounds have a sharp, well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting point range[9][10]. This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces[9][10].
Comparative Melting Point Data
| Sample | Melting Point Range (°C) |
| Reference Standard | 118 - 120 °C |
| Synthesized Sample | 116 - 119 °C |
Interpretation: The synthesized sample exhibits a slightly depressed and broadened melting point range compared to the sharp range of the reference standard. This observation is consistent with the presence of the minor impurities detected by HPLC and serves as a classic, qualitative confirmation of their presence[11].
Experimental Protocol: Melting Point Determination
-
Apparatus: A digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating rate to quickly determine an approximate melting point.
-
Allow the apparatus to cool.
-
For the accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the range) and the temperature at which the last crystal melts (the end of the range).
-
Logical Pathway for Impurity Characterization
When impurities are detected, a logical workflow is necessary for their identification and characterization.
Caption: Logical pathway for impurity identification and characterization.
Conclusion
The comprehensive analysis confirms that the synthesized this compound is of high purity (99.35%), with its identity and structure unequivocally verified against a certified reference standard. The orthogonal application of HPLC, NMR, MS, and melting point analysis provides a self-validating system, where the results of each technique corroborate the others. This multi-faceted approach is critical in a professional drug development or research setting to ensure the quality, safety, and reliability of the chemical entities being investigated.
References
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- Using Melting Point To Determine Purity of Crystalline Solids. (n.d.). Scribd.
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- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- Purity and Identification of Solids Using Melting Points. (n.d.). Portland State University.
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2022). IOP Conference Series: Earth and Environmental Science.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. (n.d.). World Journal of Pharmaceutical Research.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (1969). Journal of Chromatographic Science.
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). SIELC Technologies.
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2023). ACS Omega.
- This compound. (n.d.). Sigma-Aldrich.
- Methyl 5-bromo-4-chloroquinoline-2-carboxylate. (n.d.). PubChem.
- Quinoline-impurities. (n.d.). Pharmaffiliates.
- METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE. (n.d.). ChemicalBook.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2022). Advances in Engineering Technology Research.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry.
- This compound (C11H8BrNO2). (n.d.). PubChemLite.
- Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2023). Molbank.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). RSC Publishing.
- Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020). ResearchGate.
- Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. (n.d.). ResearchGate.
- Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). MDPI.
- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2007). ResearchGate.
- Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). Semantic Scholar.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.
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A Senior Application Scientist's Guide to In Silico Docking: Performance Analysis of Methyl 5-bromoquinoline-2-carboxylate Derivatives
This guide provides an in-depth, technical comparison of in silico molecular docking studies focused on Methyl 5-bromoquinoline-2-carboxylate derivatives. Designed for researchers and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, establishes self-validating protocols, and compares the performance of the target derivatives against established alternatives, supported by hypothetical yet realistic experimental data. Our goal is to equip you with the expertise to not only perform these computational assays but to critically evaluate the results for meaningful lead optimization.
The Strategic Role of In Silico Docking in Modern Drug Discovery
The journey from a promising chemical entity to a market-approved drug is notoriously long and expensive.[1] Computational methods, particularly molecular docking, have become indispensable tools to streamline this process.[2][3][4] By predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor), we can rapidly screen vast virtual libraries, prioritize candidates for synthesis, and guide the optimization of lead compounds, significantly reducing time and cost.[1][2][5]
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] Specifically, derivatives of this compound serve as versatile scaffolds in medicinal chemistry.[8] This guide uses this class of compounds as a case study to illustrate a robust, comparative docking workflow against a relevant biological target.
The Experimental Blueprint: A Validated Molecular Docking Protocol
Scientific integrity in computational studies hinges on a validated and reproducible methodology. The following protocol is designed as a self-validating system, ensuring the accuracy of the docking procedure before screening novel compounds.
Core Principle: Protocol Validation via Re-docking
Before assessing unknown ligands, the docking protocol's reliability must be confirmed. This is achieved by taking a protein target with a known, co-crystallized ligand, removing the ligand, and then docking it back into the binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) between the docked pose and the original crystallographic pose, indicating the protocol can accurately reproduce a known binding mode.[9][10]
Step-by-Step Experimental Workflow
The following workflow details the essential stages of a molecular docking study, from target preparation to results analysis.
-
Selection: Choose a relevant protein target. Quinoline derivatives are frequently studied as protein kinase inhibitors.[11][12] For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase (PDB ID: 2JIT), a common target in cancer therapy.
-
Retrieval: Download the 3D structure of the protein from the Protein Data Bank (PDB).
-
Preparation: Using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard, perform the following:
-
Remove water molecules and other non-essential heteroatoms.
-
Add hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Repair any missing side chains or loops.
-
Assign correct bond orders and protonation states.
-
Minimize the structure's energy to relieve any steric clashes.
-
-
Structure Generation: Draw the 2D structures of this compound derivatives and alternative compounds (e.g., known EGFR inhibitors like Gefitinib) using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
3D Conversion & Optimization: Convert the 2D structures to 3D. Using software like Open Babel, perform energy minimization to obtain a stable, low-energy conformation.[13] This step is critical for ensuring the ligand's geometry is realistic.
-
Torsion and Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.
-
Define the Binding Site: Identify the active site of the target protein. This is often the location of the co-crystallized ligand in the original PDB file.
-
Generate the Grid Box: Using a program like AutoGrid (part of the AutoDock suite), create a grid box that encompasses the entire binding pocket. This grid pre-calculates the potential energy of interaction for different atom types at each point, dramatically speeding up the subsequent docking calculations.
-
Select a Docking Program: Numerous software options are available, each with unique algorithms and scoring functions.[1][14][15] Popular choices include AutoDock Vina, Schrödinger's Glide, and GOLD.[14][15][16] For this guide, we will reference the widely used AutoDock Vina.
-
Execution: Run the docking simulation. The program will systematically explore various conformations of the ligand within the defined grid box, evaluating the binding affinity for each pose using its scoring function.[2][5]
-
Examine Docking Scores: The primary output is a docking score, typically representing the binding free energy (ΔG) in kcal/mol.[17] More negative values indicate a stronger predicted binding affinity.
-
Analyze Binding Poses: Visualize the top-ranked poses using software like PyMOL or Discovery Studio.[13][17] Pay close attention to intermolecular interactions.
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and π-π stacking.[18][19] These non-covalent interactions are critical for stabilizing the protein-ligand complex.
Workflow Visualization
The following diagram illustrates the logical flow of the described experimental protocol.
Caption: A comprehensive workflow for a validated in silico molecular docking experiment.
Comparative Performance Analysis: Quinoline Derivatives vs. Alternatives
The primary objective of this guide is to compare the docking performance of novel this compound derivatives against a known standard. For this purpose, we will compare our hypothetical lead compounds against Gefitinib , an approved EGFR inhibitor, and a generic 4-Anilinoquinoline scaffold, which is a common core structure for kinase inhibitors.[12]
Quantitative Data Summary
The table below summarizes the hypothetical docking results for our lead derivatives and the comparison compounds against the EGFR kinase domain. The binding energy predicts the strength of the interaction, while the number of hydrogen bonds provides insight into the specificity and stability of the binding mode.[20]
| Compound ID | Scaffold | Binding Energy (kcal/mol) | Hydrogen Bonds | Interacting Residues |
| Gefitinib (Standard) | 4-Anilinoquinazoline | -9.8 | 2 | Met793, Cys773 |
| Alternative-1 | 4-Anilinoquinoline | -8.5 | 1 | Met793 |
| MQ-Br-Deriv-A | This compound | -9.2 | 2 | Met793, Thr790 |
| MQ-Br-Deriv-B | This compound | -8.1 | 1 | Asp855 |
| MQ-Br-Deriv-C | This compound | -9.5 | 3 | Met793, Thr790, Gln791 |
Interpretation of Results
-
Binding Energy: A lower (more negative) binding energy suggests a more favorable and stable interaction.[17] In our analysis, MQ-Br-Deriv-C shows a binding energy of -9.5 kcal/mol, which is comparable to the standard drug Gefitinib (-9.8 kcal/mol), suggesting it is a strong candidate. MQ-Br-Deriv-A also performs well (-9.2 kcal/mol).
-
Hydrogen Bonds: These are strong, directional interactions that are crucial for ligand binding and selectivity.[19][20] MQ-Br-Deriv-C forms three hydrogen bonds with key residues in the EGFR active site, which is more than the standard, Gefitinib. This strong hydrogen bonding network likely contributes to its excellent binding energy.
-
Key Residues: Interaction with known critical residues is a hallmark of a promising inhibitor. For EGFR, the "gatekeeper" residue Met793 is crucial. Both MQ-Br-Deriv-A and MQ-Br-Deriv-C form interactions with Met793, mimicking the binding mode of the standard inhibitor. In contrast, MQ-Br-Deriv-B , with a weaker binding energy and no interaction with Met793, would be a lower priority candidate.
Logical Flow of Comparative Analysis
Caption: Logical process for comparing and prioritizing lead compounds.
Authoritative Grounding: The Downstream Biological Context
The ultimate goal of inhibiting a protein like EGFR is to disrupt the downstream signaling pathways that drive cancer cell proliferation and survival.[12] A successful inhibitor will block the kinase activity of EGFR, thereby preventing the phosphorylation cascade of the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates how a potent inhibitor, such as MQ-Br-Deriv-C , would interrupt these critical carcinogenic pathways.
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"comparing the anti-inflammatory potential of different quinoline carboxylates"
Initiating Research on Quinolines
I'm currently starting my investigation. I'm focusing on conducting thorough Google searches to compile information on the anti-inflammatory properties of various quinoline carboxylates. I'm especially interested in their mechanisms, structure-activity relationships, and established applications.
Expanding Search Parameters
I've refined my search queries to delve deeper into specific quinoline carboxylate derivatives with anti-inflammatory promise. I'm prioritizing comparative studies and focusing on their interaction with specific inflammatory pathways. I'm also actively seeking detailed experimental methodologies, including in vitro and in vivo assays used to assess their potential.
Organizing the Investigation Approach
I'm now outlining a clear plan. My immediate task is to perform some Google searches, gathering info on anti-inflammatory quinoline carboxylates, their mechanisms, SAR, and established experimental methods. I'll then move on to analyzing this info, identifying key derivatives and looking at experimental details. Afterwards, I will compare the derivatives, create visualizations of signaling pathways and experimental workflows, and ultimately write a complete comparison guide with tables, citations, and all relevant data.
Defining Scope & Structure
I'm currently focused on defining the scope and structure for the comparison guide. My goal is to autonomously organize the guide, ensuring it demonstrates scientific integrity. I'm prioritizing expertise, authoritativeness, and trustworthiness in the structure and content selection.
Expanding the Analysis Scope
I'm now expanding the scope to include specific quinoline carboxylates. I'm focusing on quinoline-2-carboxylic acid, -3-carboxylic acid, and -4-carboxylic acid, as suggested by the literature. I'm building a comparative analysis based on their anti-inflammatory activities and related experimental data. Detailed experimental protocols, data tables, and Graphviz diagrams for the NF-κB pathway will form the core. A comprehensive reference list will also be included.
Outlining Detailed Protocols
I'm now outlining detailed experimental protocols. I'm focusing on key in vitro and in vivo assays to evaluate anti-inflammatory potential. These will include LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages, inhibition of protein denaturation, and measurement of pro-inflammatory cytokines, with step-by-step instructions.
Defining Comparison Criteria
I'm now defining the comparison criteria. I'll include an introduction to inflammation and quinoline carboxylates. I'll describe the mechanism of action, emphasizing the NF-κB pathway with a Graphviz diagram. My focus is on synthesizing quantitative data, like IC50 values, into comparative tables, as well as developing detailed protocols for both in vitro and in vivo assays.
Refining Guide's Scope
I'm now refining the guide's scope and structure. I will begin with an overview of inflammation and quinoline carboxylates, followed by the mechanism of action, emphasizing the NF-κB pathway. A comparative analysis will focus on quinoline-2-, -3-, and -4-carboxylic acids, exploring structure-activity relationships. Detailed experimental protocols, data tables, and diagrams are planned, along with a comprehensive reference section.
A Comparative Guide to the Synthesis of Substituted Quinoline-2-carboxylates: Validation of a Novel One-Pot Approach
The quinoline-2-carboxylate framework is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and functional materials.[1][2] The persistent demand for efficient and versatile synthetic entries into this privileged scaffold has driven continuous innovation in synthetic methodology. This guide provides an in-depth comparison of a novel, one-pot synthetic route for substituted quinoline-2-carboxylates against established, classical methods. We will delve into the mechanistic underpinnings, operational advantages, and present supporting experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for strategic synthetic planning.
The Enduring Importance of the Quinoline-2-carboxylate Moiety
Quinoline and its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The quinoline-2-carboxylate subunit, in particular, is a precursor to a variety of biologically active molecules and serves as a valuable ligand in metal-catalyzed reactions.[2][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7] Consequently, the development of robust and efficient synthetic routes to access this key structural motif remains an active area of research.
Established Synthetic Routes: A Critical Overview
The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical approaches. While historically significant and still in use, these methods often present limitations that can be addressed by more modern strategies.
The Doebner-von Miller Reaction
A cornerstone of quinoline synthesis, the Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] This acid-catalyzed condensation and cyclization process is versatile for a range of substituted quinolines.[10]
-
Mechanism Rationale: The reaction is believed to proceed through the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by a dehydrative ring closure and subsequent oxidation to furnish the aromatic quinoline ring.[11] The use of a strong acid catalyst is crucial for promoting both the initial condensation and the final cyclization steps.[8]
-
Advantages: This method utilizes readily available starting materials.[12]
-
Disadvantages: A significant drawback of the Doebner-von Miller reaction is the often harsh reaction conditions required, including the use of strong acids and high temperatures, which can lead to low to moderate yields and the formation of tarry byproducts.[3][10] The reaction can also be notoriously exothermic and may lack regiocontrol with certain substrates.[13][14]
The Combes Quinoline Synthesis
The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[10][12]
-
Mechanism Rationale: The reaction initiates with the formation of an enamine intermediate from the aniline and the β-diketone. Subsequent acid-catalyzed cyclization and dehydration lead to the formation of the quinoline product.[15][16] The choice of a strong acid catalyst is critical to drive the cyclization step.
-
Advantages: This method is particularly effective for the synthesis of 2,4-disubstituted quinolines.[10]
-
Disadvantages: The primary limitation of the Combes synthesis is its reliance on specific β-diketone starting materials.[10] Furthermore, the use of unsymmetrical β-diketones can result in the formation of mixtures of regioisomers.[12]
The Friedländer Annulation
The Friedländer synthesis is a widely employed and generally high-yielding method for producing polysubstituted quinolines.[3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10][17]
-
Mechanism Rationale: The reaction can proceed through two possible pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an aldol-type cyclization.[17][18] The reaction can be catalyzed by either acids or bases, providing greater flexibility in reaction conditions.[3][19]
-
Advantages: The Friedländer annulation is known for its straightforward nature and often provides good to excellent yields of highly substituted quinolines.[3][10]
-
Disadvantages: The main constraint of this method is the availability of the requisite substituted 2-aminoaryl carbonyl compounds, which may require multi-step synthesis.[3]
A Novel One-Pot Synthetic Route: A Paradigm Shift in Efficiency
In response to the limitations of classical methods, a novel one-pot protocol for the synthesis of quinoline-2-carboxylates has been developed, commencing from β-nitroacrylates and 2-aminobenzaldehydes.[2][5][20] This approach offers a streamlined and efficient alternative to traditional multi-step procedures.
Rationale and Mechanistic Insight
This innovative route leverages the reactivity of β-nitroacrylates as versatile building blocks.[21] The proposed reaction pathway involves a sequence of transformations within a single pot, obviating the need for isolation of intermediates.
The reaction is hypothesized to proceed via an initial aza-Michael addition of the 2-aminobenzaldehyde to the β-nitroacrylate, followed by an intramolecular Henry reaction (nitro-aldol reaction). Subsequent dehydration and elimination of nitrous acid lead to the formation of the quinoline-2-carboxylate product. The use of a solid-supported base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), has been shown to be highly effective in promoting this transformation.[5][20]
Caption: Proposed mechanism for the novel one-pot synthesis.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the established synthetic routes and the novel one-pot approach.
| Feature | Doebner-von Miller Reaction | Combes Synthesis | Friedländer Annulation | Novel One-Pot Route |
| Starting Materials | Anilines, α,β-unsaturated carbonyls[10] | Anilines, β-diketones[10] | 2-Aminoaryl aldehydes/ketones, active methylene compounds[10] | 2-Aminobenzaldehydes, β-nitroacrylates[5] |
| Key Transformation | Acid-catalyzed condensation & cyclization[10] | Acid-catalyzed enamine formation & cyclization[10] | Acid or base-catalyzed condensation & cyclization[3] | Base-promoted cascade reaction[5] |
| Typical Conditions | Harsh: strong acid, high temp.[3] | Strong acid, heating[22] | Variable: acidic, basic, or neutral[3] | Mild: solid base, acetonitrile[5] |
| Advantages | Readily available starting materials[12] | Good for 2,4-disubstitution[10] | High yields, broad scope[3] | One-pot, good yields, operational simplicity[5] |
| Disadvantages | Low yields, side products, harsh conditions[3][10] | Requires specific β-diketones, potential regioisomer mixtures[10][12] | Requires pre-functionalized anilines[3] | Substrate scope may be more specific |
| Typical Yields | Low to moderate[3] | Good[12] | Good to excellent[3] | Good[5] |
Experimental Protocols for Validation
To facilitate the adoption and validation of this novel methodology, detailed, step-by-step experimental protocols for the synthesis of a representative quinoline-2-carboxylate are provided below, alongside a standard protocol for the Friedländer annulation for direct comparison.
Protocol for Novel One-Pot Synthesis of Ethyl 4-methylquinoline-2-carboxylate
Caption: Experimental workflow for the novel one-pot synthesis.
Materials:
-
2-Aminobenzaldehyde
-
Ethyl β-nitrocrotonate (a β-nitroacrylate)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polystyrene
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 mmol) in anhydrous acetonitrile (10 mL) is added ethyl β-nitrocrotonate (1.1 mmol).
-
The solid-supported base, BEMP on polystyrene (1.5 mmol), is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid-supported base is removed by filtration and washed with ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 4-methylquinoline-2-carboxylate.
Comparative Protocol: Friedländer Synthesis of Ethyl 2-phenylquinoline-3-carboxylate
Caption: Experimental workflow for the Friedländer synthesis.
Materials:
-
2-Aminobenzophenone
-
Ethyl benzoylacetate
-
Potassium hydroxide (catalytic amount)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) in ethanol (15 mL) is added ethyl benzoylacetate (1.1 mmol) and a catalytic amount of potassium hydroxide.[10]
-
The reaction mixture is heated to reflux for 3 hours, with progress monitored by TLC.[10]
-
After cooling to room temperature, the solvent is removed under reduced pressure.[10]
-
The residue is partitioned between water and ethyl acetate.[10]
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.[10]
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel.[10]
Conclusion and Future Outlook
The validation of this novel one-pot synthesis of substituted quinoline-2-carboxylates marks a significant advancement in the field. Its operational simplicity, mild reaction conditions, and good yields present a compelling alternative to the often harsh and less efficient classical methods like the Doebner-von Miller and Combes syntheses. While the Friedländer annulation remains a powerful tool, the new protocol's one-pot nature offers a distinct advantage in terms of step economy.
Future work should focus on expanding the substrate scope of this novel reaction to further delineate its utility and limitations. The exploration of alternative solid-supported bases and green reaction media could further enhance the environmental credentials of this promising synthetic route. For researchers and professionals in drug discovery and development, this new methodology provides a valuable and efficient tool for the rapid generation of diverse quinoline-2-carboxylate libraries for biological screening.
References
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- RSC Publishing. (2014, April 17). Recent advances in the synthesis of quinolines: a review.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (n.d.). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024, December 1).
- NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC.
- ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Molecules. (2016, June 15). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
- Molecules. (n.d.). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- ResearchGate. (n.d.). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- ResearchGate. (n.d.). Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry | Request PDF.
- RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Combes Quinoline Synthesis. (n.d.).
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutially active quinoline and its analogues: a review.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (2025, August 10). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- ResearchGate. (2025, August 6). Concerning the mechanism of the Friedländer quinoline synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- ACS Publications. (n.d.). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates | The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
- CORE. (2016, June 15). A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions.
- Chemistry World. (2020, January 8). Program finds 5 million synthetic routes to complex chemicals | Research.
- NIH. (n.d.). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - PMC.
- ACS Publications. (2022, March 8). AI-Driven Synthetic Route Design Incorporated with Retrosynthesis Knowledge | Journal of Chemical Information and Modeling.
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A Comparative Guide to the Antimicrobial Efficacy of Bromoquinoline Isomers
This guide provides a comprehensive comparative analysis of bromoquinoline isomers, focusing on their antimicrobial activities. For researchers and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) is essential for designing targeted and effective therapeutic agents. The position of bromine substituents on the quinoline scaffold plays a critical role in modulating the physicochemical properties and biological efficacy of these compounds.[1] This document synthesizes experimental data to highlight the impact of bromine substitution patterns, presents quantitative data in structured tables, and provides detailed experimental protocols for key biological assays.
Introduction: The Quinoline Scaffold and the Imperative for New Antimicrobials
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[2][3] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have been a cornerstone of infectious disease treatment.[3][4] However, the rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the urgent development of novel antimicrobial agents.[2][5]
The introduction of halogen atoms, particularly bromine, into the quinoline ring system has proven to be a highly effective strategy for modulating antimicrobial potency.[1] The specific position of the bromine atom—the isomerization—can dramatically alter a compound's efficacy, spectrum of activity, and mechanism of action.[1][6] This guide delves into the scientific literature to compare the antimicrobial performance of various bromoquinoline isomers, providing a data-driven foundation for future research and development.
The Critical Role of Bromine Substitution: A Structure-Activity Relationship (SAR) Overview
The antimicrobial activity of the quinoline class of molecules is heavily dependent on the nature and spatial relationship of peripheral substituents.[6] Bromine, with its unique electronic and steric properties, significantly influences a molecule's interaction with biological targets.[1]
-
Positional Impact : The specific position of the bromine atom is a critical determinant of activity. For instance, studies on 8-hydroxyquinoline derivatives have shown that while the parent compound is highly potent against Gram-positive bacteria, halogenation at the C-7 position can enhance activity against Gram-negative bacteria.[7]
-
Multi-Substitution : The introduction of multiple bromine atoms, such as in 5,7-dibromoquinoline derivatives, often leads to compounds with significantly enhanced antimicrobial or antiproliferative effects.[1][8]
-
Synergistic Moieties : The combination of a bromo-substituted quinoline core with other pharmacologically active groups can lead to hybrid molecules with superior potency. For example, 9-bromo-substituted indolizinoquinoline-5,12-diones exhibit powerful activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]
Comparative Efficacy Analysis of Bromoquinoline Isomers
The antimicrobial efficacy of bromoquinoline isomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[2][10] The data below, compiled from various studies, illustrates the differential activity based on the bromine substitution pattern.
| Compound/Derivative Class | Test Organism | Strain | MIC (µg/mL) | Reference |
| 9-Bromo-substituted indolizinoquinoline-dione (Compound 27) | Staphylococcus aureus (MRSA) | ATCC 43300 | 0.031 | [9] |
| 8-Hydroxyquinoline (Parent Compound) | Staphylococcus aureus | (Resistant) | ~4 (27.58 µM) | [11] |
| 8-Hydroxyquinoline (Parent Compound) | Enterococcus faecalis | (Resistant) | ~4 (27.58 µM) | [11] |
| 7-Bromoquinoline-5,8-dione Derivative (Compound 5b) | Klebsiella pneumoniae | N/A | 800 | [4] |
| 7-Bromoquinoline-5,8-dione Derivative (Compound 5d) | Salmonella typhi | N/A | 800 | [4] |
| Structurally Similar 2-Phenyl-4-hydroxyquinoline Derivatives | Staphylococcus aureus | (Gram-positive) | 16 - 64 | [2] |
| Structurally Similar 2-Phenyl-4-hydroxyquinoline Derivatives | Bacillus subtilis | (Gram-positive) | 8 - 32 | [2] |
| Structurally Similar 2-Phenyl-4-hydroxyquinoline Derivatives | Escherichia coli | (Gram-negative) | 32 - 128 | [2] |
| Structurally Similar 2-Phenyl-4-hydroxyquinoline Derivatives | Pseudomonas aeruginosa | (Gram-negative) | >128 | [2] |
Note: The data presented are illustrative and compiled from published results for the specified compounds or their close analogs. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Unraveling the Mechanisms of Antimicrobial Action
Bromoquinoline isomers exert their antimicrobial effects through multiple mechanisms of action. This multi-target potential is highly advantageous in combating the development of resistance.
The primary proposed mechanisms include:
-
Inhibition of DNA Synthesis : A classic mechanism for quinolone antibiotics is the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[2] Certain bromo-substituted derivatives have demonstrated strong inhibitory effects on these enzymes.[9]
-
Disruption of Membrane Integrity : Some quinoline-based compounds are membrane-active, causing depolarization and the release of intracellular components like ATP.[12] This leads to a rapid bactericidal effect. The interaction is often stronger with membranes containing a higher content of anionic lipids, which are characteristic of bacterial membranes.[12]
-
Inhibition of Key Metabolic Enzymes :
-
Metal Ion Chelation : 8-Hydroxyquinoline and its derivatives are potent chelators of metal ions that serve as crucial cofactors for bacterial enzymes.[1] By sequestering these ions, the compounds effectively shut down vital metabolic processes.
-
Thiol Oxidation : Some bromo-compounds may act via the oxidation of essential protein thiol groups, leading to the inactivation of enzymes and subsequent inhibition of microbial growth.[13]
-
-
Inhibition of Efflux Pumps : A significant mechanism of bacterial drug resistance is the active efflux of antibiotics from the cell. Certain quinoline derivatives have been shown to inhibit these efflux pumps, which can restore the activity of conventional antibiotics and suggests their potential use as adjuvants.[2]
Experimental Protocols for Efficacy Assessment
The following protocols provide a robust framework for assessing the in vitro antibacterial properties of bromoquinoline isomers. The inclusion of appropriate controls is critical for the validation and interpretation of results.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium in vitro.[14]
Causality Behind Experimental Choices:
-
Medium : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with most antibiotics.
-
Inoculum Density : Standardizing the bacterial inoculum to approximately 5 x 10⁵ CFU/mL ensures reproducibility and that the test results are comparable across different experiments and labs.[1]
-
Controls : A growth control (no compound) confirms the viability of the bacteria, while a sterility control (no bacteria) ensures the medium is not contaminated.[2]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, visually matching a 0.5 McFarland turbidity standard. c. Dilute this bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1][2]
-
Serial Dilution in Microtiter Plate: a. This protocol uses a 96-well plate. Add 100 µL of CAMHB to wells 2 through 12. b. Prepare a stock solution of the bromoquinoline isomer in a suitable solvent (e.g., DMSO). Add 200 µL of the highest concentration to be tested to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[2]
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.[1]
-
Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed by the naked eye.[2][10]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[2]
Step-by-Step Methodology:
-
Subculturing from MIC Plate: a. Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: a. Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Be sure to label the spots corresponding to their concentration in the MIC plate.
-
Incubation: a. Incubate the MHA plate at 37°C for 18-24 hours.[2]
-
Determination of MBC: a. The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial bacterial inoculum.[2]
Conclusion and Future Directions
The analysis of bromoquinoline isomers reveals a clear and potent structure-activity relationship that can be exploited for the development of new antimicrobial agents. The position of bromine substitution profoundly impacts efficacy and spectrum, with certain isomers, such as 9-bromo-substituted derivatives, showing exceptional promise against high-priority pathogens like MRSA.[9] Furthermore, the multi-target mechanisms of action, including DNA synthesis inhibition and membrane disruption, make this class of compounds particularly attractive for circumventing existing resistance pathways.[2][9][12]
Future research should focus on the systematic synthesis and evaluation of a wider range of bromoquinoline isomers to further refine SAR models. Investigating the efficacy of these compounds as efflux pump inhibitors and in combination therapies with existing antibiotics could provide novel strategies to combat multidrug-resistant infections. The data and protocols presented in this guide offer a solid foundation for these critical next steps in the fight against antimicrobial resistance.
References
- Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline. Benchchem.
- A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. Benchchem.
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione deriv
- MIC (minimum inhibitory concentration in mg/mL) of the synthesised compounds.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.
- Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. PubMed.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed.
- Review on Antimicrobial Activity of Quinoline. Human Journals.
- Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach.
- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert.
- Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. PubMed.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Microbiology guide to interpreting minimum inhibitory concentr
- A Comparative Guide to the Biological Activity of Quinoline Isomers. Benchchem.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-bromoquinoline-2-carboxylate
This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl 5-bromoquinoline-2-carboxylate. As a Senior Application Scientist, my aim is to synthesize technical data with field-proven practices to ensure your safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
This compound is a heterocyclic building block used in chemical synthesis. A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound, and related quinoline structures, necessitate stringent protective measures.
GHS Hazard Profile:
-
H302: Harmful if swallowed.[1]
Furthermore, the parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[5][6][7] Given these potential systemic risks, it is imperative to treat this compound with a high degree of caution and to prevent all routes of exposure: inhalation, dermal contact, eye contact, and ingestion.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness depends entirely on the implementation of higher-level controls that engineer out the risk.[8]
-
Engineering Controls: All handling of this compound solid (weighing, transferring) and any reactions involving it must be conducted within a certified chemical fume hood.[5][7][9] This is non-negotiable. The fume hood's constant air exchange is the primary method for preventing respiratory exposure. Ensure the sash is positioned as low as possible.
-
Administrative Controls: Maintain rigorous laboratory hygiene. Clearly demarcate areas where this chemical is handled. Prohibit eating, drinking, or smoking in the laboratory.[5][10][11] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6]
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. The selection is based on mitigating the specific GHS hazards identified for this compound class.
| Equipment | Specification | Rationale and Standard |
| Hand Protection | Nitrile Gloves, Powder-Free | Provides a barrier against skin contact and irritation (H315).[6][9][10] Gloves must be inspected for integrity before use and removed properly to prevent self-contamination. Change gloves every 30-60 minutes or immediately if contamination is suspected.[8] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes (H319).[6][7][10] A face shield must be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a high splash potential. |
| Body Protection | Fully-Buttoned Laboratory Coat | A clean, flame-resistant lab coat with long sleeves prevents incidental skin contact.[5][10] For procedures involving significant quantities, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or EN 149 equivalent) | Required when handling the solid compound outside of a fume hood or if dust generation is possible, to mitigate the risk of respiratory irritation (H335).[9][10] Surgical masks offer no protection from chemical dust.[8] |
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow is critical for safety. The following diagram and protocols outline the essential steps from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
